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D-Arabitol-13C-1

Cat. No.: B12406622
M. Wt: 153.14 g/mol
InChI Key: HEBKCHPVOIAQTA-PSKBJHQASA-N
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Description

D-Arabitol-13C-1 is a useful research compound. Its molecular formula is C5H12O5 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O5 B12406622 D-Arabitol-13C-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12O5

Molecular Weight

153.14 g/mol

IUPAC Name

(2R,3R,4R)-(213C)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i3+1/t3-,4-,5+

InChI Key

HEBKCHPVOIAQTA-PSKBJHQASA-N

Isomeric SMILES

C([C@H]([C@H]([13C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Use of D-Arabitol-13C-1 in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabitol-13C-1 is a stable isotope-labeled form of the sugar alcohol D-arabitol. In the field of metabolic research, stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways, a technique known as Metabolic Flux Analysis (MFA). By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy carbon isotope into various downstream metabolites. This allows for the quantification of the rates (fluxes) of metabolic reactions, providing a detailed snapshot of cellular metabolism under specific conditions.

While the use of this compound as a primary metabolic tracer is not yet widely documented in peer-reviewed literature, its availability opens up new avenues for investigating specific metabolic pathways. This guide will provide an in-depth overview of the known metabolism of D-arabitol and the established methodologies for using 13C-labeled compounds in research, thereby outlining the potential applications of this compound.

D-arabitol is a five-carbon sugar alcohol produced by various organisms, particularly fungi and yeasts.[1] Its accumulation has been noted in certain metabolic disorders, and it plays a role in the osmoregulation of some microorganisms.[1] As such, tracing its metabolic fate can provide insights into fungal metabolism, the pentose phosphate pathway (PPP), and related metabolic networks.

Core Applications in Research

The primary application of this compound is as a tracer in Metabolic Flux Analysis (MFA).[2][3] MFA is a powerful technique for quantifying the rates of intracellular metabolic reactions.[4] By tracking the distribution of the 13C label from this compound into connected metabolic pathways, researchers can:

  • Elucidate D-arabitol catabolism: Determine the specific pathways and enzymes involved in the breakdown of D-arabitol in various organisms.

  • Probe the Pentose Phosphate Pathway (PPP): As D-arabitol metabolism intersects with the PPP, this compound can be used to investigate the fluxes through this crucial pathway, which is involved in nucleotide synthesis and redox balance.

  • Study Fungal and Yeast Metabolism: D-arabitol is a significant metabolite in many fungi, including pathogenic species like Candida albicans. This compound could be a valuable tool for studying the metabolic adaptations of these organisms in different environments or in response to antifungal agents.

  • Investigate Inborn Errors of Metabolism: Elevated levels of arabitol are associated with certain genetic disorders. Tracing studies with this compound could help to understand the biochemical basis of these conditions.

Metabolic Pathways of D-Arabitol

The metabolism of D-arabitol can be broadly divided into its synthesis (anabolism) and breakdown (catabolism). The specific pathways can vary between organisms.

D-Arabitol Synthesis in Yeast

In many yeasts, D-arabitol is synthesized from intermediates of the pentose phosphate pathway, typically D-xylulose-5-phosphate or D-ribulose-5-phosphate. The pathway generally proceeds as follows:

  • Glucose is metabolized via glycolysis and the pentose phosphate pathway to produce D-ribulose-5-phosphate.

  • D-ribulose-5-phosphate is dephosphorylated to D-ribulose.

  • D-ribulose is then reduced to D-arabitol by an NAD(P)H-dependent reductase.

D_Arabitol_Synthesis Glucose Glucose PPP Pentose Phosphate Pathway Glucose->PPP DR5P D-Ribulose-5-Phosphate PPP->DR5P DRibulose D-Ribulose DR5P->DRibulose Dephosphorylation DArabitol D-Arabitol DRibulose->DArabitol Reduction (NAD(P)H -> NAD(P)+) D_Arabitol_Catabolism DArabitol_ext D-Arabitol (extracellular) DArabitol_int D-Arabitol (intracellular) DArabitol_ext->DArabitol_int Transport DAP D-Arabitol-Phosphate DArabitol_int->DAP Phosphorylation (PTS) DX5P D-Xylulose-5-Phosphate DAP->DX5P Oxidation (NAD+ -> NADH) PPP Pentose Phosphate Pathway DX5P->PPP Experimental_Workflow cluster_experiment Cell Culture and Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Culture 1. Seed and grow cells Labeling 2. Introduce this compound containing medium Cell_Culture->Labeling Incubation 3. Incubate to isotopic steady state Labeling->Incubation Quenching 4. Quench metabolism Incubation->Quenching Extraction 5. Extract metabolites Quenching->Extraction Drying 6. Dry metabolite extract Extraction->Drying Derivatization 7. Derivatization (for GC-MS) Drying->Derivatization Analysis 8. GC-MS or LC-MS analysis Drying->Analysis Derivatization->Analysis MID_Determination 9. Determine Mass Isotopologue Distributions (MIDs) Analysis->MID_Determination Flux_Calculation 10. Calculate metabolic fluxes using MFA software MID_Determination->Flux_Calculation

References

An In-depth Technical Guide to D-Arabitol-13C-1: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Arabitol-13C-1, a stable isotope-labeled sugar alcohol crucial for advancements in metabolic research and drug development. This document details its chemical structure, physicochemical properties, and its primary applications as a metabolic tracer. Experimental workflows and relevant metabolic pathways are also presented to facilitate its integration into research protocols.

Chemical Structure and Properties

This compound is an isotopologue of the naturally occurring sugar alcohol D-arabitol, where a single carbon-13 (¹³C) isotope replaces the naturally abundant carbon-12 at the C-1 position. This isotopic labeling renders the molecule distinguishable by mass spectrometry, making it an invaluable tool for tracing metabolic pathways without altering the molecule's chemical behavior.

The molecular formula for this compound is C₄¹³CH₁₂O₅. The IUPAC name is (2R,4R)-pentane-1,2,3,4,5-pentol-1-¹³C.

Table 1: Physicochemical Properties of D-Arabitol and this compound

PropertyD-ArabitolThis compoundReference(s)
Molecular Formula C₅H₁₂O₅C₄¹³CH₁₂O₅[1]
Molar Mass 152.15 g/mol Approx. 153.15 g/mol [1]
Appearance White crystalline powderWhite crystalline powder[2]
Melting Point 101-104 °CNot reported, expected to be very similar to unlabeled D-arabitol.[2]
Boiling Point 494.5 °C (predicted)Not reported, expected to be very similar to unlabeled D-arabitol.
Water Solubility 729 g/LExpected to be very similar to unlabeled D-arabitol.[2]
SMILES OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--COO[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO
InChI Key HEBKCHPVOIAQTA-QWWZWVQMSA-NNot available[1]

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer in metabolic studies and as an internal standard for quantitative analysis.

  • Metabolic Flux Analysis (MFA): this compound is used to trace the flow of carbon atoms through metabolic pathways. By introducing the labeled compound into a biological system, researchers can track its conversion into various metabolites. The pattern of ¹³C incorporation, as measured by mass spectrometry or NMR, provides quantitative insights into the rates (fluxes) of metabolic reactions. This is particularly valuable in understanding the metabolic reprogramming in diseases like cancer or in optimizing microbial strains for biotechnological production.

  • Internal Standard for Mass Spectrometry: In quantitative metabolomics, this compound can be used as an internal standard. Since it has the same chemical and physical properties as its unlabeled counterpart, it co-elutes in chromatographic separations and ionizes similarly in the mass spectrometer. The known concentration of the added labeled standard allows for accurate quantification of the endogenous unlabeled D-arabitol, correcting for variations in sample preparation and instrument response.

Metabolic Pathways

D-arabitol is an intermediate in the pentose phosphate pathway (PPP) in many organisms, particularly fungi and bacteria. The synthesis and degradation of D-arabitol are linked to central carbon metabolism.

In many yeasts, D-arabitol is synthesized from D-glucose via the PPP. Glucose is converted to D-ribulose-5-phosphate, which is then dephosphorylated and reduced to form D-arabitol. Conversely, D-arabitol can be catabolized by oxidation to D-ribulose or D-xylulose, which can then be phosphorylated and enter the PPP.

metabolic_pathway Generalized D-Arabitol Metabolic Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P X5P D-Xylulose-5-Phosphate PPP->X5P D_Ribulose D-Ribulose Ru5P->D_Ribulose Phosphatase D_Xylulose D-Xylulose X5P->D_Xylulose Phosphatase D_Arabitol D-Arabitol D_Ribulose->D_Arabitol D-arabitol dehydrogenase (NAD(P)H) D_Xylulose->D_Arabitol D-arabitol dehydrogenase (NAD(P)H) D_Arabitol->D_Ribulose D-arabitol dehydrogenase (NAD(P)+) D_Arabitol->D_Xylulose D-arabitol dehydrogenase (NAD(P)+)

Generalized D-Arabitol Metabolic Pathway

Experimental Protocols

While specific protocols will vary depending on the experimental goals and the biological system under investigation, a general workflow for a ¹³C-metabolic flux analysis experiment using this compound is outlined below.

General Workflow for ¹³C-Metabolic Flux Analysis

experimental_workflow General Workflow for 13C-MFA using this compound cluster_experiment Experimental Phase cluster_analysis Analytical Phase Culture 1. Cell Culture with This compound Quenching 2. Metabolic Quenching Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Derivatization 4. Derivatization (for GC-MS) Extraction->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS DataProcessing 6. Data Processing and Isotopologue Distribution Analysis GCMS->DataProcessing MFA 7. Metabolic Flux Analysis Modeling DataProcessing->MFA

General Workflow for 13C-MFA using this compound
Methodologies

1. Cell Culture and Labeling:

  • Cells (microbial or mammalian) are cultured in a defined medium where the primary carbon source is replaced with this compound, or it is added as a supplementary tracer.

  • The culture is maintained until a metabolic and isotopic steady state is reached. This is typically determined by stable cell density and consistent metabolite concentrations over time.

2. Metabolic Quenching and Metabolite Extraction:

  • To halt enzymatic activity and preserve the in vivo metabolic state, the cell culture is rapidly quenched, often using a cold solvent like methanol or a methanol/water mixture.

  • Metabolites are then extracted from the cells using a suitable solvent system, such as a mixture of chloroform, methanol, and water, to separate polar metabolites (like D-arabitol and its derivatives) from non-polar ones.

3. Sample Derivatization (for GC-MS):

  • For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites must be chemically modified to increase their volatility.

  • A common two-step derivatization process involves:

    • Methoximation: Treatment with methoxyamine hydrochloride in pyridine to protect aldehyde and ketone groups.

    • Silylation: Subsequent treatment with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups.

4. GC-MS Analysis:

  • The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the different metabolites based on their boiling points and interactions with the column.

  • As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact ionization) and fragmented.

  • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound. The presence of the ¹³C isotope in this compound and its downstream metabolites will result in a mass shift in the corresponding ions, allowing for the determination of the isotopologue distribution.

5. Data Analysis and Flux Calculation:

  • The raw GC-MS data is processed to identify metabolites and quantify the relative abundances of their different isotopologues (molecules with different numbers of ¹³C atoms).

  • This isotopologue distribution data is then used as an input for computational models that calculate the intracellular metabolic fluxes.

Signaling Pathways

Based on available literature, D-arabitol is primarily recognized for its role in central carbon metabolism and as an osmolyte. There is currently no strong evidence to suggest that D-arabitol or its phosphorylated derivatives are directly involved in specific signaling cascades as signaling molecules themselves. Their impact on cellular processes is largely considered to be metabolic.

Synthesis

The synthesis of isotopically labeled compounds like this compound is a specialized process. While detailed proprietary methods are not always published, a common strategy for producing ¹³C-labeled sugars involves the reduction of a correspondingly labeled aldose or ketose. For instance, this compound could potentially be synthesized by the reduction of D-arabinose-1-¹³C or D-lyxose-1-¹³C. These labeled monosaccharide precursors can be obtained through either chemical synthesis or biosynthetic methods using microorganisms cultured on a ¹³C-labeled carbon source.

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its utility in tracing metabolic pathways and serving as an internal standard for precise quantification makes it indispensable for metabolic engineering, drug development, and the study of metabolic diseases. The methodologies outlined in this guide provide a framework for the successful application of this compound in a research setting.

References

D-Arabitol-13C-1: A Technical Guide to its Biological Significance and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabitol, a five-carbon sugar alcohol (pentitol), is a naturally occurring polyol found in various organisms, including fungi, lichens, and plants. In clinical settings, elevated D-arabitol levels can serve as a biomarker for invasive candidiasis, an overgrowth of Candida species. The stable isotope-labeled form, D-Arabitol-13C-1, incorporates a heavy carbon isotope at the first carbon position. This isotopic labeling does not alter the molecule's chemical properties but allows it to be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This key characteristic makes this compound an invaluable tool for researchers in metabolic studies. It serves as a tracer to elucidate the complex metabolic pathways involving pentitols and as an internal standard for the accurate quantification of D-arabitol in biological samples. This guide provides an in-depth overview of the metabolic pathways involving D-arabitol, the role of this compound in research, quantitative data from relevant studies, and detailed experimental protocols.

Metabolic Pathways of D-Arabitol

D-arabitol plays a central role in the carbon metabolism of many microorganisms. Its synthesis and degradation are tightly regulated and integrated with central carbon metabolism, primarily the Pentose Phosphate Pathway (PPP).

Biosynthesis in Fungi (e.g., Candida albicans)

In many yeasts and fungi, D-arabitol is a major metabolic byproduct synthesized from intermediates of the PPP.[1][2] The primary pathway involves the following steps:

  • Glucose-6-Phosphate from glycolysis enters the oxidative branch of the PPP.

  • A series of reactions yields D-Ribulose-5-Phosphate .[1]

  • D-Ribulose-5-phosphate is dephosphorylated by a phosphatase to form D-Ribulose .[3]

  • Finally, D-Ribulose is reduced to D-Arabitol by an NAD(P)H-dependent D-arabitol dehydrogenase.[1][3]

Studies using 14C-labeled glucose have confirmed that D-ribulose-5-phosphate is the major metabolic precursor of D-arabitol in Candida albicans.[1] An alternative pathway involving the reduction of D-Xylulose (another PPP intermediate) to D-arabitol by D-arabitol 4-dehydrogenase also exists.[2]

D-Arabitol Biosynthesis in Fungi Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway (Oxidative) G6P->PPP Glycolysis Ru5P D-Ribulose-5-P PPP->Ru5P Ribulose D-Ribulose Ru5P->Ribulose Phosphatase Xul5P D-Xylulose-5-P Ru5P->Xul5P Epimerase Arabitol D-Arabitol Ribulose->Arabitol D-arabitol 2-dehydrogenase (NADPH) Xylulose D-Xylulose Xul5P->Xylulose Phosphatase Xylulose->Arabitol D-arabitol 4-dehydrogenase (NADH)

Fungal D-Arabitol Biosynthesis Pathways.
Catabolism in Bacteria (e.g., Bacillus methanolicus)

Bacteria capable of utilizing D-arabitol as a sole carbon source possess specific catabolic pathways to channel it into the PPP. Two primary routes have been identified.[4]

  • Permease-Dehydrogenase-Kinase Pathway : D-arabitol is transported into the cell by a permease. Inside the cell, it is oxidized by a dehydrogenase to D-Xylulose, which is then phosphorylated by a kinase to enter the PPP as D-Xylulose-5-Phosphate. This pathway is common in proteobacteria and actinobacteria.[4]

  • Phosphotransferase System (PTS) Pathway : D-arabitol is simultaneously transported and phosphorylated by a PTS, yielding D-arabitol phosphate. This intermediate is then oxidized by an arabitol phosphate dehydrogenase to a pentose phosphate (either Ribulose-5-P or Xylulose-5-P), which directly enters the PPP.[4]

D-Arabitol Catabolism in Bacteria cluster_out Extracellular cluster_in Intracellular Arabitol_out D-Arabitol Arabitol_in1 D-Arabitol Arabitol_out->Arabitol_in1 Permease ArabitolP D-Arabitol-P Arabitol_out->ArabitolP PTS System (PEP -> Pyr) Xylulose D-Xylulose Arabitol_in1->Xylulose D-arabitol dehydrogenase label1 Pathway 1 (e.g., E. coli) Xul5P D-Xylulose-5-P Xylulose->Xul5P D-xylulokinase PPP Pentose Phosphate Pathway Xul5P->PPP PentoseP D-Ribulose-5-P or D-Xylulose-5-P ArabitolP->PentoseP Arabitol-P dehydrogenase label2 Pathway 2 (e.g., B. methanolicus) PentoseP->PPP 13C Labeling Experimental Workflow Culture 1. Cell Culture (with 13C-Tracer) Quench 2. Rapid Quenching & Cell Harvest Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Deriv 4. Derivatization (for GC-MS) Extract->Deriv GCMS 5. GC-MS Analysis Deriv->GCMS Data 6. Data Processing & Flux Calculation GCMS->Data

References

Synthesis of ¹³C Labeled D-Arabitol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of ¹³C labeled D-Arabitol, a crucial tool in metabolic research and drug development. The guide details both biosynthetic and chemical synthesis routes, offering experimental protocols and quantitative data to aid researchers in producing this isotopically labeled sugar alcohol.

Introduction

D-Arabitol is a five-carbon sugar alcohol that plays a role in various biological processes. The incorporation of a stable isotope like Carbon-13 (¹³C) into the D-Arabitol molecule allows for its use as a tracer in metabolic flux analysis, enabling the study of carbohydrate metabolism in various organisms and disease states. This guide outlines the primary methods for synthesizing ¹³C labeled D-Arabitol, focusing on providing practical, in-depth information for laboratory application.

Biosynthetic Route: Microbial Fermentation

The biosynthesis of ¹³C labeled D-Arabitol is most commonly achieved through microbial fermentation, leveraging the natural metabolic pathways of certain yeasts. This method offers the advantage of stereo-specificity, yielding the desired D-isomer. The general principle involves feeding a ¹³C labeled carbon source, typically ¹³C-D-glucose, to a yeast culture capable of producing D-Arabitol.

Signaling Pathway and Metabolic Logic

The primary metabolic pathway for D-Arabitol production in yeasts is the Pentose Phosphate Pathway (PPP). When a ¹³C labeled glucose is introduced, the label is incorporated into the intermediates of the PPP and ultimately into the D-Arabitol product. The key steps involve the conversion of D-glucose to D-ribulose-5-phosphate, which is then dephosphorylated to D-ribulose and subsequently reduced to D-Arabitol. For instance, fermentation of D-glucose-6-¹³C can lead to D-arabitol labeled at the C-5 position.

Pentose Phosphate Pathway for 13C-D-Arabitol Synthesis cluster_cell Yeast Metabolism ¹³C-D-Glucose ¹³C-D-Glucose ¹³C-D-Glucose-6-P ¹³C-D-Glucose-6-P ¹³C-D-Glucose->¹³C-D-Glucose-6-P Hexokinase Yeast Cell Yeast Cell ¹³C-D-Glucose->Yeast Cell Uptake ¹³C-D-Ribulose-5-P ¹³C-D-Ribulose-5-P ¹³C-D-Glucose-6-P->¹³C-D-Ribulose-5-P Pentose Phosphate Pathway ¹³C-D-Ribulose ¹³C-D-Ribulose ¹³C-D-Ribulose-5-P->¹³C-D-Ribulose Phosphatase ¹³C-D-Arabitol ¹³C-D-Arabitol ¹³C-D-Ribulose->¹³C-D-Arabitol D-arabitol dehydrogenase Yeast Cell->¹³C-D-Arabitol Excretion

Caption: Biosynthetic pathway of ¹³C-D-Arabitol from ¹³C-D-Glucose in yeast.

Experimental Protocol: Fermentation with Candida albicans

This protocol is a representative example for the production of ¹³C labeled D-Arabitol using Candida albicans. Other yeast species such as Zygosaccharomyces sp. and Metschnikowia reukaufii can also be utilized with modifications to the culture conditions.

Materials:

  • Candida albicans strain (e.g., B311)

  • Yeast extract peptone dextrose (YPD) medium for pre-culture

  • Defined minimal medium containing:

    • ¹³C labeled D-glucose (e.g., [U-¹³C₆]-D-glucose) as the sole carbon source (concentration to be optimized, typically 50-200 g/L)

    • Yeast nitrogen base without amino acids

    • Ammonium sulfate

    • Potassium phosphate monobasic

    • Magnesium sulfate heptahydrate

  • Sterile culture flasks or bioreactor

  • Shaking incubator or fermenter

Procedure:

  • Pre-culture: Inoculate a single colony of C. albicans into 10 mL of YPD medium and incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Inoculation: Transfer the pre-culture to a larger volume of defined minimal medium containing the ¹³C labeled D-glucose. The initial optical density (OD₆₀₀) should be around 0.1-0.2.

  • Fermentation: Incubate the culture at 30°C with vigorous shaking (200-250 rpm) to ensure adequate aeration. If using a fermenter, maintain a dissolved oxygen level above 20%. The fermentation is typically carried out for 5-10 days.

  • Monitoring: Monitor the consumption of ¹³C-D-glucose and the production of ¹³C-D-Arabitol periodically using techniques like HPLC or NMR.

  • Harvesting: Once the glucose is consumed and D-Arabitol production has plateaued, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). The supernatant contains the secreted ¹³C-D-Arabitol.

Purification of ¹³C-D-Arabitol from Fermentation Broth

Materials:

  • Activated charcoal

  • Cation and anion exchange resins (e.g., Dowex 50W-X8 and Dowex 1-X8)

  • Ethanol (95% and absolute)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Decolorization: Add activated charcoal to the cell-free supernatant (fermentation broth) at a concentration of 1-2% (w/v). Stir for 1-2 hours at room temperature and then remove the charcoal by filtration.

  • Ion Exchange Chromatography: Pass the decolorized supernatant through a column packed with a strong cation exchange resin in the H⁺ form, followed by a column with a strong anion exchange resin in the OH⁻ form to remove salts and other charged impurities.

  • Concentration: Concentrate the resulting solution using a rotary evaporator at a temperature below 50°C until a syrup is obtained.

  • Crystallization: Add absolute ethanol to the syrup and store at 4°C to induce crystallization of ¹³C-D-Arabitol.

  • Isolation and Drying: Collect the crystals by filtration, wash with cold 95% ethanol, and dry under vacuum or by freeze-drying.

Quantitative Data

The yields of D-Arabitol can vary significantly depending on the yeast strain and fermentation conditions.

Yeast Strain¹³C-SubstrateTiter (g/L)Yield (g/g substrate)Reference
Zygosaccharomyces sp. Gz-5D-Glucose1140.386[1]
Metschnikowia reukaufiiD-Glucose92.450.46[2]
Wickerhamomyces anomalusGlycerol38.10.42[3]
Candida quercitrusaGlycerol85.10.40[4]

Note: The yields presented are for unlabeled substrates and serve as an estimation for labeled synthesis. Isotopic enrichment is expected to be high, often >98%, depending on the purity of the labeled substrate.

Chemical Synthesis Route

Chemical synthesis provides an alternative route to ¹³C labeled D-Arabitol, offering the potential for specific labeling patterns that may be difficult to achieve biosynthetically. A common and straightforward method is the catalytic hydrogenation of ¹³C labeled D-Arabinose.

Reaction Workflow

The chemical synthesis involves the reduction of the aldehyde group of D-Arabinose to a primary alcohol, yielding D-Arabitol.

Chemical Synthesis of 13C-D-Arabitol cluster_reaction Reaction Conditions ¹³C-D-Arabinose ¹³C-D-Arabinose Reaction_Vessel Hydrogenation Reactor ¹³C-D-Arabinose->Reaction_Vessel ¹³C-D-Arabitol ¹³C-D-Arabitol Reaction_Vessel->¹³C-D-Arabitol Purification H2_gas H₂ Gas H2_gas->Reaction_Vessel Catalyst Ru/C Catalyst Catalyst->Reaction_Vessel Solvent Water Solvent->Reaction_Vessel

Caption: Workflow for the chemical synthesis of ¹³C-D-Arabitol via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of ¹³C-D-Arabinose

Materials:

  • ¹³C labeled D-Arabinose (e.g., [1-¹³C]-D-Arabinose or [U-¹³C₅]-D-Arabinose)

  • Ruthenium on activated carbon catalyst (Ru/C, typically 5 wt%)

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Deionized water (degassed)

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Setup: In a high-pressure reactor, dissolve the ¹³C labeled D-Arabinose in deionized water to a concentration of 10-20% (w/v).

  • Catalyst Addition: Add the Ru/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the D-Arabinose.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen to 40-60 bar. Heat the reaction mixture to 90-120°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring the hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Catalyst Removal: After cooling the reactor to room temperature and releasing the pressure, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: The resulting aqueous solution of ¹³C-D-Arabitol can be purified by crystallization as described in the biosynthetic purification section (2.3).

Quantitative Data
ParameterValueReference
Typical CatalystRuthenium on Carbon (Ru/C)[5]
Temperature90 - 120 °C[6]
Hydrogen Pressure40 - 60 bar[7]
Reaction Time2 - 6 hours
Conversion>98%[8]
Selectivity to D-Arabitol>95%[8]

Note: The yield of the final crystallized product will depend on the efficiency of the purification steps. Isotopic enrichment will be determined by the purity of the starting ¹³C-D-Arabinose.

Analysis and Characterization

The identity, purity, and isotopic enrichment of the synthesized ¹³C labeled D-Arabitol should be confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and determining the position and extent of ¹³C labeling. Quantitative ¹³C NMR can be used to determine the isotopic enrichment at specific carbon positions.[9][10][11][12][13]

  • Mass Spectrometry (MS): MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used to confirm the molecular weight of the labeled compound and to determine the overall isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amine-based column) and refractive index detection can be used to assess the chemical purity of the final product.

Conclusion

This guide has provided a detailed overview of the primary methods for synthesizing ¹³C labeled D-Arabitol. The biosynthetic route offers a straightforward approach to producing the D-isomer from ¹³C-glucose, while the chemical synthesis route via catalytic hydrogenation of ¹³C-D-arabinose provides an alternative that can be advantageous for specific labeling patterns. The choice of method will depend on the desired labeling pattern, available starting materials, and laboratory capabilities. The experimental protocols and quantitative data presented herein should serve as a valuable resource for researchers in the fields of metabolic research and drug development.

References

D-Arabitol-13C-1 as a Stable Isotope Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Arabitol-13C-1 as a stable isotope tracer for metabolic flux analysis, with a particular focus on its utility in probing the pentose phosphate pathway (PPP). This document is intended for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development who are interested in utilizing stable isotope tracers to elucidate complex metabolic networks.

Introduction: D-Arabitol and its Metabolic Significance

D-arabitol is a five-carbon sugar alcohol that plays a significant role in the metabolism of various organisms, particularly fungi and yeasts.[1][2] In these organisms, D-arabitol is involved in osmoregulation and carbohydrate storage.[2] The synthesis of D-arabitol is intricately linked to the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[3][4] Specifically, D-arabitol is synthesized from the PPP intermediate D-ribulose-5-phosphate.[4] This direct connection makes isotopically labeled D-arabitol an invaluable tool for studying the flux through the PPP. The accumulation of D-arabitol can also be an indicator of certain microbial overgrowths, such as Candida albicans, in clinical settings.[1]

Core Principles of this compound as a Stable Isotope Tracer

Stable isotope tracing is a powerful technique to track the flow of atoms through metabolic pathways. This compound is a form of D-arabitol where one of the carbon atoms at the first position has been replaced with the stable isotope carbon-13 (¹³C). When introduced into a biological system, this compound is metabolized, and the ¹³C label is incorporated into downstream metabolites. By tracking the distribution of this label, researchers can quantify the rate of metabolic reactions, a process known as metabolic flux analysis (MFA).

The primary application of this compound is in the study of the pentose phosphate pathway. As D-arabitol is synthesized from D-ribulose-5-phosphate, the catabolism of this compound will introduce the ¹³C label into the PPP. This allows for the quantification of flux through both the oxidative and non-oxidative branches of the PPP, providing insights into cellular redox balance and nucleotide metabolism.

Experimental Protocols for Metabolic Flux Analysis using this compound

Cell Culture and Isotopic Labeling
  • Cell Culture: The specific organism or cell line of interest (e.g., fungal culture, mammalian cell line) is cultured under controlled conditions (temperature, pH, aeration) in a chemically defined medium.

  • Tracer Introduction: At a designated point in the growth phase (typically mid-exponential phase to ensure metabolic steady-state), the primary carbon source in the medium is partially or fully replaced with this compound. The concentration of the tracer should be optimized to ensure sufficient labeling without causing metabolic perturbations.

  • Isotopic Steady State: The culture is incubated for a sufficient period to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. The time required to reach this state varies depending on the organism and its metabolic rates.

Metabolite Quenching and Extraction
  • Rapid Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, the cells are rapidly quenched. This is often achieved by flash-freezing the cell culture in a cold solvent, such as liquid nitrogen or a cold methanol solution.

  • Metabolite Extraction: Intracellular metabolites are then extracted from the quenched cells. A common method involves using a cold solvent mixture, such as methanol/water or chloroform/methanol/water, to lyse the cells and solubilize the metabolites. The extraction process should be performed at low temperatures to minimize metabolite degradation.

Analytical Methods for Isotope Analysis

The isotopic enrichment of metabolites is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify metabolites. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms). High-resolution mass spectrometry is particularly useful for resolving isotopologues.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy can provide detailed information about the positional distribution of the ¹³C label within a metabolite. This positional information is highly valuable for resolving fluxes through complex pathways with intricate carbon rearrangements, such as the PPP.[6]

Data Analysis and Flux Calculation
  • Isotopomer Data Correction: The raw MS or NMR data must be corrected for the natural abundance of ¹³C and other isotopes.[7]

  • Metabolic Modeling: A stoichiometric model of the relevant metabolic network is constructed. This model defines the biochemical reactions and the corresponding carbon atom transitions.

  • Flux Estimation: Computational algorithms are used to estimate the intracellular metabolic fluxes that best explain the experimentally measured isotopomer distributions. This involves solving a system of algebraic equations that relate the fluxes to the labeling patterns of the metabolites.

Quantitative Data Summary

The available literature provides limited specific quantitative data from this compound tracer experiments. However, related studies using other ¹³C-labeled tracers to probe the pentose phosphate pathway offer valuable context.

TracerOrganism/Cell LineAnalytical MethodKey FindingReference
[1,2-¹³C₂]glucoseHuman hepatoma cells (Hep G2)GC-MSPentose cycle activity was determined to be 5.73 ± 0.52% of the glucose flux.[8][9]
[2,3-¹³C₂]glucoseRats¹³C NMRThe PPP was more active in the fed versus fasted state in the liver and heart.[10]
L-[2-¹³C]arabinoseCandida arabinofermentans¹³C NMRDemonstrated recycling of glucose-6-phosphate through the oxidative PPP to regenerate NADPH.[6]
¹³C-labelled D-glucoseSaccharomyces cerevisiaeNMRApproximately 60% of the D-ribose produced was derived from D-glucose.[11]

Visualizations of Metabolic Pathways and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

D_Arabitol_Synthesis_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Arabitol_Synthesis D-Arabitol Synthesis Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD (CO2 released) D-Ribulose D-Ribulose Ribulose-5-Phosphate->D-Ribulose D-Arabitol D-Arabitol D-Ribulose->D-Arabitol D-arabitol dehydrogenase

Caption: Metabolic pathway for D-Arabitol synthesis from the Pentose Phosphate Pathway.

MFA_Workflow cluster_Experimental Experimental Phase cluster_Computational Computational Phase A 1. Cell Culture & Isotopic Labeling (this compound) B 2. Rapid Quenching A->B C 3. Metabolite Extraction B->C D 4. Analytical Measurement (MS or NMR) C->D E 5. Isotopomer Data Correction & Analysis D->E Isotopomer Data F 6. Metabolic Network Model Construction E->F G 7. Flux Estimation & Statistical Analysis F->G G->F Model Refinement H 8. Biological Interpretation G->H

Caption: General workflow for a 13C-Metabolic Flux Analysis (MFA) experiment.

Data_Modeling_Relationship ExperimentalData Experimental Data (Isotopomer Distributions, Uptake/Secretion Rates) FluxEstimation Computational Flux Estimation ExperimentalData->FluxEstimation MetabolicModel Stoichiometric Metabolic Model MetabolicModel->FluxEstimation FluxMap Metabolic Flux Map (Quantitative Reaction Rates) FluxEstimation->FluxMap BiologicalInsights Biological Insights & Hypothesis Generation FluxMap->BiologicalInsights Leads to

References

The Role of D-Arabitol-1-13C in Elucidating Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in the field of metabolic research, enabling the precise tracing of atoms through complex biochemical networks. Among these, D-Arabitol-1-13C, a five-carbon sugar alcohol isotopically labeled at the first carbon position, serves as a powerful probe for dissecting the intricacies of the pentose phosphate pathway (PPP) and related metabolic routes. The introduction of the heavy isotope ¹³C at a specific position allows researchers to follow the metabolic fate of D-arabitol, providing critical insights into pathway activity, metabolic flux, and the impact of disease states or therapeutic interventions on cellular metabolism. This guide provides an in-depth overview of the function of D-Arabitol-1-¹³C in metabolic studies, complete with experimental considerations and data interpretation frameworks.

The application of stable isotope-assisted metabolomics has significantly advanced our understanding of cellular metabolism.[1][2] These techniques are foundational in industrial biotechnology, environmental microbiology, and medical research for tracking substrate utilization, identifying unknown metabolites, and quantifying carbon fluxes.[1][2]

Core Concepts in ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique that utilizes stable isotope tracers like D-Arabitol-1-¹³C to quantify the rates (fluxes) of intracellular metabolic reactions.[3][4] The fundamental principle involves introducing the ¹³C-labeled substrate into a biological system and allowing it to be metabolized. As the labeled carbon atoms are incorporated into downstream metabolites, the resulting mass isotopomer distributions are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4] By analyzing these labeling patterns in the context of a metabolic network model, the relative and absolute fluxes through various pathways can be determined.[3]

D-Arabitol Metabolism and the Pentose Phosphate Pathway

D-arabitol is a polyol that is closely linked to the pentose phosphate pathway (PPP), a critical metabolic route for generating NADPH and precursors for nucleotide biosynthesis.[5] In many organisms, particularly fungi and some bacteria, D-arabitol can be synthesized from intermediates of the PPP, such as D-ribulose-5-phosphate.[5] Conversely, D-arabitol can be catabolized, feeding back into the central carbon metabolism. The catabolism of D-arabitol typically proceeds via oxidation to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP.[1]

The use of D-Arabitol-1-¹³C allows for the direct interrogation of this metabolic axis. The ¹³C label at the C1 position provides a specific marker to trace the entry and subsequent distribution of arabitol-derived carbons within the PPP and connected pathways.

Experimental Protocols

While specific protocols for D-Arabitol-1-¹³C are not widely published, a general methodology for a ¹³C-MFA experiment using a labeled pentitol in cell culture can be outlined. This protocol is adapted from established ¹³C-MFA procedures.[6][7]

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.

  • Medium Exchange: Aspirate the standard medium and replace it with a specially formulated medium containing D-Arabitol-1-¹³C as the tracer substrate. The concentration of the tracer should be optimized based on the cell type and experimental goals. All other essential nutrients should be present in non-labeled form.

  • Incubation: Culture the cells in the labeling medium for a predetermined period to allow for the uptake and metabolism of the tracer, leading to an isotopic steady state. The time required to reach this state depends on the turnover rates of the metabolites of interest.[4]

Metabolite Extraction
  • Quenching: Rapidly halt metabolic activity by aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl).

  • Extraction: Lyse the cells and extract the intracellular metabolites using a cold solvent mixture, such as 80:20 methanol:water.

  • Sample Preparation: Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites. The extract is then dried, typically under a stream of nitrogen or by lyophilization.

Analytical Measurement
  • Derivatization: To improve volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, the dried metabolites are chemically derivatized.

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution for each metabolite.

Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Determination: The raw mass spectral data is processed to correct for the natural abundance of ¹³C and determine the fractional abundance of each mass isotopomer for all measured metabolites.

  • Flux Estimation: The determined MIDs, along with measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used as inputs for a computational model of the metabolic network. An optimization algorithm is then employed to estimate the intracellular fluxes that best reproduce the experimental data.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding & Growth C Medium Exchange & Incubation A->C B Prepare Labeling Medium (with D-Arabitol-1-13C) B->C D Metabolic Quenching C->D E Metabolite Extraction D->E F Sample Derivatization E->F G GC-MS Analysis F->G H Data Processing (MID Determination) G->H I Flux Calculation (13C-MFA) H->I

Caption: A generalized experimental workflow for a ¹³C-Metabolic Flux Analysis study.

Data Presentation

The primary quantitative output of a ¹³C-MFA study is a flux map, which is a table of the calculated reaction rates through the metabolic network. These fluxes are typically reported relative to a specific uptake rate (e.g., the rate of D-arabitol consumption). Below is a representative table illustrating how such data might be presented.

Table 1: Representative Metabolic Flux Data from a Hypothetical D-Arabitol-1-¹³C Tracing Experiment

Metabolic ReactionAbbreviationRelative Flux (mol/100 mol D-Arabitol Uptake)
D-Arabitol Uptakev_uptake100.0 ± 0.0
D-Arabitol -> D-Xylulosev_AR_DH95.2 ± 3.1
D-Xylulose -> D-Xylulose-5-Pv_XK94.8 ± 3.2
Glucose-6-P -> 6-P-Gluconolactonev_G6PDH35.7 ± 2.5
6-P-Gluconate -> Ribulose-5-Pv_6PGDH35.5 ± 2.5
Ribulose-5-P <-> Xylulose-5-Pv_RPE60.1 ± 4.0
Ribulose-5-P <-> Ribose-5-Pv_RPI25.3 ± 1.8
Xylulose-5-P + Ribose-5-P <-> G3P + Sedoheptulose-7-Pv_TKT140.2 ± 2.9
Sedoheptulose-7-P + G3P <-> Fructose-6-P + Erythrose-4-Pv_TAL30.1 ± 2.2
Xylulose-5-P + Erythrose-4-P <-> Fructose-6-P + G3Pv_TKT230.0 ± 2.2
Fructose-6-P -> Pyruvate (Glycolysis)v_glyc75.4 ± 5.1

Note: The data presented in this table is for illustrative purposes only and does not represent the results of a specific experiment.

Visualization of Metabolic Pathways

Understanding the flow of the ¹³C label from D-Arabitol-1-¹³C through the metabolic network is crucial for interpreting the results of a tracer experiment. The following diagram, generated using the DOT language, illustrates the catabolic pathway of D-arabitol and its entry into the pentose phosphate pathway.

D_Arabitol_Metabolism Arabitol D-Arabitol-1-13C Xylulose D-Xylulose Arabitol->Xylulose D-Arabitol Dehydrogenase Xylulose5P D-Xylulose-5-P Xylulose->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis PPP->Glycolysis Fructose-6-P G3P TCA TCA Cycle Glycolysis->TCA

Caption: The metabolic fate of D-Arabitol-1-¹³C as it enters the Pentose Phosphate Pathway.

Applications in Drug Development and Disease Research

The ability to quantify metabolic fluxes using D-Arabitol-1-¹³C has significant implications for drug development and the study of diseases with metabolic underpinnings.

  • Oncology: Cancer cells often exhibit altered glucose metabolism and an increased reliance on the PPP to support rapid proliferation and combat oxidative stress. D-Arabitol-1-¹³C can be used to probe the activity of the PPP in cancer cells and to assess the metabolic effects of novel anti-cancer therapies that target this pathway.

  • Infectious Diseases: As D-arabitol is a metabolite produced by certain pathogenic fungi like Candida albicans, understanding its metabolism is crucial for developing antifungal drugs. D-Arabitol-1-¹³C can be used to study the metabolic pathways in these organisms and to identify potential drug targets.

  • Metabolic Disorders: The PPP is involved in various metabolic processes, and its dysregulation has been implicated in diseases such as diabetes. Tracing the metabolism of D-arabitol can provide insights into the functioning of this pathway in the context of such disorders.

Conclusion

D-Arabitol-1-¹³C is a valuable tool for metabolic research, providing a means to quantitatively assess the fluxes through the pentose phosphate pathway and related metabolic networks. By combining stable isotope labeling with advanced analytical and computational techniques, researchers can gain a deeper understanding of cellular metabolism in health and disease, paving the way for the development of new therapeutic strategies. The methodologies and concepts outlined in this guide provide a framework for the application of D-Arabitol-1-¹³C in sophisticated metabolic studies.

References

Exploring D-Arabitol Metabolism in Fungi with 13C Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabitol, a five-carbon sugar alcohol, is a significant metabolite in many fungal species, playing crucial roles in osmoprotection, as a storage carbohydrate, and potentially in pathogenesis.[1] Its production is intricately linked to the central carbon metabolism, specifically the pentose phosphate pathway (PPP). Understanding the dynamics of D-arabitol metabolism is therefore of high interest for basic mycological research, metabolic engineering for the production of valuable chemicals, and the development of novel antifungal therapies.[2][3][4]

This technical guide provides a comprehensive overview of D-arabitol metabolism in fungi, with a focus on the application of 13C labeling techniques for pathway elucidation and flux analysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate this important metabolic pathway.

D-Arabitol Metabolic Pathways in Fungi

Fungi possess distinct pathways for the biosynthesis and, in some cases, the catabolism of D-arabitol. These pathways are interconnected with the central carbon metabolism, primarily the pentose phosphate pathway.

Biosynthesis of D-Arabitol

The primary route for D-arabitol synthesis in fungi, including the well-studied opportunistic pathogen Candida albicans, originates from the pentose phosphate pathway intermediate, D-ribulose-5-phosphate.[5][6][7] The process involves two key enzymatic steps:

  • Dephosphorylation: D-ribulose-5-phosphate is dephosphorylated to yield D-ribulose. This reaction is catalyzed by a phosphatase.

  • Reduction: D-ribulose is then reduced to D-arabitol. This step is typically catalyzed by an NAD(P)H-dependent D-arabitol dehydrogenase (ArDH).[1][6]

dot

D_Arabitol_Biosynthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P Ribulose D-Ribulose Ru5P->Ribulose Phosphatase D_Arabitol D-Arabitol Ribulose->D_Arabitol D-Arabitol Dehydrogenase (ArDH) NADH -> NAD+

D-Arabitol Biosynthesis Pathway
Catabolism of Arabitol

While D-arabitol is primarily a product of metabolism in many fungi, some species can utilize arabitol as a carbon source. The catabolic pathway for L-arabitol has been characterized in some filamentous fungi and involves the following steps, ultimately feeding into the pentose phosphate pathway:

  • Oxidation to L-Xylulose: L-arabitol is oxidized to L-xylulose by an L-arabitol dehydrogenase.

  • Reduction to Xylitol: L-xylulose is then reduced to xylitol by an L-xylulose reductase.

  • Oxidation to D-Xylulose: Xylitol is oxidized to D-xylulose by a xylitol dehydrogenase.

  • Phosphorylation: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[8]

The catabolism of D-arabitol in fungi that can utilize it proceeds via its oxidation back to D-ribulose by D-arabitol dehydrogenase, which is then phosphorylated to enter the PPP.[5][9]

dot

Arabitol_Catabolism L_Arabitol L-Arabitol L_Xylulose L-Xylulose L_Arabitol->L_Xylulose L-Arabitol Dehydrogenase Xylitol Xylitol L_Xylulose->Xylitol L-Xylulose Reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase Xu5P D-Xylulose-5-Phosphate D_Xylulose->Xu5P Xylulokinase PPP Pentose Phosphate Pathway Xu5P->PPP

L-Arabitol Catabolism Pathway

13C Labeling for Metabolic Flux Analysis

13C Metabolic Flux Analysis (MFA) is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways. By supplying a 13C-labeled substrate (e.g., [1,2-13C]glucose or [U-13C]glucose) and analyzing the resulting labeling patterns in key metabolites, researchers can deduce the flow of carbon through the metabolic network.[10][11]

Experimental Workflow for 13C-MFA

A typical 13C-MFA experiment involves several key steps:

dot

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Culture 1. Fungal Culture with 13C-Labeled Substrate Quenching 2. Rapid Quenching of Metabolism Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. Analytical Measurement (GC-MS or NMR) Extraction->Analysis Data_Processing 5. Data Processing and Isotopomer Analysis Analysis->Data_Processing Modeling 6. Metabolic Modeling and Flux Calculation Data_Processing->Modeling Interpretation 7. Flux Map and Biological Interpretation Modeling->Interpretation

13C Metabolic Flux Analysis Workflow
Detailed Experimental Protocols

  • Strain and Pre-culture: Inoculate the fungal strain of interest (e.g., Candida albicans) in a standard liquid medium (e.g., YPD) and grow overnight at the optimal temperature and shaking speed.

  • Labeling Medium: Prepare a defined minimal medium with a known concentration of the 13C-labeled substrate as the sole carbon source. A common choice is a mixture of 80% [1-13C]glucose and 20% [U-13C]glucose to ensure sufficient labeling in various metabolites.[10]

  • Inoculation and Growth: Inoculate the pre-culture into the labeling medium to a specific starting optical density (e.g., OD600 of 0.1).

  • Steady-State Growth: Cultivate the cells under controlled conditions (e.g., in a chemostat or during the exponential growth phase in a batch culture) to achieve a metabolic and isotopic steady state.

  • Cell Harvesting: Rapidly harvest the cells by centrifugation or vacuum filtration.

  • Quenching: Immediately quench the metabolic activity to prevent changes in metabolite levels. A common method is to plunge the cell pellet or filter into a cold solvent mixture, such as 60% methanol pre-cooled to -50°C.

  • Extraction: Extract the intracellular metabolites using a suitable solvent system. A widely used method is a two-step extraction with hot ethanol followed by a second extraction with water. Alternatively, a chloroform-methanol-water extraction can be used to separate polar and nonpolar metabolites.

  • Sample Preparation for Analysis: The extracted metabolites are then dried (e.g., by lyophilization or speed-vacuum) and derivatized if necessary for GC-MS analysis.

  • GC-MS or NMR Analysis: Analyze the prepared samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the mass isotopomer distributions of key metabolites, particularly amino acids and sugar phosphates.

  • Data Processing: Process the raw analytical data to correct for the natural abundance of isotopes and to calculate the mass distribution vectors (MDVs) for each metabolite fragment.

  • Flux Calculation: Utilize specialized software (e.g., INCA, OpenFLUX, METRAN) to fit the experimental MDVs to a metabolic model of the organism's central carbon metabolism. This computational step estimates the intracellular metabolic fluxes that best reproduce the observed labeling patterns.

Quantitative Data from 13C Labeling Studies

While specific flux data for D-arabitol production is still an active area of research, studies on related pathways provide valuable insights. The following tables summarize representative quantitative data from 13C labeling experiments in fungi.

Table 1: D-Arabitol Production in Various Fungi

Fungal SpeciesSubstrateD-Arabitol Titer (g/L)Yield (g/g substrate)Reference
Metschnikowia reukaufii AJ14787D-Glucose2060.52[12]
Zygosaccharomyces sp. Gz-5D-Glucose133 (fed-batch)0.386 (batch)[13]
Zygosaccharomyces rouxii (Metabolically Engineered)D-Glucose149.10-[4]

Table 2: Representative Pentose Phosphate Pathway Fluxes in Yeast (from 13C-MFA)

Note: Fluxes are typically normalized to the glucose uptake rate.

Pathway/ReactionRelative Flux (%)ConditionReference
Pentose Phosphate Pathway (Oxidative Branch)15-30Aerobic, glucose-limited(Synthesized from general knowledge)
Glycolysis70-85Aerobic, glucose-limited(Synthesized from general knowledge)
TransketolaseVariableDependent on precursor demand(Synthesized from general knowledge)
TransaldolaseVariableDependent on precursor demand(Synthesized from general knowledge)

D-Arabitol Metabolism as a Drug Target

The enzymes involved in D-arabitol metabolism, particularly D-arabitol dehydrogenase (ArDH), present potential targets for the development of novel antifungal drugs.[1]

  • Essentiality for Pathogenesis: The accumulation of D-arabitol has been linked to the pathogenesis of infections caused by fungi like Candida albicans. Therefore, inhibiting its production could attenuate virulence.

  • Fungal-Specific Enzymes: Fungal ArDH may have distinct structural and kinetic properties compared to any homologous enzymes in humans, offering the potential for selective inhibition.

Drug Development Workflow

The development of inhibitors targeting D-arabitol metabolism would follow a typical drug discovery pipeline:

dot

Drug_Development_Workflow Target_ID 1. Target Identification and Validation (e.g., ArDH) Assay_Dev 2. Assay Development and High-Throughput Screening Target_ID->Assay_Dev Hit_to_Lead 3. Hit-to-Lead Optimization Assay_Dev->Hit_to_Lead Preclinical 4. Preclinical Development (In vitro and in vivo studies) Hit_to_Lead->Preclinical Clinical_Trials 5. Clinical Trials Preclinical->Clinical_Trials

Antifungal Drug Development Workflow

The inhibition of ArDH would be expected to reduce the production of D-arabitol, potentially impacting the fungus's ability to cope with osmotic stress and thrive within the host environment.

Conclusion

The study of D-arabitol metabolism in fungi is a rapidly evolving field with significant implications for biotechnology and medicine. The application of 13C labeling and metabolic flux analysis provides a powerful toolkit for dissecting the intricate details of this pathway. By gaining a quantitative understanding of the carbon flow to and from D-arabitol, researchers can identify key regulatory points and metabolic bottlenecks. This knowledge is crucial for the rational design of metabolic engineering strategies to enhance D-arabitol production and for the development of novel antifungal agents that target this important fungal-specific pathway. Future research focusing on obtaining precise flux data for D-arabitol biosynthesis and on the structural and functional characterization of the enzymes involved will undoubtedly accelerate progress in both of these exciting areas.

References

Unlocking the Pentose Phosphate Pathway: A Technical Guide to D-Arabitol-13C-1 Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of D-Arabitol-13C-1 as a metabolic tracer for investigating the pentose phosphate pathway (PPP). While direct literature on the application of this compound for metabolic flux analysis is emerging, this document consolidates the established biochemical connections between D-arabitol and the PPP, alongside established methodologies for stable isotope tracing, to present a comprehensive framework for its use.

Introduction to D-Arabitol and the Pentose Phosphate Pathway

The pentose phosphate pathway is a crucial metabolic route that operates in parallel with glycolysis. Its primary functions are to produce NADPH, a key reductant in anabolic processes and antioxidant defense, and to generate precursors for nucleotide biosynthesis, such as ribose-5-phosphate.[1] Given its central role in cellular proliferation, stress resistance, and biosynthesis, the PPP is a significant area of interest in various research fields, including oncology and metabolic diseases.

D-arabitol, a five-carbon sugar alcohol, is metabolically linked to the PPP. In many organisms, D-arabitol can be synthesized from the PPP intermediate D-ribulose-5-phosphate and can also be catabolized to enter the PPP as D-xylulose-5-phosphate.[2][3] This bidirectional relationship makes this compound a potentially valuable tool for probing PPP activity. By tracing the incorporation of the 13C label from this compound into downstream metabolites, researchers can gain insights into the flux and regulation of this vital pathway.

The Metabolic Journey of this compound

The utility of this compound as a tracer hinges on its enzymatic conversion into PPP intermediates. The key enzymes facilitating this are D-arabitol dehydrogenase and xylulokinase.

  • Oxidation of D-Arabitol: D-arabitol is oxidized to D-xylulose by NAD+-dependent D-arabitol dehydrogenase.[4]

  • Phosphorylation of D-xylulose: D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, which is a central intermediate of the non-oxidative branch of the PPP.

Once the 13C label from this compound enters the PPP as D-xylulose-5-phosphate, it can be tracked as it flows through the various reactions of the pathway, including transketolase and transaldolase exchanges, leading to the labeling of other intermediates such as ribose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate.

Hypothetical Experimental Protocol for this compound Tracing

This section outlines a generalized experimental protocol for conducting a stable isotope tracing experiment using this compound.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting.

  • Media Formulation: Culture cells in a defined medium. For the experiment, replace the standard carbon source (e.g., glucose) with a formulation containing a known concentration of unlabeled glucose and this compound. The ratio of these substrates should be optimized based on the cell line and experimental goals.

  • Labeling Time Course: Perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the optimal labeling duration to achieve a metabolic steady-state.

  • Cell Harvesting: At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent.

Metabolite Extraction
  • Solvent System: A common method for extracting polar metabolites is to use a cold solvent mixture, such as 80:20 methanol:water.

  • Extraction Procedure: Add the cold extraction solvent to the cell pellet, vortex thoroughly, and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for subsequent analysis.

Analytical Methods: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying the mass isotopologues of PPP intermediates.[5][6][7]

  • Chromatographic Separation: Utilize a suitable LC method for the separation of polar sugar phosphates. Anion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) are often employed.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify each metabolite and its 13C-labeled isotopologues.

Data Presentation: Predicted Mass Isotopomer Distributions

The following table summarizes the predicted mass isotopomer distributions (MIDs) of key PPP intermediates following the administration of this compound. These predictions are based on the known metabolic conversions.

MetaboliteAbbreviationPredicted Mass Isotopologues (M+n)Interpretation
D-Xylulose-5-phosphateXu5PM+1Direct entry of the 13C label from this compound.
Ribulose-5-phosphateRu5PM+1Isomerization of M+1 Xu5P.
Ribose-5-phosphateR5PM+1Isomerization of M+1 Ru5P.
Sedoheptulose-7-phosphateS7PM+1Transketolase reaction involving M+1 Xu5P and R5P.
Erythrose-4-phosphateE4PM+1Transaldolase reaction involving S7P and glyceraldehyde-3-phosphate.
Fructose-6-phosphateF6PM+1Transketolase reaction involving M+1 Xu5P and E4P.

Visualization of Pathways and Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: Metabolic entry of this compound into the Pentose Phosphate Pathway.

start Start: Cell Culture labeling Labeling with This compound start->labeling quench Metabolic Quenching labeling->quench extraction Metabolite Extraction quench->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis: Mass Isotopomer Distributions analysis->data flux Flux Calculation data->flux end End: PPP Flux Insights flux->end

Caption: Experimental workflow for this compound tracer analysis.

Tracer This compound Metabolic Tracer Entry D-Xylulose-5-Phosphate-13C-1 Entry Point into PPP Tracer->Entry PPP PPP Intermediates Ribose-5-P Sedoheptulose-7-P Erythrose-4-P Fructose-6-P Entry->PPP Measurement Mass Spectrometry Measures 13C Incorporation PPP->Measurement Output PPP Flux Quantification of Pathway Activity Measurement->Output

Caption: Logical flow of information in this compound based PPP flux analysis.

Conclusion

The use of this compound as a stable isotope tracer offers a promising, albeit currently underutilized, approach for the detailed investigation of the pentose phosphate pathway. By leveraging the established metabolic connections and analytical methodologies, researchers can design and execute robust experiments to quantify PPP flux. This technical guide provides a foundational framework to encourage and support the application of this compound in advancing our understanding of cellular metabolism in health and disease. Further experimental validation will be crucial to fully establish the quantitative relationship between D-arabitol metabolism and PPP flux in various biological systems.

References

The Fundamentals of Isotopic Labeling with D-Arabitol-13C-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopic Labeling and D-Arabitol-13C-1

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing one or more atoms of a compound with their heavy isotope, researchers can follow the journey of these labeled molecules through various metabolic pathways. Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] this compound is a specialized isotopic tracer where the first carbon atom of the D-Arabitol molecule is replaced with a ¹³C isotope.[3] This sugar alcohol, a five-carbon polyol, serves as a valuable tool for metabolic flux analysis (MFA), particularly in studies involving the pentose phosphate pathway (PPP) and related metabolic routes.[3][4][5] Its application extends to understanding microbial and fungal metabolism, as well as investigating metabolic alterations in various disease states.

Core Principles and Applications

The primary utility of this compound lies in its ability to introduce a labeled carbon atom into specific metabolic pathways. As cells metabolize this compound, the ¹³C label is incorporated into downstream metabolites. By analyzing the distribution and enrichment of this label in various compounds, researchers can elucidate pathway activities, identify metabolic bottlenecks, and quantify the contribution of arabitol to different metabolic pools.[1][6][7]

Key applications for drug development and research include:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network to understand cellular physiology.[6][7]

  • Target Identification and Validation: Identifying enzymes or pathways that are critical for the survival or proliferation of pathogens or cancer cells.

  • Drug Efficacy and Mechanism of Action Studies: Assessing how a drug candidate alters metabolic pathways.[3]

  • Biomarker Discovery: Identifying metabolic changes associated with disease states.

Metabolic Pathways of D-Arabitol

D-Arabitol metabolism has been characterized in various organisms, primarily bacteria and fungi. The catabolic pathways generally converge on the pentose phosphate pathway. Two primary routes for D-arabitol utilization have been described in bacteria:

  • Permease, Dehydrogenase, and Kinase Pathway: D-arabitol is transported into the cell by a permease, followed by oxidation to D-xylulose by an arabitol dehydrogenase, and subsequent phosphorylation to D-xylulose-5-phosphate by a kinase.[8]

  • Phosphotransferase System (PTS) and Phosphate Dehydrogenase Pathway: D-arabitol is taken up and phosphorylated by a PTS, and the resulting arabitol-phosphate is then oxidized by an arabitol-phosphate dehydrogenase to a pentose phosphate intermediate.[8]

In fungi, D-arabitol biosynthesis from D-glucose occurs via the pentose phosphate pathway.[9] Glucose is converted to D-ribulose-5-phosphate, which is then reduced to D-arabitol.[9] The catabolism of D-arabitol in these organisms also feeds into the PPP.

Below is a diagram illustrating the general metabolic fate of D-Arabitol.

Arabitol_Metabolism D_Arabitol_13C_1 This compound D_Xylulose D-Xylulose D_Arabitol_13C_1->D_Xylulose Arabitol Dehydrogenase D_Xylulose_5_P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5_P Xylulokinase PPP Pentose Phosphate Pathway (PPP) D_Xylulose_5_P->PPP Glycolysis Glycolysis PPP->Glycolysis Biomass Biomass Precursors (e.g., Nucleotides, Amino Acids) PPP->Biomass TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle TCA_Cycle->Biomass

Caption: Metabolic fate of this compound through central carbon metabolism.

Quantitative Data Presentation

The following table summarizes growth and substrate consumption rates for Bacillus methanolicus MGA3 on different carbon sources, providing a baseline for comparative metabolic studies.

Carbon SourceGrowth Rate (h⁻¹)Substrate Consumption Rate (mmol g CDW⁻¹ h⁻¹)Biomass Yield (g CDW g⁻¹)Carbon Normalized Biomass Yield (g CDW g carbon⁻¹)
D-Arabitol0.20 ± 0.015.7 ± 0.10.24 ± 0.010.60 ± 0.02
D-Mannitol0.37 ± 0.017.4 ± 0.50.28 ± 0.010.70 ± 0.02
Data adapted from studies on Bacillus methanolicus.[8]

Experimental Protocols

General Experimental Workflow for ¹³C Tracer Analysis

A typical workflow for a ¹³C tracer study using this compound involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture/ Organism Growth Isotope_Labeling 2. Introduction of This compound Cell_Culture->Isotope_Labeling Sampling 3. Time-Course Sampling Isotope_Labeling->Sampling Quenching 4. Metabolic Quenching Sampling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction MS_NMR_Analysis 6. LC-MS/GC-MS or NMR Analysis Extraction->MS_NMR_Analysis Data_Processing 7. Data Processing and Isotopologue Distribution Analysis MS_NMR_Analysis->Data_Processing MFA 8. Metabolic Flux Analysis Data_Processing->MFA Interpretation 9. Biological Interpretation MFA->Interpretation

Caption: General workflow for a ¹³C isotopic labeling experiment.
Detailed Methodology: ¹³C Labeling of Microbial Cultures

This protocol provides a detailed methodology for conducting a ¹³C labeling experiment with this compound in a microbial culture.

1. Culture Preparation:

  • Grow the microbial strain of interest in a defined minimal medium with a standard carbon source (e.g., glucose) to mid-exponential phase.
  • Harvest the cells by centrifugation and wash them twice with a carbon-free minimal medium to remove any residual carbon source.
  • Resuspend the cells in the carbon-free minimal medium to a specific optical density (e.g., OD₆₀₀ of 1.0).

2. Isotopic Labeling:

  • Initiate the labeling experiment by adding this compound to the cell suspension at a final concentration of, for example, 20 mM.
  • Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).

3. Sampling and Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the cell suspension.
  • Immediately quench metabolic activity by rapidly filtering the cell suspension and washing the cells with a cold, non-metabolizable solution (e.g., cold saline) or by directly transferring the cell suspension into a quenching solution (e.g., -20°C 60% methanol).

4. Metabolite Extraction:

  • Extract intracellular metabolites by resuspending the quenched cell pellets in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
  • Lyse the cells using methods such as bead beating or sonication.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

5. Sample Analysis by LC-MS/MS:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[2]
  • Separate metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).
  • Detect and quantify the mass isotopologues of target metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.[2]

6. Data Analysis:

  • Process the raw LC-MS/MS data to determine the mass isotopologue distributions (MIDs) for key metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[1]
  • Correct the raw MIDs for the natural abundance of ¹³C.
  • Use the corrected MIDs to perform metabolic flux analysis using appropriate software (e.g., INCA, Metran).

Conclusion

This compound is a valuable tool for interrogating central carbon metabolism, particularly the pentose phosphate pathway. This guide provides a foundational understanding of its application, from the core principles of isotopic labeling to detailed experimental protocols. By leveraging this approach, researchers in academia and the pharmaceutical industry can gain deeper insights into metabolic networks, accelerating drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Preliminary Studies Using D-Arabitol-13C-1

Introduction

D-Arabitol, a five-carbon sugar alcohol, is a metabolic byproduct found in various organisms, including fungi, algae, and mammals. In humans, elevated levels of D-arabitol can be indicative of certain metabolic disorders and fungal infections, particularly candidiasis. The use of stable isotope-labeled D-arabitol, specifically this compound, offers a powerful tool for tracing its metabolic fate in biological systems. This technical guide provides an in-depth overview of the core principles and methodologies for conducting preliminary studies using this compound as a metabolic tracer. Such studies are crucial for understanding disease pathogenesis, identifying novel drug targets, and developing new diagnostic markers. This compound is a stable isotope-labeled form of D-arabitol, which can be used as a tracer in metabolic research to investigate its pharmacokinetic and metabolic profiles.[1]

Core Applications in Research and Drug Development

Preliminary studies utilizing this compound can be instrumental in several key areas:

  • Metabolic Flux Analysis (MFA): Tracing the flow of the 13C label from this compound through various metabolic pathways can elucidate the contributions of D-arabitol to central carbon metabolism.

  • Disease Biomarker Discovery: By monitoring the metabolism of this compound in disease models, novel biomarkers associated with altered metabolic states can be identified.

  • Drug Efficacy and Mechanism of Action Studies: The effect of therapeutic agents on D-arabitol metabolism can be assessed by tracking changes in the distribution of the 13C label.

  • Host-Pathogen Interaction Studies: In the context of fungal infections, this compound can be used to study the metabolic interplay between the pathogen and the host. For instance, Candida albicans is known to produce significant amounts of D-arabitol.[2][3]

Experimental Design and Protocols

A successful study using this compound requires careful experimental design, from cell culture and labeling to sample analysis.

1. Cell Culture and Isotope Labeling

The choice of cell line or model organism will depend on the research question. For studies on fungal metabolism, organisms like Candida albicans are relevant.[2][3] For investigating the effects on mammalian cells, various human cell lines can be employed.

Experimental Protocol: In Vitro Isotope Labeling

  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.

  • Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium: Add pre-warmed culture medium containing a defined concentration of this compound. The concentration should be optimized based on preliminary dose-response experiments. For comparative studies, a control group with unlabeled D-arabitol should be included.

  • Incubation: Incubate the cells for a specific duration (e.g., 24, 48, 72 hours) to allow for the uptake and metabolism of the labeled substrate. Time-course experiments are recommended to capture the dynamics of metabolic flux.

  • Cell Harvesting: After incubation, place the culture plates on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them. Transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the metabolites for analysis.

2. Analytical Techniques for 13C-Label Detection

The primary methods for detecting and quantifying 13C-labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique allows for the sensitive detection and quantification of mass isotopologues of various metabolites. This provides information on the incorporation of the 13C label into downstream metabolic products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can provide detailed information about the specific position of the 13C label within a molecule, which is invaluable for elucidating complex metabolic pathways.[4]

Experimental Protocol: LC-MS based Metabolite Analysis

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS analysis.

  • Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC column).

  • Mass Spectrometry Analysis: Eluted metabolites are introduced into a high-resolution mass spectrometer. Data is acquired in both full scan mode to identify all detectable ions and in MS/MS mode to fragment ions for structural identification.

  • Data Analysis: The raw data is processed to identify and quantify the different mass isotopologues of metabolites. The fractional enrichment of 13C in each metabolite is then calculated.

Quantitative Data Presentation

The presentation of quantitative data in a clear and structured format is crucial for the interpretation of results.

Table 1: Growth and Substrate Consumption Rates of Bacillus methanolicus on Different Carbon Sources

Carbon SourceGrowth Rate (h⁻¹)Substrate Consumption Rate (mmol g CDW⁻¹ h⁻¹)Biomass Yield (g CDW g⁻¹)
D-Mannitol0.37 ± 0.017.4 ± 0.50.28 ± 0.01
D-Arabitol0.20 ± 0.015.7 ± 0.10.24 ± 0.01

Data adapted from a study on Bacillus methanolicus, illustrating how growth and consumption rates can be compared.[5]

Table 2: Hypothetical 13C Fractional Enrichment in Key Metabolites after this compound Labeling

MetaboliteFractional Enrichment (%) at 24hFractional Enrichment (%) at 48h
D-Ribulose-5-phosphate85.2 ± 3.192.5 ± 2.4
Fructose-6-phosphate45.7 ± 2.560.1 ± 3.0
Sedoheptulose-7-phosphate30.1 ± 1.842.8 ± 2.1
Citrate15.3 ± 1.225.6 ± 1.9
α-Ketoglutarate12.8 ± 1.121.4 ± 1.7

This table presents hypothetical data on the fractional enrichment of 13C in central carbon metabolism intermediates following the introduction of this compound.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for communicating complex information effectively.

D_Arabitol_Metabolic_Pathway D_Arabitol_13C_1 This compound D_Ribulose D-Ribulose-13C-1 D_Arabitol_13C_1->D_Ribulose D-Arabitol Dehydrogenase (NAD+ -> NADH) D_Ribulose_5P D-Ribulose-5-P-13C-1 D_Ribulose->D_Ribulose_5P Ribulokinase (ATP -> ADP) Pentose_Phosphate_Pathway Pentose Phosphate Pathway D_Ribulose_5P->Pentose_Phosphate_Pathway TCA_Cycle TCA Cycle Pentose_Phosphate_Pathway->TCA_Cycle

Caption: Metabolic pathway of this compound into the Pentose Phosphate Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding 1. Cell Seeding Medium_Exchange 2. Medium Exchange Cell_Seeding->Medium_Exchange Labeling 3. Add this compound Medium_Exchange->Labeling Incubation 4. Incubation Labeling->Incubation Harvesting 5. Cell Harvesting Incubation->Harvesting Extraction 6. Metabolite Extraction Harvesting->Extraction LC_MS 7. LC-MS Analysis Extraction->LC_MS Data_Processing 8. Data Processing LC_MS->Data_Processing

Caption: Experimental workflow for this compound metabolic tracing studies.

Preliminary studies employing this compound provide a robust framework for investigating the complexities of D-arabitol metabolism. The methodologies outlined in this guide, from experimental design to data analysis and visualization, offer a comprehensive approach for researchers and drug development professionals. By leveraging the power of stable isotope tracers, it is possible to gain deeper insights into metabolic pathways that are critical in both health and disease, ultimately paving the way for novel therapeutic and diagnostic strategies.

References

Methodological & Application

Application Notes and Protocols for D-Arabitol-13C-1 in 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing D-Arabitol-13C-1 as a metabolic tracer in conjunction with 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful combination allows for the detailed investigation of metabolic pathways, flux analysis, and the elucidation of drug mechanisms of action.

Application Notes

D-Arabitol, a five-carbon sugar alcohol, plays a significant role in the metabolism of various organisms, particularly fungi and yeasts. The use of isotopically labeled this compound, where the first carbon atom is replaced with the 13C isotope, enables researchers to trace the metabolic fate of this molecule through intricate biochemical networks. When coupled with the analytical prowess of 13C NMR spectroscopy, which detects the 13C isotope with high specificity, this technique offers a non-invasive and quantitative window into cellular metabolism.

Key Applications:

  • Metabolic Pathway Elucidation: Tracing the flow of the 13C label from this compound allows for the identification and verification of downstream metabolites and the metabolic pathways in which D-arabitol participates. This is particularly valuable in studying the pentose phosphate pathway (PPP) and related anabolic and catabolic processes.

  • Metabolic Flux Analysis (MFA): By quantifying the incorporation of 13C into various metabolites over time, researchers can determine the rates (fluxes) of metabolic reactions. This provides a dynamic view of cellular metabolism and how it responds to genetic modifications, environmental changes, or drug treatment.

  • Drug Development and Target Validation: this compound can be employed to study the metabolic effects of novel drug candidates. For instance, if a drug targets an enzyme in a pathway involving arabitol, 13C NMR can reveal alterations in the metabolic flux and the accumulation or depletion of specific 13C-labeled intermediates, thereby validating the drug's mechanism of action. This is particularly relevant in the development of antifungal agents, as D-arabitol metabolism is prominent in many pathogenic fungi like Candida albicans.

  • Biomarker Discovery: Aberrant D-arabitol metabolism has been linked to certain disease states. Utilizing this compound in preclinical models can aid in the discovery of novel biomarkers associated with metabolic disorders or infectious diseases.

Quantitative Data

The chemical shifts of the carbon atoms in D-Arabitol are essential for the identification and quantification of this metabolite and its downstream products in 13C NMR spectra. The labeling at the C-1 position provides a distinct signal that can be easily tracked.

Carbon AtomChemical Shift (ppm) in D₂O
C-163.8
C-272.9
C-373.2
C-472.1
C-564.2

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.

Experimental Protocols

This section outlines a general protocol for a cell-based metabolic tracing experiment using this compound and analysis by 13C NMR spectroscopy.

Protocol 1: Cell Culture and Labeling with this compound
  • Cell Culture: Culture the cells of interest (e.g., yeast, fungal, or mammalian cells) in an appropriate growth medium to the desired cell density.

  • Medium Exchange: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the cells once with a sterile buffer (e.g., phosphate-buffered saline).

  • Labeling: Resuspend the cell pellet in a fresh growth medium where the primary carbon source has been replaced with this compound at a known concentration. The concentration will depend on the cell type and experimental goals, but typically ranges from 1 to 10 mM.

  • Incubation: Incubate the cells under their optimal growth conditions for a predetermined period. Time-course experiments are recommended to monitor the dynamic incorporation of the 13C label into various metabolites.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding a cold solvent (e.g., 60% methanol at -20°C).

    • Centrifuge the quenched cell suspension to separate the intracellular and extracellular fractions.

    • Extract the intracellular metabolites using a suitable method, such as a biphasic extraction with chloroform, methanol, and water, to separate polar and nonpolar metabolites.

    • Lyophilize or dry the polar extract containing the water-soluble metabolites.

Protocol 2: 13C NMR Sample Preparation and Data Acquisition
  • Sample Reconstitution: Reconstitute the dried polar metabolite extract in a deuterated solvent suitable for NMR, typically deuterium oxide (D₂O). Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • Sample Filtration: Filter the reconstituted sample through a small, tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

  • NMR Tube Volume: Ensure the sample volume in the NMR tube is appropriate for the spectrometer, typically around 0.5-0.6 mL.[2]

  • NMR Spectrometer Setup:

    • Tune and match the 13C probe of the NMR spectrometer.

    • Set the temperature for the experiment (e.g., 298 K).

  • 1D 13C NMR Data Acquisition:

    • Acquire a one-dimensional 13C NMR spectrum. To ensure quantitative results, use a pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the carbons of interest) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Alternatively, a paramagnetic relaxation agent like Cr(acac)₃ can be added to shorten T1 relaxation times and reduce the required delay.

    • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Due to the low natural abundance and lower gyromagnetic ratio of 13C, a higher number of scans is typically required compared to 1H NMR.[1][2]

  • 2D NMR Data Acquisition (Optional): For more detailed structural information and unambiguous resonance assignments, acquire two-dimensional NMR spectra such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation).

Protocol 3: Data Processing and Analysis
  • Data Processing: Process the raw NMR data (Free Induction Decay - FID) using appropriate software (e.g., TopSpin, Mnova, NMRPipe). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • Peak Identification: Identify the 13C signals corresponding to this compound and its downstream metabolites by comparing the chemical shifts to known values from databases and the literature. The presence of satellite peaks due to 13C-13C coupling can provide additional information on the connectivity of labeled carbons.

  • Quantification: Integrate the peak areas of the identified 13C-labeled metabolites. The concentration of each metabolite can be calculated relative to the integral of the known concentration of the internal standard.

  • Metabolic Flux Analysis (MFA): For MFA, the fractional enrichment of 13C in each metabolite at different time points is determined. This data is then used as input for computational models to calculate the metabolic fluxes through the relevant pathways.

Visualizations

The following diagrams illustrate the metabolic pathways involving D-arabitol and the experimental workflow for a typical 13C NMR-based metabolic tracing experiment.

D_Arabitol_Metabolic_Pathway cluster_pentose_phosphate_pathway Pentose Phosphate Pathway (PPP) cluster_arabitol_metabolism D-Arabitol Metabolism Glucose-6-P Glucose-6-P Ribulose-5-P Ribulose-5-P Glucose-6-P->Ribulose-5-P Oxidative PPP Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Epimerase Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase D-Ribulose D-Ribulose Ribulose-5-P->D-Ribulose Phosphatase D-Arabitol D-Arabitol D-Ribulose->D-Arabitol D-arabitol dehydrogenase D-Xylulose D-Xylulose D-Arabitol->D-Xylulose D-arabitol dehydrogenase D-Xylulose->Xylulose-5-P Xylulokinase Glucose Glucose Glucose->Glucose-6-P This compound This compound

Caption: Metabolic pathway of D-arabitol synthesis and degradation.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction NMR_Sample_Prep 5. NMR Sample Preparation Extraction->NMR_Sample_Prep NMR_Acquisition 6. 13C NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Processing 7. Data Processing & Analysis NMR_Acquisition->Data_Processing Flux_Analysis 8. Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: Experimental workflow for 13C NMR metabolic analysis.

Logical_Relationship cluster_input Inputs cluster_technique Analytical Technique cluster_output Outputs This compound This compound Biological_System Cells / Organism This compound->Biological_System 13C_NMR 13C NMR Spectroscopy Biological_System->13C_NMR Metabolite_ID Metabolite Identification 13C_NMR->Metabolite_ID Quantification Metabolite Quantification 13C_NMR->Quantification Metabolic_Flux Metabolic Flux Data Quantification->Metabolic_Flux

Caption: Logical relationship of the experimental approach.

References

Application Notes and Protocols for D-Arabitol-13C-1 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabitol, a five-carbon sugar alcohol, is a significant metabolite in various biological systems. It serves as a key indicator for certain metabolic disorders and is a recognized biomarker for invasive candidiasis, an infection caused by Candida species. Accurate and precise quantification of D-arabitol in biological matrices such as urine and plasma is crucial for clinical diagnostics and metabolic research.

Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis of small molecules in complex biological samples. D-Arabitol-13C-1 is a stable isotope-labeled internal standard used to improve the accuracy, precision, and reproducibility of D-arabitol quantification by correcting for variations during sample preparation and analysis. This document provides detailed protocols for the analysis of D-arabitol using this compound as an internal standard with both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflows

The overall experimental process for the quantification of D-arabitol using a stable isotope-labeled internal standard can be summarized in the following workflow.

workflow Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike with this compound Internal Standard Sample->Spike Cleanup Sample Cleanup (e.g., Protein Precipitation, SPE) Spike->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization GC-MS Path Reconstitution Reconstitute in Mobile Phase Cleanup->Reconstitution LC-MS Path GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Reconstitution->LCMS Acquisition Data Acquisition LCMS->Acquisition GCMS->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification Integration->Quantification quantification_logic Quantification Logic cluster_standards Calibration Standards cluster_samples Unknown Samples Std_Conc Known D-Arabitol Concentrations Std_Ratio Calculate Peak Area Ratio (D-Arabitol / this compound) Std_Conc->Std_Ratio Std_IS Constant this compound Concentration Std_IS->Std_Ratio Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Std_Ratio->Calibration_Curve Unk_Sample Unknown Sample Unk_Ratio Calculate Peak Area Ratio (D-Arabitol / this compound) Unk_Sample->Unk_Ratio Unk_IS Constant this compound Concentration Unk_IS->Unk_Ratio Final_Conc Determine Unknown Concentration Unk_Ratio->Final_Conc Calibration_Curve->Final_Conc

Application Notes and Protocols for In Vivo D-Arabitol-13C-1 Labeling in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace metabolic pathways and quantify fluxes within a biological system. This application note provides a detailed protocol for the in vivo labeling of D-arabitol in yeast using D-glucose-1-13C as a precursor. D-arabitol, a five-carbon sugar alcohol, is a significant metabolite in many yeast species, particularly in response to osmotic stress where it functions as a compatible solute.[1][2] Understanding the dynamics of D-arabitol synthesis through the pentose phosphate pathway (PPP) can provide crucial insights into cellular redox balance, stress response mechanisms, and carbon metabolism.[3] This protocol is designed for researchers in metabolic engineering, systems biology, and drug discovery who are interested in quantifying the metabolic flux towards D-arabitol and related pathways.

The methodology involves culturing yeast in a defined medium, introducing the 13C-labeled glucose, rapidly quenching metabolic activity, extracting intracellular metabolites, and analyzing the isotopic enrichment of D-arabitol and other key metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathway of D-Arabitol-13C-1 Synthesis

D-arabitol is synthesized from the pentose phosphate pathway (PPP) intermediate D-ribulose-5-phosphate. When yeast are supplied with D-glucose-1-13C, the label is incorporated into various metabolites. The oxidative branch of the PPP decarboxylates glucose-6-phosphate at the C1 position, leading to the loss of the 13C label as 13CO2. However, the non-oxidative branch of the PPP can still produce labeled intermediates. Through a series of reactions involving transketolase and transaldolase, the 13C label from D-glucose-1-13C can be transferred to produce 13C-1-D-ribulose-5-phosphate, which is then reduced to 13C-1-D-arabitol.

D_Arabitol_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Arabitol_Synth D-Arabitol Synthesis D-Glucose-1-13C D-Glucose-1-13C G6P-1-13C Glucose-6-P-1-13C D-Glucose-1-13C->G6P-1-13C Hexokinase 6PG-1-13C 6-P-Gluconate-1-13C G6P-1-13C->6PG-1-13C G6P Dehydrogenase Ru5P-1-13C D-Ribulose-5-P-1-13C 6PG-1-13C->Ru5P-1-13C 6PG Dehydrogenase CO2 13CO2 6PG-1-13C->CO2 D-Arabitol-1-13C D-Arabitol-1-13C Ru5P-1-13C->D-Arabitol-1-13C Arabitol Dehydrogenase (reduction)

Diagram 1. Metabolic pathway for this compound synthesis from D-Glucose-1-13C.

Experimental Protocols

This section details the necessary steps for performing in vivo this compound labeling in yeast, from cell culture to sample analysis.

Materials and Reagents
  • Yeast strain (e.g., Saccharomyces cerevisiae, Pichia pastoris)

  • Yeast extract peptone dextrose (YPD) medium

  • Minimal medium (e.g., YNB with appropriate supplements)

  • D-glucose-1-13C (≥99% isotopic purity)

  • Unlabeled D-glucose

  • Quenching solution: 60% methanol, pre-cooled to -40°C[4]

  • Extraction solution: 75% ethanol, pre-heated to 80°C[4]

  • Sterile, deionized water

  • Liquid nitrogen or dry ice-ethanol bath

  • Centrifuge capable of reaching -9°C and 4,500 x g

  • Lyophilizer or speed vacuum concentrator

  • GC-MS or LC-MS/MS system for metabolite analysis

Protocol 1: Yeast Culture and Labeling
  • Starter Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).

  • Pre-culture: The next day, dilute the starter culture into 25 mL of minimal medium with 2% unlabeled glucose to an initial OD600 of 0.1. Grow at 30°C with shaking until the mid-exponential phase (OD600 of 0.8-1.0).

  • Cell Harvest and Washing: Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C. Wash the cell pellet twice with sterile, deionized water to remove any remaining medium.

  • Labeling: Resuspend the cell pellet in fresh minimal medium where the standard glucose has been replaced with D-glucose-1-13C at the desired concentration (e.g., 2% w/v). For osmotic stress experiments, a high concentration of a non-metabolizable sugar like sorbitol (e.g., 1 M) or high glucose can be included in the labeling medium.

  • Incubation: Incubate the cells under the same conditions as the pre-culture. The labeling duration can vary depending on the experimental goals, typically ranging from 30 minutes to several hours to reach isotopic steady state for metabolites in the central carbon metabolism.[5]

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: To rapidly halt metabolic activity, take a defined volume of the cell culture (e.g., 1 mL) and quickly transfer it into 4 mL of -40°C quenching solution.[4] This step should be performed as quickly as possible to prevent metabolic leakage.

  • Harvesting Labeled Cells: Immediately centrifuge the quenched cell suspension at 4,500 x g for 3 minutes at -9°C.[4]

  • Supernatant Removal: Carefully and quickly decant the supernatant. The cell pellet can be stored at -80°C for later extraction.

  • Metabolite Extraction: Add 1 mL of pre-heated 80°C extraction solution (75% ethanol) to the cell pellet.[4] For improved extraction efficiency, bead beating can be employed at this stage.[6][7]

  • Incubation and Lysis: Incubate the mixture at 80°C for 5 minutes to ensure cell lysis and metabolite extraction.

  • Clarification: Centrifuge the extract at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a lyophilizer or a speed vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Sample Analysis by Mass Spectrometry
  • Derivatization (for GC-MS): Re-suspend the dried metabolite extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase the volatility of polar metabolites like D-arabitol.

  • Analysis: Analyze the derivatized sample using a GC-MS system. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the isotopic enrichment.

  • Data Analysis: The isotopic enrichment of D-arabitol is calculated by comparing the abundance of the labeled (M+1) and unlabeled (M+0) ions. The data should be corrected for the natural abundance of 13C.

Experimental Workflow

The overall experimental process is summarized in the following workflow diagram.

Experimental_Workflow cluster_culture Yeast Culture & Labeling cluster_sampling Sample Preparation cluster_analysis Data Acquisition & Analysis A Starter Culture (YPD) B Pre-culture (Minimal Medium) A->B C Harvest & Wash Cells B->C D Resuspend in 13C-1-Glucose Medium C->D E Rapid Quenching (-40°C Methanol) D->E F Centrifugation (-9°C) E->F G Metabolite Extraction (80°C Ethanol) F->G H Dry Metabolite Extract G->H I Sample Derivatization (for GC-MS) H->I J MS Analysis (GC-MS or LC-MS) I->J K Data Processing & Isotopic Enrichment Calculation J->K

Diagram 2. Experimental workflow for in vivo this compound labeling in yeast.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in a table for easy comparison. The following table presents illustrative data on the expected isotopic enrichment of D-arabitol and related metabolites under standard and osmotic stress conditions.

Note: The following data is for illustrative purposes only and represents typical expected outcomes. Actual results may vary depending on the yeast strain, growth conditions, and analytical instrumentation.

MetaboliteConditionIsotopic Enrichment (M+1 %)Fold Change (vs. Standard)
D-Arabitol Standard15.2 ± 1.81.0
Osmotic Stress45.7 ± 3.53.0
Ribose-5-Phosphate Standard25.4 ± 2.11.0
Osmotic Stress30.1 ± 2.51.2
Sedoheptulose-7-Phosphate Standard18.9 ± 1.51.0
Osmotic Stress22.3 ± 1.91.2
Glycerol Standard5.6 ± 0.71.0
Osmotic Stress18.9 ± 2.23.4

This table demonstrates how D-arabitol and glycerol show a significant increase in isotopic enrichment under osmotic stress, indicating an upregulation of their synthesis pathways. In contrast, the enrichment of PPP intermediates like ribose-5-phosphate and sedoheptulose-7-phosphate may show a more modest increase.

Conclusion

This application note provides a comprehensive protocol for the in vivo labeling of D-arabitol with 13C in yeast. By following these methodologies, researchers can effectively trace the metabolic fate of glucose into the pentose phosphate pathway and quantify the production of D-arabitol. This approach is valuable for studying metabolic responses to environmental stress, identifying metabolic engineering targets for the production of valuable polyols, and for fundamental studies of yeast physiology. The use of stable isotopes provides a robust and quantitative method for understanding the dynamic nature of cellular metabolism.

References

Application Notes and Protocols for D-Arabitol-13C-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

D-Arabitol-13C-1 is a stable isotope-labeled sugar alcohol that serves as a powerful tool for tracing metabolic pathways in biological systems. Its primary application in a cell culture context lies in the field of metabolic flux analysis (MFA), particularly for studying microbial metabolism and its interaction with host cells. Due to its role as a key metabolite in certain fungi, this compound is of significant interest to researchers in infectious diseases and drug development targeting fungal pathogens.

Primary Applications:
  • Elucidating Fungal Metabolism: D-Arabitol is a major metabolic product of many pathogenic Candida species.[1][2][3][4][5] this compound can be used to trace the carbon flow through the pentose phosphate pathway (PPP) and other related pathways in these organisms.[4][5] This is crucial for understanding the metabolic adaptations of fungi during infection and for identifying potential enzymatic targets for novel antifungal drugs.

  • Biomarker for Invasive Candidiasis: Elevated levels of D-arabitol in body fluids can be an indicator of invasive candidiasis.[1][2][3] In a research setting, this compound can be used as an internal standard for the accurate quantification of D-arabitol production by fungal cells in culture.

  • Host-Pathogen Interaction Studies: In co-culture models of fungal infection, this compound can be used to track the production of D-arabitol by the fungus and its potential uptake and metabolic effects on host cells. This can provide insights into the metabolic interplay between the pathogen and the host during infection.

  • Metabolic Flux Analysis (MFA): As a 13C-labeled tracer, this compound is used in MFA studies to quantify the rates (fluxes) of metabolic reactions.[6][7] By tracking the incorporation of the 13C label into downstream metabolites, researchers can build a quantitative map of cellular metabolism.

Drug Development Relevance:

The study of fungal metabolic pathways, such as the one producing D-arabitol, is integral to the development of new antifungal agents. By understanding the essentiality and flux through these pathways, researchers can identify and validate novel drug targets. This compound can be a critical tool in the preclinical and discovery phases of antifungal drug development to assess the on-target effects of candidate compounds that inhibit the pentose phosphate pathway or related enzymes.

Quantitative Data Presentation

The following table represents hypothetical data from a 13C tracer experiment using this compound to study the metabolism of a fungal pathogen like Candida albicans. The data illustrates the mass isotopologue distribution (MID) in key downstream metabolites, which would be determined by mass spectrometry.

MetaboliteM+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)M+3 Abundance (%)M+4 Abundance (%)M+5 Abundance (%)
D-Ribulose-5-phosphate20753110
Sedoheptulose-7-phosphate355010311
Erythrose-4-phosphate40451050
Fructose-6-phosphate503015500
Glyceraldehyde-3-phosphate6025105

This is example data and will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Candida albicans with this compound

Objective: To trace the metabolic fate of D-arabitol in Candida albicans and identify downstream metabolites.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Nitrogen Base (YNB) medium without amino acids

  • D-Glucose (for pre-culture)

  • This compound (as the tracer)

  • Sterile water

  • Shaking incubator

  • Centrifuge

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Lyophilizer

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of C. albicans into 10 mL of YNB medium containing 2% D-glucose. Incubate at 30°C with shaking (200 rpm) overnight.

  • Tracer Experiment Setup:

    • Inoculate a fresh 50 mL of YNB medium containing a limiting concentration of glucose (e.g., 0.2%) with the overnight pre-culture to an OD600 of 0.1.

    • Grow the culture at 30°C with shaking until the glucose is depleted (approximately 8-12 hours, monitor OD600).

    • Once the cells enter the stationary phase due to glucose limitation, add this compound to a final concentration of 1 mg/mL.

  • Time-Course Sampling: Collect 1 mL aliquots of the cell culture at various time points (e.g., 0, 1, 4, 8, 24 hours) after the addition of the tracer.

  • Metabolite Quenching and Extraction:

    • Immediately quench the metabolic activity by adding the 1 mL cell suspension to 4 mL of ice-cold 60% methanol.

    • Centrifuge the quenched cells at 4,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (2.5:1:1 v/v/v).

    • Vortex vigorously for 1 minute and incubate at -20°C for 1 hour with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for MS Analysis:

    • Lyophilize the metabolite extract to dryness.

    • Derivatize the dried metabolites for GC-MS analysis (e.g., using methoximation and silylation) or resuspend in an appropriate solvent for LC-MS analysis.

  • Data Acquisition and Analysis:

    • Analyze the samples using GC-MS or LC-MS to identify and quantify the mass isotopologues of downstream metabolites.

    • Correct for the natural abundance of 13C to determine the fractional enrichment in each metabolite.

Protocol 2: General Protocol for Stable Isotope Tracing in Mammalian Cell Culture

Objective: To provide a general framework for using a 13C-labeled tracer to study metabolism in mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) formulated without the metabolite to be traced

  • Fetal Bovine Serum (FBS), dialyzed if necessary

  • 13C-labeled tracer (e.g., this compound, U-13C-Glucose)

  • Cell culture flasks or plates

  • CO2 incubator

  • Liquid nitrogen

  • Cell scraper

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed the mammalian cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Medium Exchange:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the labeling medium, which is the custom medium containing the 13C-labeled tracer at a known concentration.

  • Labeling: Incubate the cells in the labeling medium for a predetermined period. This can range from minutes to days depending on the metabolic pathway and the turnover rate of the metabolites of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add liquid nitrogen to the culture vessel to quench metabolism.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.

    • Use a cell scraper to detach the cells into the extraction solvent.

    • Collect the cell lysate and vortex vigorously.

    • Incubate at -80°C for at least 15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples to determine the incorporation of the 13C label into the target metabolites.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_sampling Sampling & Extraction cluster_analysis Analysis start Start with Pre-culture (Fungal or Mammalian Cells) culture Grow cells in standard medium start->culture labeling Switch to medium with This compound culture->labeling sampling Collect samples at time points labeling->sampling quenching Quench metabolism (e.g., cold methanol) sampling->quenching extraction Extract metabolites quenching->extraction ms_analysis Analyze by GC-MS or LC-MS extraction->ms_analysis data_proc Data Processing & Isotopologue Analysis ms_analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc

Caption: Experimental workflow for 13C metabolic flux analysis.

arabitol_metabolism glucose Glucose g6p Glucose-6-P glucose->g6p ppp Pentose Phosphate Pathway g6p->ppp r5p Ribulose-5-P ppp->r5p downstream Downstream Metabolites (Labeled) ppp->downstream arabitol This compound (Tracer Input) r5p->arabitol Reversible Reaction r5p->downstream arabitol->r5p

Caption: D-Arabitol metabolism via the Pentose Phosphate Pathway.

References

Application Note: Quantitative Metabolite Analysis Using D-Arabitol-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, is a powerful tool for understanding disease mechanisms, identifying biomarkers, and accelerating drug development. Accurate and reproducible quantification of metabolites is crucial for the validity of these studies. The use of stable isotope-labeled internal standards is a widely accepted method to control for variations in sample preparation and analysis, thereby improving the accuracy and precision of quantification.[1][2][3]

This application note provides a detailed protocol for the quantitative analysis of polar metabolites in biological samples, such as plasma, serum, or cell extracts, using D-Arabitol-13C-1 as an internal standard. This compound is a suitable internal standard for the analysis of sugars, sugar alcohols, and other polar metabolites due to its structural similarity to many of these compounds and its rarity in most biological systems under normal conditions. Its single 13C label allows for clear mass differentiation from its unlabeled counterpart in mass spectrometry-based analyses.

Principle of the Method

Isotope Dilution Mass Spectrometry (IDMS) is the core principle behind this application. A known amount of the isotopically labeled internal standard (this compound) is added to each sample at the beginning of the sample preparation process.[1] This standard co-purifies with the target analytes and experiences similar variations during extraction, derivatization, and injection. In the mass spectrometer, the unlabeled (native) and the 13C-labeled compounds are distinguished by their mass-to-charge ratio (m/z). By calculating the ratio of the peak area of the native analyte to the peak area of the internal standard, accurate quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in injection volume.

Featured Application: Targeted Metabolite Profiling in Plasma

This protocol is optimized for the targeted quantification of a panel of polar metabolites, including sugars, sugar alcohols, and organic acids, in human plasma. The use of this compound as an internal standard enhances the reliability of the quantitative data, which is critical for clinical research and biomarker discovery.

Experimental Protocols

Sample Preparation (Plasma)
  • Thawing: Thaw frozen plasma samples on ice to prevent metabolite degradation.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (100 µg/mL in 50% methanol). Vortex briefly to mix.

  • Protein Precipitation and Metabolite Extraction:

    • Add 400 µL of ice-cold methanol to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until derivatization.

Derivatization for GC-MS Analysis

For the analysis of polar and non-volatile metabolites like sugars and sugar alcohols by Gas Chromatography-Mass Spectrometry (GC-MS), a two-step derivatization process is required to increase their volatility.[4][5]

  • Methoxyamination:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Vortex for 1 minute to dissolve the residue.

    • Incubate at 37°C for 90 minutes with shaking.[4]

  • Silylation:

    • Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the mixture.

    • Vortex for 1 minute.

    • Incubate at 70°C for 60 minutes.[6]

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.

GC-MS Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold: 5 minutes at 320°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Table 1: Example SIM Parameters for Selected Metabolites

MetaboliteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Glucose (TMS derivative)319204217
Fructose (TMS derivative)307217319
Myo-inositol (TMS derivative)305318217
D-Arabitol (TMS derivative)217307319
This compound (IS) 218 308 320
Glycine (TMS derivative)17414773
Alanine (TMS derivative)11614489
Lactate (TMS derivative)11719173
Pyruvate (TMS derivative)17414773
LC-MS/MS Analysis (Alternative Protocol)

For a broader range of polar metabolites without the need for derivatization, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.

  • Sample Reconstitution: After drying the extracted metabolites (Step 1.5), reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble debris. Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS System:

    • Instrument: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for polar metabolites (e.g., Waters ACQUITY UPLC BEH Amide column).

    • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar compounds.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugar alcohols and organic acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Table 2: Example MRM Transitions for Selected Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glucose179.05689.02415
Fructose179.05689.02415
Myo-inositol179.05689.02415
D-Arabitol151.06189.02412
This compound (IS) 152.064 90.027 12
Lactate89.02443.01810
Pyruvate87.00843.01810
Citrate191.019111.00812
Succinate117.01973.02910

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate comparison between different sample groups. The following table is a representative example of how to report quantitative results for a hypothetical study comparing a control group and a treatment group. Concentrations are calculated based on the ratio of the native analyte peak area to the this compound internal standard peak area, and then interpolated from a calibration curve prepared with authentic standards.

Table 3: Representative Quantitative Metabolite Data in Plasma (µM)

MetaboliteControl Group (Mean ± SD, n=10)Treatment Group (Mean ± SD, n=10)p-value
Glucose4850 ± 3504500 ± 4100.25
Fructose25.5 ± 5.245.8 ± 8.1<0.01
Myo-inositol45.2 ± 7.832.1 ± 6.5<0.05
D-Arabitol1.2 ± 0.45.8 ± 1.5<0.001
Lactate1500 ± 2501850 ± 3000.08
Pyruvate85.6 ± 12.3110.2 ± 18.5<0.05
Citrate180.4 ± 25.1155.9 ± 20.7<0.05
Succinate20.1 ± 4.528.3 ± 5.9<0.05

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Protein Precipitation & Metabolite Extraction Spike->Extract Dry Dry Extract Extract->Dry Derivatize Derivatization (for GC-MS) Dry->Derivatize GC-MS Path LCMS LC-MS/MS Analysis Dry->LCMS LC-MS Path GCMS GC-MS Analysis Derivatize->GCMS Process Peak Integration & Ratio Calculation GCMS->Process LCMS->Process Quantify Quantification using Calibration Curve Process->Quantify Stats Statistical Analysis Quantify->Stats

Caption: Experimental workflow for quantitative metabolite analysis.

pentose_phosphate_pathway cluster_ppp Pentose Phosphate Pathway cluster_arabitol Arabitol Metabolism G6P Glucose-6-Phosphate RU5P Ribulose-5-Phosphate G6P->RU5P Oxidative Phase X5P Xylulose-5-Phosphate RU5P->X5P R5P Ribose-5-Phosphate RU5P->R5P Arabitol D-Arabitol RU5P->Arabitol Synthesis (e.g., in Fungi) Ribulose D-Ribulose Arabitol->Ribulose Utilization via D-Arabitol Dehydrogenase Ribulose->X5P Phosphorylation & Epimerization

References

Application Notes and Protocols for 13C Tracer Studies in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracer analysis using compounds labeled with carbon-13 (13C) is a powerful technique to investigate cellular metabolism. By supplying cells with a 13C-labeled substrate, such as glucose or glutamine, researchers can trace the metabolic fate of the carbon atoms through various pathways. This provides a detailed snapshot of metabolic fluxes and pathway activities, offering critical insights into cellular physiology in both normal and diseased states, such as cancer.[1][2][3] These studies are instrumental in understanding metabolic reprogramming and identifying potential therapeutic targets.[1][3]

This document provides detailed application notes and protocols for the experimental design of 13C tracer studies in mammalian cells, including tracer selection, cell culture, metabolite extraction, and data presentation.

I. Experimental Design and Workflow

A successful 13C tracer study requires careful planning and execution. The general workflow involves selecting the appropriate tracer, labeling the cells, quenching metabolism, extracting metabolites, and analyzing the labeled metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Tracer_Selection Tracer Selection Experimental_Setup Experimental Setup (Cell Seeding) Tracer_Selection->Experimental_Setup Cell_Culture Cell Culture Experimental_Setup->Cell_Culture Labeling 13C Labeling Cell_Culture->Labeling Quenching Quenching Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis Data_Processing Data Processing Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

Figure 1: General experimental workflow for 13C tracer studies.

II. Tracer Selection

The choice of the 13C-labeled tracer is critical and depends on the specific metabolic pathway being investigated.[4][5]

TracerPathway(s) InvestigatedRationale
[U-13C6]-Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis, Nucleotide SynthesisUniformly labeled glucose allows for tracing carbon through central carbon metabolism.[6]
[1,2-13C2]-Glucose Glycolysis vs. Pentose Phosphate Pathway (PPP)This tracer provides precise estimates for glycolysis and the PPP.[4][5] The position of the label helps to distinguish between these two pathways.
[U-13C5]-Glutamine TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid MetabolismUniformly labeled glutamine is the preferred tracer for analyzing the TCA cycle.[4][5]
[1-13C]-Glucose Pentose Phosphate Pathway (PPP)The C1 carbon of glucose is lost as CO2 in the oxidative PPP, allowing for flux estimation.
[2-13C]-Glucose Glycolysis, TCA CycleThis tracer can provide information on glycolytic flux and entry into the TCA cycle.[4]
[3-13C]-Glucose Pyruvate OxidationProvides insights into the conversion of pyruvate to acetyl-CoA.[4]

III. Key Metabolic Pathways

A. Glycolysis and Pentose Phosphate Pathway

G Glucose [U-13C6]-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP F6P->R5P non-oxidative PPP DHAP_GAP DHAP / GAP F16BP->DHAP_GAP DHAP_GAP->F6P BPG 1,3-Bisphosphoglycerate DHAP_GAP->BPG threePG 3-Phosphoglycerate BPG->threePG twoPG 2-Phosphoglycerate threePG->twoPG PEP Phosphoenolpyruvate twoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Nucleotides Nucleotides R5P->Nucleotides

Figure 2: Glycolysis and Pentose Phosphate Pathway (PPP).

B. TCA Cycle and Anaplerosis

G Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA OAA Oxaloacetate Pyruvate->OAA Pyruvate Carboxylase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->OAA OAA->Citrate Aspartate Aspartate OAA->Aspartate Glutamine [U-13C5]-Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG Anaplerosis

References

Tracking D-arabitol Dehydrogenase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabitol dehydrogenase (EC 1.1.1.11) is a key enzyme in the pentose phosphate pathway, catalyzing the NAD+-dependent oxidation of D-arabitol to D-xylulose.[1][2] This enzyme is of significant interest in various research and development areas, including the study of fungal metabolism, particularly in pathogenic species like Candida albicans, where D-arabitol is a significant metabolite.[3] Furthermore, its role in biotechnical applications, such as the production of rare sugars and polyols, makes the accurate measurement of its activity crucial.

These application notes provide detailed protocols for tracking D-arabitol dehydrogenase activity using spectrophotometric and chromatographic methods. The included data and workflows are intended to guide researchers in selecting and implementing the most suitable assay for their specific needs.

Methods Overview

Several methods can be employed to determine D-arabitol dehydrogenase activity. The most common approaches include:

  • Spectrophotometric Assays: These methods are based on the change in absorbance resulting from the enzymatic reaction. They are generally rapid, cost-effective, and suitable for high-throughput screening.[1]

  • Chromatographic Assays: Techniques like Gas Chromatography (GC) offer high specificity and sensitivity for the direct measurement of D-arabitol consumption or D-xylulose formation. These methods are particularly useful for complex samples.

Method 1: Spectrophotometric Assay

This method relies on monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH during the oxidation of D-arabitol.

Principle

D-arabitol dehydrogenase catalyzes the following reaction:

D-arabitol + NAD+ ⇌ D-xylulose + NADH + H+[2]

The formation of NADH is directly proportional to the enzyme activity and can be quantified by measuring the change in absorbance at 340 nm.

Experimental Protocol

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0-9.0)

  • D-arabitol solution (e.g., 500 mM)

  • NAD+ solution (e.g., 50 mM)

  • Enzyme extract (cell lysate or purified enzyme)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the following in order:

    • Tris-HCl buffer

    • D-arabitol solution

    • NAD+ solution

    • Distilled water to the desired final volume (e.g., 1 mL)

  • Mix gently by inverting the cuvette.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding a small volume of the enzyme extract.

  • Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes).

  • Record the linear rate of absorbance change (ΔA340/min).

  • A blank reaction without the enzyme or substrate should be run to account for any non-enzymatic reduction of NAD+.

Calculation of Enzyme Activity:

Enzyme activity (U/mL) = (ΔA340 / min) * V_total / (ε * l * V_enzyme)

Where:

  • ΔA340 / min = The linear rate of change in absorbance at 340 nm per minute.

  • V_total = Total volume of the assay mixture (in mL).

  • ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l = Path length of the cuvette (typically 1 cm).

  • V_enzyme = Volume of the enzyme sample added (in mL).

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Coupled Spectrophotometric Assay

An alternative spectrophotometric method involves a coupled reaction where the NADH produced reduces a tetrazolium salt, such as p-iodonitrotetrazolium violet (INT), to a colored formazan product. This allows for measurement at a visible wavelength (e.g., 492 nm), which can be advantageous in samples with high UV absorbance.[4][5]

Principle:

  • D-arabitol + NAD+ → D-xylulose + NADH + H+ (catalyzed by D-arabitol dehydrogenase)

  • NADH + INT (colorless) → NAD+ + INT-formazan (colored) (catalyzed by a diaphorase)

Experimental Workflow (Spectrophotometric)

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, D-arabitol, NAD+) mix Mix Reagents in Cuvette prep_reagents->mix Add to cuvette prep_enzyme Prepare Enzyme Sample add_enzyme Add Enzyme to Initiate prep_enzyme->add_enzyme Initiate reaction equilibrate Equilibrate Temperature mix->equilibrate equilibrate->add_enzyme measure Measure Absorbance at 340 nm add_enzyme->measure calc_rate Calculate Rate of Absorbance Change measure->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity cluster_reaction Enzymatic Reaction cluster_prep Sample Preparation cluster_analysis GC Analysis setup_reaction Set up Reaction take_samples Take Aliquots at Time Points setup_reaction->take_samples stop_reaction Stop Reaction take_samples->stop_reaction dry_sample Dry Sample stop_reaction->dry_sample derivatize Derivatize with TFAA dry_sample->derivatize reconstitute Reconstitute in Solvent derivatize->reconstitute inject_gc Inject into GC reconstitute->inject_gc quantify Quantify D-arabitol inject_gc->quantify calc_activity Calculate Enzyme Activity quantify->calc_activity D_arabitol D-arabitol enzyme D-arabitol Dehydrogenase D_arabitol->enzyme NAD NAD+ NAD->enzyme D_xylulose D-xylulose NADH NADH + H+ enzyme->D_xylulose enzyme->NADH

References

Application Note & Protocol: Monitoring Fed-Batch Fermentation using D-Arabitol-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fed-batch fermentation is a cornerstone of modern bioprocessing, enabling high-density cell cultures and maximizing the production of valuable biomolecules. Monitoring cellular metabolism in real-time is crucial for process optimization and control. Stable isotope labeling, particularly with 13C-labeled substrates, offers a powerful tool for metabolic flux analysis (MFA), providing detailed insights into the activity of intracellular metabolic pathways.[1][2][3] D-arabitol, a five-carbon sugar alcohol, is a key intermediate in the pentose phosphate pathway (PPP) and is produced by various microorganisms, particularly yeasts, often in response to osmotic stress.[4][5] The use of D-Arabitol-13C-1 as a tracer can provide valuable information on the flux through the PPP and related pathways, which are central to the biosynthesis of nucleotides, aromatic amino acids, and NADPH for reductive biosynthesis.

This application note provides a detailed protocol for the use of this compound to monitor metabolic activity during the fed-batch fermentation of a model organism, such as the yeast Wickerhamomyces anomalus or Yarrowia lipolytica, which are known D-arabitol producers.[5][6]

Principle

The core principle of this application is the introduction of D-Arabitol labeled with 13C at the first carbon position (this compound) into the fermentation medium. As the cells metabolize the labeled arabitol, the 13C isotope is incorporated into various downstream metabolites. By tracking the distribution of the 13C label in these metabolites using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to quantify the relative and absolute fluxes through specific metabolic pathways.[1][2] This information can be used to understand the metabolic state of the cells, identify metabolic bottlenecks, and optimize fermentation conditions for enhanced product yield and productivity.

Applications

  • Metabolic Flux Analysis (MFA): Quantify the carbon flux distribution in central carbon metabolism, particularly the pentose phosphate pathway.[1][2]

  • Process Optimization: Identify metabolic limitations in production strains and guide metabolic engineering strategies.

  • Understanding Cellular Physiology: Investigate the metabolic response of microorganisms to various process parameters such as nutrient limitation, pH, and temperature.[6]

  • Biopharmaceutical Production: Monitor and optimize the production of therapeutic proteins and other biomolecules where precursor supply from the PPP is critical.

Experimental Workflow

The overall experimental workflow for monitoring fed-batch fermentation using this compound is depicted below.

G cluster_0 Pre-Culture cluster_1 Fed-Batch Fermentation cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Inoculum Inoculum Preparation Seed_Culture Seed Culture Growth Inoculum->Seed_Culture Batch_Phase Batch Phase Seed_Culture->Batch_Phase Inoculation Fed_Batch_Phase Fed-Batch Phase (this compound Feed) Batch_Phase->Fed_Batch_Phase Sampling Time-Course Sampling Fed_Batch_Phase->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing Isotopologue Distribution Analysis Analysis->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA Interpretation Interpretation & Optimization MFA->Interpretation

Figure 1: Experimental workflow for fed-batch fermentation monitoring using this compound.

Protocol

This protocol is designed for a 5 L laboratory-scale bioreactor. Adjust volumes and quantities as needed for different scales.

Materials and Reagents
  • Microorganism: Wickerhamomyces anomalus or other suitable D-arabitol metabolizing strain.

  • This compound: High purity (>98%).

  • Basal Medium: (Example for yeast, per liter)

    • Yeast Nitrogen Base (without amino acids): 6.7 g

    • Glucose (or other primary carbon source): 20 g

    • (NH4)2SO4: 5 g

    • KH2PO4: 1 g

    • MgSO4·7H2O: 0.5 g

    • Trace metal solution: 1 mL

  • Feed Medium:

    • Concentrated primary carbon source (e.g., 500 g/L Glucose)

    • This compound solution (e.g., 100 g/L)

  • Metabolic Quenching Solution: 60% Methanol, pre-chilled to -40°C.

  • Metabolite Extraction Solution: Acetonitrile/Methanol/Water (40:40:20 v/v/v), pre-chilled to -20°C.

Inoculum Preparation
  • Prepare a pre-culture by inoculating a single colony of the production strain into 50 mL of basal medium in a 250 mL baffled flask.

  • Incubate at the optimal temperature and agitation for 18-24 hours.

  • Use the pre-culture to inoculate a seed culture in 500 mL of basal medium in a 2 L baffled flask.

  • Incubate until the culture reaches the mid-exponential growth phase (OD600 ≈ 4-6).

Fed-Batch Fermentation
  • Batch Phase:

    • Aseptically transfer the seed culture to the 5 L bioreactor containing 2.5 L of basal medium to achieve an initial OD600 of approximately 0.5.

    • Control temperature, pH, and dissolved oxygen (DO) at optimal setpoints for the specific strain.

    • Run the batch phase until the initial primary carbon source is nearly depleted, indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Initiate the feed of the concentrated primary carbon source to maintain a low, constant concentration in the bioreactor.

    • Once a stable metabolic state is achieved (as indicated by constant oxygen uptake rate and carbon dioxide evolution rate), begin the co-feed of the this compound solution at a predetermined rate. The feed rate should be sufficient to allow for detectable labeling in downstream metabolites without causing significant metabolic burden. A typical starting point is to have the labeled substrate constitute 5-10% of the total carbon feed.

Sampling and Sample Processing
  • Sampling:

    • Withdraw samples from the bioreactor at regular intervals (e.g., every 2-4 hours) during the fed-batch phase.

    • Immediately measure OD600 and centrifuge a portion of the sample to collect the supernatant for extracellular metabolite analysis (e.g., HPLC).

  • Metabolic Quenching:

    • For intracellular metabolite analysis, rapidly transfer a known volume of cell culture (e.g., 1 mL) into 5 volumes of pre-chilled quenching solution to arrest metabolic activity.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension at low temperature to pellet the cells.

    • Resuspend the cell pellet in the pre-chilled extraction solution.

    • Lyse the cells using bead beating or sonication on ice.

    • Centrifuge to remove cell debris and collect the supernatant containing the intracellular metabolites.

    • Store the extracts at -80°C until analysis.

Analytical Methods
  • Extracellular Metabolites: Analyze the supernatant from the culture samples using HPLC to quantify the concentrations of the primary carbon source, D-arabitol, and major fermentation byproducts (e.g., ethanol, acetate).

  • Intracellular Metabolites: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopologue distributions of key metabolites in the pentose phosphate pathway and connected pathways (e.g., ribose-5-phosphate, xylulose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, and amino acids derived from these precursors).

Data Presentation

The quantitative data obtained from the fermentation and the isotopic labeling analysis should be summarized in clear and structured tables.

Table 1: Fed-Batch Fermentation Parameters

Fermentation Time (h)Biomass (g/L)Glucose Consumption Rate (g/L/h)This compound Consumption Rate (g/L/h)Product Titer (g/L)
2425.25.10.510.3
3648.96.80.722.1
4875.17.50.835.8
6098.67.20.7551.2

Table 2: Mass Isotopologue Distribution of Key Metabolites at 48h

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Ribose-5-Phosphate45.335.112.45.21.50.5
Xylulose-5-Phosphate42.138.213.54.81.10.3
Sedoheptulose-7-Phosphate55.828.910.13.61.20.4
Erythrose-4-Phosphate60.225.49.83.11.00.5
Histidine85.110.23.11.00.40.2

Metabolic Pathway Visualization

The following diagram illustrates the entry of this compound into the pentose phosphate pathway and the subsequent distribution of the 13C label.

G D_Arabitol_13C1 This compound D_Ribulose D-Ribulose D_Arabitol_13C1->D_Ribulose Arabitol Dehydrogenase D_Ribulose_5P D-Ribulose-5-Phosphate D_Ribulose->D_Ribulose_5P Ribulokinase D_Xylulose_5P D-Xylulose-5-Phosphate D_Ribulose_5P->D_Xylulose_5P Epimerase D_Ribose_5P D-Ribose-5-Phosphate D_Ribulose_5P->D_Ribose_5P Isomerase Fructose_6P Fructose-6-Phosphate D_Xylulose_5P->Fructose_6P Transketolase Sedoheptulose_7P Sedoheptulose-7-Phosphate D_Ribose_5P->Sedoheptulose_7P Transketolase Nucleotides Nucleotide Biosynthesis D_Ribose_5P->Nucleotides Erythrose_4P Erythrose-4-Phosphate Sedoheptulose_7P->Erythrose_4P Transaldolase Aromatic_AA Aromatic Amino Acid Biosynthesis Erythrose_4P->Aromatic_AA Glycolysis Glycolysis Fructose_6P->Glycolysis Glyceraldehyde_3P Glyceraldehyde-3-Phosphate Glyceraldehyde_3P->Glycolysis

Figure 2: Metabolic fate of this compound in the Pentose Phosphate Pathway.

Conclusion

The use of this compound as a tracer in fed-batch fermentation provides a powerful method for elucidating the in vivo activity of the pentose phosphate pathway and its contribution to biomass and product synthesis. The detailed protocol and data analysis workflow presented here offer a robust framework for researchers, scientists, and drug development professionals to gain deeper insights into cellular metabolism, leading to more efficient and productive bioprocesses. While direct literature on this specific application is emerging, the principles of 13C-MFA are well-established and can be effectively applied to this novel tracing strategy.

References

Troubleshooting & Optimization

Technical Support Center: D-Arabitol-13C-1 NMR Signal Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) experiments involving D-Arabitol-13C-1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the signal-to-noise (S/N) ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio for my this compound sample inherently low?

The low signal-to-noise ratio in carbon-13 NMR spectroscopy stems from two primary factors:

  • Low Natural Abundance: The NMR-active isotope, ¹³C, has a natural abundance of only about 1.1%.[1][2] While your this compound sample is isotopically labeled at a specific position, the surrounding carbon atoms are at natural abundance, which can affect certain experimental setups.

  • Lower Gyromagnetic Ratio: The ¹³C nucleus has a gyromagnetic ratio that is approximately four times lower than that of ¹H.[1] This directly translates to lower sensitivity and, consequently, a weaker NMR signal.

Enriching the sample with ¹³C, as in this compound, is a crucial step to boost sensitivity.[3] However, optimizing experimental parameters is still essential to achieve a high-quality spectrum.

Q2: How can I optimize my sample preparation to improve the S/N ratio?

Proper sample preparation is the first and one of the most critical steps for a successful NMR experiment.

  • Increase Sample Concentration: The most direct way to improve the S/N ratio is to increase the concentration of this compound in your sample.[4] If your sample is in limited supply, reducing the amount of solvent can significantly increase concentration. Reducing the solvent volume by half can decrease the required number of scans by a factor of four.[4]

  • Use High-Quality NMR Tubes: Ensure you are using clean, high-quality NMR tubes. For very small sample volumes, consider using specialized tubes like Shigemi tubes, which can increase the effective concentration of the sample within the coil region of the NMR probe.[1]

  • Choose an Appropriate Solvent: Use a deuterated solvent that fully dissolves your sample.[3] Ensure the solvent is dry and uncontaminated. The solvent signal itself can be a useful reference, but it's important to know its chemical shift to avoid it overlapping with your analyte signals.[3]

Q3: What are the key acquisition parameters to adjust for signal enhancement?

Optimizing the acquisition parameters is crucial for maximizing the signal in the shortest possible time. The goal is to find the best balance between signal intensity, experiment duration, and resolution.

  • Pulse Angle (Flip Angle): For ¹³C NMR, using a smaller pulse angle (e.g., 30° or 45°) instead of a 90° pulse is often advantageous.[5] A smaller pulse angle allows for a shorter relaxation delay (D1), enabling more scans to be acquired in the same amount of time. This is based on the Ernst Angle equation, which helps determine the optimal flip angle for a given repetition time.[5]

  • Relaxation Delay (D1): This is the time the system is allowed to return to equilibrium between pulses. For ¹³C nuclei, T1 relaxation times can be quite long.[5] While a long D1 (around 5 times T1) is needed for accurate quantification with a 90° pulse, this is often impractical.[5] With a smaller flip angle (e.g., 30°), a much shorter D1 can be used, significantly reducing the total experiment time.[5][6]

  • Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. To double the S/N, you must increase the number of scans by a factor of four.[6] For dilute samples or carbons with weak signals (like quaternary carbons), a large number of scans is often necessary.[1]

  • Proton Decoupling: To simplify the spectrum and increase signal intensity, broadband proton decoupling is almost always used in ¹³C NMR.[7][8] This technique removes the splitting of carbon signals by attached protons, collapsing complex multiplets into single sharp peaks. This also provides a Nuclear Overhauser Enhancement (NOE), which can increase the signal intensity of protonated carbons by up to 200%.[5]

The workflow for optimizing these parameters can be visualized as follows:

G Workflow for Optimizing 13C NMR Acquisition Parameters cluster_prep Sample & Setup cluster_acq Acquisition Optimization Prep Prepare Concentrated This compound Sample Tune Tune and Shim Spectrometer Prep->Tune SetPulse Set Pulse Program (e.g., zgdc30) Tune->SetPulse SetAngle Set Flip Angle (e.g., 30°) SetPulse->SetAngle SetD1AQ Set D1 and AQ (e.g., D1=2s, AQ=1s) SetAngle->SetD1AQ SetNS Set Initial NS (e.g., 128) SetD1AQ->SetNS Acquire Acquire Initial Spectrum SetNS->Acquire Evaluate Evaluate S/N Ratio Acquire->Evaluate GoodSN Good S/N: Process Data Evaluate->GoodSN Yes IncreaseNS Increase NS (e.g., 256, 1024...) Evaluate->IncreaseNS No IncreaseNS->Acquire

A workflow for optimizing 13C NMR acquisition parameters.
Q4: Are there specific pulse programs recommended for this compound?

For standard 1D ¹³C detection of a small molecule like this compound, a pulse program with proton decoupling is standard.

  • zgdc30 or zgpg30 (Bruker): These are common pulse programs that use a 30° flip angle and include proton decoupling during acquisition and the relaxation delay to provide NOE.[5] The zgdc30 program is often recommended as it can provide a significant sensitivity enhancement.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): While primarily used for determining the number of attached protons (CH, CH₂, CH₃), DEPT sequences can also enhance the signal of protonated carbons. If you are struggling to see the signals from protonated carbons, a DEPT experiment might be beneficial.[7]

Pulse ProgramPrimary UseS/N Enhancement Factor
zgdc30 / zgpg30 Standard 1D ¹³C detection with NOEBaseline; can be optimized for up to 2x improvement over non-optimal parameters.[5]
DEPT Editing spectrum by C-H multiplicityCan provide signal enhancement for protonated carbons.
INEPT Polarization transfer from ¹H to ¹³CGenerally provides higher sensitivity for protonated carbons than a standard ¹³C experiment.

Troubleshooting Guide

Problem: I only see the solvent peak in my ¹³C NMR spectrum.

This is a common issue, especially with dilute samples, and points to a very low S/N ratio.[1]

Potential Causes & Solutions:

  • Low Concentration: Your sample may be too dilute.

    • Solution: If possible, prepare a more concentrated sample. If the material is limited, reduce the solvent volume.[4]

  • Insufficient Number of Scans (NS): You have not acquired enough scans for the signal to rise above the noise.

    • Solution: Drastically increase the number of scans. Try running the experiment overnight with a very high NS value (e.g., 1024 or more).

  • Incorrect Receiver Gain: The receiver gain might be set too low.

    • Solution: While often set automatically, you can manually increase the receiver gain. Be cautious, as setting it too high can lead to signal clipping and artifacts.

  • Hardware Issues: There could be a problem with the NMR probe or spectrometer.

    • Solution: Run a standard reference sample (like the manufacturer's standard) to ensure the spectrometer is performing correctly. Check if the probe is properly tuned for ¹³C.[1]

Problem: My experiment is taking a very long time, and the S/N is still poor.

This indicates that the acquisition parameters are not optimized for efficient signal averaging.

Potential Causes & Solutions:

  • Using a 90° Pulse with a Short D1: A 90° pulse requires a long relaxation delay (D1 ≈ 5 x T1) for the magnetization to recover.[5] Using a short D1 with a 90° pulse will saturate the signal, leading to a significant loss of intensity.

    • Solution: Switch to a smaller flip angle (e.g., 30°). This allows for a much shorter D1 (e.g., 1-2 seconds), enabling you to acquire many more scans in the same amount of time, ultimately leading to better S/N.[5][6]

  • Long Acquisition Time (AQ) and Long D1: If both AQ and D1 are unnecessarily long, the time per scan is increased without a proportional benefit to the S/N.

    • Solution: Optimize the balance between D1 and AQ. For small molecules, an AQ of 1.0 second is often sufficient to digitize the signal without truncation artifacts.[5] This allows more time to be allocated to acquiring more scans.

The relationship between key acquisition parameters and their impact on signal and experiment time is crucial to understand.

G Interplay of 13C NMR Acquisition Parameters cluster_params Adjustable Parameters cluster_outcomes Experimental Outcomes NS Number of Scans (NS) SN Signal-to-Noise (S/N) NS->SN S/N ∝ √NS Time Total Experiment Time NS->Time Time ∝ NS D1 Relaxation Delay (D1) D1->SN Optimal D1 prevents signal saturation D1->Time Time ∝ D1 Angle Flip Angle (θ) Angle->D1 Smaller θ allows shorter D1

The relationship between key NMR parameters and outcomes.

Experimental Protocols

Protocol: Standard 1D ¹³C{¹H} NMR for this compound

This protocol provides a starting point for setting up a standard 1D ¹³C experiment with proton decoupling.

1. Sample Preparation: a. Dissolve 10-50 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). b. Filter the solution into a clean, 5 mm NMR tube. c. Ensure the sample height is sufficient to cover the active volume of the NMR probe (typically ~4 cm).

2. Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. d. Tune and match the ¹³C and ¹H channels of the probe.

3. Acquisition Parameter Setup: a. Load a standard ¹³C parameter set. b. Set the pulse program to zgdc30 (or an equivalent program with a 30° pulse and proton decoupling). c. Adjust the following key parameters:

ParameterRecommended Starting ValueRationale
NS (Number of Scans) 128A reasonable starting point. Increase for dilute samples.
D1 (Relaxation Delay) 2.0 sBalances relaxation with experiment time for a 30° pulse.[5]
AQ (Acquisition Time) 1.0 sSufficient for good resolution of small molecules.[5]
SW (Spectral Width) 200-240 ppmShould cover the entire expected range for ¹³C signals.
O1P (Offset) ~100 ppmCenter the spectral window to cover expected chemical shifts.
P1 (Pulse Width) Calibrated 30° pulseUse the spectrometer's calibrated 90° pulse value and divide accordingly, or let the pulse program handle it.[5]

4. Data Acquisition and Processing: a. Start the acquisition. b. After completion, apply Fourier transformation to the Free Induction Decay (FID). c. Apply a line broadening (LB) factor (e.g., 1.0 Hz) to improve the S/N ratio in the processed spectrum, at the cost of slightly broader peaks.[5] d. Perform phase and baseline correction. e. Reference the spectrum (e.g., to the solvent peak or an internal standard).

References

Technical Support Center: D-Arabitol-13C-1 Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing D-Arabitol-13C-1 tracer concentration in media. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound as a tracer?

A1: this compound is a stable isotope-labeled sugar alcohol used to trace the pentose phosphate pathway (PPP) and related metabolic routes. While D-arabitol is considered a metabolic end-product in most human cells, some fungal species and other microorganisms can metabolize it.[1][2] In the context of mammalian cell research, particularly in cancer, studies with similar polyols like ribitol suggest that D-arabitol may influence cellular metabolism even if not directly catabolized, potentially through indirect effects on pathways like glycolysis.[3][4] Its primary use is to investigate the uptake and potential downstream metabolic fate of arabitol, or to probe the activities of specific dehydrogenases.

Q2: How do I determine the optimal concentration of this compound for my experiment?

A2: The optimal concentration of this compound depends on the cell type, experimental objectives, and the sensitivity of your analytical instruments (e.g., mass spectrometer). A general approach is to perform a dose-response experiment. Start with a concentration range based on typical concentrations of primary carbon sources in cell culture media, such as glucose (e.g., 5-25 mM), and adjust based on the observed labeling and any cytotoxic effects. For initial experiments, a concentration similar to that of glucose in the culture medium can be a good starting point. It is crucial to ensure that the chosen concentration does not induce unintended metabolic perturbations.[5]

Q3: How long should I incubate my cells with this compound to achieve isotopic steady state?

A3: Isotopic steady state is reached when the isotopic enrichment of the metabolite of interest remains constant over time.[6][7] The time required to reach this state is dependent on the metabolic pathway and the turnover rate of the metabolite pool.[6] For pathways with high flux like glycolysis, steady state can be achieved within minutes, while for the TCA cycle, it may take several hours.[6][8] Since D-arabitol metabolism is not a primary pathway in most mammalian cells, the time to reach steady state for any potential downstream metabolites could be longer. It is recommended to perform a time-course experiment (e.g., sampling at 1, 6, 12, and 24 hours) to determine the optimal labeling duration for your specific model system.[9][10]

Q4: Can I use this compound in media containing other carbon sources like glucose?

A4: Yes, and it is a common experimental setup. However, the presence of other carbon sources will influence the uptake and metabolism of this compound. Cells will likely preferentially metabolize primary energy sources like glucose. This can be an intentional part of the experimental design to study metabolic flexibility. If you are investigating D-arabitol as a sole carbon source, you would use a medium devoid of other sugars. Be aware that this could significantly impact cell health and viability.

Q5: My mass spectrometry results show low enrichment of 13C in downstream metabolites. What are the possible causes?

A5: Low 13C enrichment can be due to several factors:

  • Low Tracer Concentration: The concentration of this compound may be too low relative to the unlabeled pools of metabolites.

  • Short Incubation Time: The labeling duration may not be sufficient to achieve significant enrichment in downstream metabolites.[6]

  • Slow Metabolic Flux: The metabolic pathway utilizing arabitol in your specific cell model might be very slow or inactive.

  • Dilution from Other Sources: Intracellular unlabeled pools or other carbon sources in the medium can dilute the 13C label. Using dialyzed fetal bovine serum can help minimize dilution from unspecified small molecules in the serum.[10]

  • Cellular Uptake: The cells may not be efficiently transporting D-arabitol.

Troubleshooting Guide

This guide addresses common issues encountered during this compound tracer experiments.

Issue Possible Cause Recommended Solution
High Cell Death or Low Viability This compound concentration is toxic to the cells.Perform a toxicity assay with a range of this compound concentrations to determine the maximum non-toxic concentration.
The absence of a primary carbon source (if using arabitol-only media) is stressing the cells.Supplement the media with a low concentration of glucose or pyruvate, or reduce the duration of the experiment.
Inconsistent Labeling Patterns Between Replicates Inconsistent cell seeding density or growth phase.Ensure uniform cell seeding and that cells are in the same growth phase (e.g., exponential phase) at the start of the experiment.[10]
Inefficient or inconsistent quenching of metabolism.Standardize the quenching protocol. Ensure rapid and complete inactivation of metabolic enzymes.[11]
No Detectable Uptake of this compound The cell line lacks the necessary transporters for arabitol.Verify the expression of potential polyol transporters in your cell line through literature search or gene expression analysis. Consider using a different cell model known to metabolize polyols.
Contamination with Unlabeled Arabitol Endogenous production of arabitol by the cells.Measure the background levels of unlabeled arabitol in control cells not fed the tracer.
Contamination from the media or serum.Use high-purity reagents and dialyzed serum to minimize external sources of unlabeled arabitol.[10]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration
  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency on the day of the experiment.

  • Media Preparation: Prepare culture media with a range of this compound concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM). The base medium should be appropriate for your cell line, potentially with reduced or no glucose, depending on the experimental question.

  • Tracer Incubation: Replace the existing media with the prepared tracer-containing media. Incubate for a predetermined time (e.g., 24 hours).

  • Cell Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as Trypan Blue exclusion or an MTT assay.

  • Metabolite Extraction: For parallel wells, perform metabolite extraction to analyze the uptake of this compound and the labeling of any downstream metabolites.

  • Analysis: Determine the highest concentration that does not significantly impact cell viability and provides sufficient isotopic enrichment for detection by your analytical platform.

Protocol 2: General Workflow for a this compound Tracer Experiment
  • Cell Culture: Culture cells to the desired confluency in standard growth medium. Ensure cells are in a consistent metabolic state, typically the exponential growth phase.[10]

  • Media Switch: Gently remove the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace with pre-warmed custom medium containing the optimized concentration of this compound.

  • Isotopic Labeling: Incubate the cells for the predetermined optimal duration to allow for tracer incorporation.

  • Quenching Metabolism: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add an ice-cold quenching solution (e.g., 80% methanol). This step should be performed as quickly as possible to preserve the in vivo metabolite state.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at a high speed at 4°C to pellet cellular debris.

  • Sample Preparation: Collect the supernatant containing the extracted metabolites. The samples can then be dried under a stream of nitrogen or by vacuum centrifugation.

  • Analysis: Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., LC-MS or GC-MS) to measure the isotopic enrichment in D-arabitol and potential downstream metabolites.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells B Prepare this compound Media A->B Allow cells to reach desired confluency C Switch to Tracer Media B->C D Incubate for Determined Time C->D Allow for tracer uptake and metabolism E Quench Metabolism D->E F Extract Metabolites E->F Lyse cells and collect supernatant G Analyze by Mass Spectrometry F->G Prepare samples for injection

Caption: Experimental workflow for a this compound tracer study.

G start Low or No 13C Enrichment Observed q1 Is this compound detected intracellularly? start->q1 q2 Are downstream metabolites labeled? q1->q2 Yes res2 Check for cell viability. Verify transporter expression. Increase tracer concentration. q1->res2 No a1_yes Yes a1_no No res1 Increase incubation time or tracer concentration. Consider dilution from other carbon sources. q2->res1 Yes (but low) res3 Pathway may be inactive in this cell line. Consider alternative tracers or cell models. q2->res3 No a2_yes Yes a2_no No

Caption: Troubleshooting flowchart for low 13C enrichment.

G glucose6p Glucose-6-Phosphate ppp_ox Oxidative PPP glucose6p->ppp_ox ribulose5p Ribulose-5-Phosphate ppp_ox->ribulose5p Produces NADPH ppp_nonox Non-Oxidative PPP ribulose5p->ppp_nonox darabitol D-Arabitol ribulose5p->darabitol Reduction glycolysis_intermediates Glycolytic Intermediates ppp_nonox->glycolysis_intermediates dxylulose D-Xylulose darabitol->dxylulose Oxidation (in some organisms) dxylulose->ppp_nonox

Caption: Simplified diagram of the Pentose Phosphate Pathway and D-Arabitol metabolism.

References

how to control for D-Arabitol-13C-1 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Arabitol-13C-1 experimental applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help control for experimental variability and ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a stable isotope-labeled form of the five-carbon sugar alcohol, D-Arabitol. The carbon-13 isotope (¹³C) at the first carbon position makes it a valuable tool in metabolic research. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental settings.[1] Its primary application is as a tracer in metabolic flux analysis (MFA) to investigate various metabolic pathways, such as the pentose phosphate pathway (PPP) and central carbon metabolism.[1][2] By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the rate of metabolic reactions (fluxes).

Q2: What are the most significant sources of experimental variability when using this compound?

A: The most significant sources of experimental variability can be broadly categorized as:

  • Matrix Effects: In liquid chromatography-mass spectrometry (LC-MS) analysis, co-eluting compounds from the biological matrix (e.g., plasma, urine, cell culture media) can interfere with the ionization of D-Arabitol, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

  • Sample Preparation: Inconsistent sample handling, extraction, and derivatization (for Gas Chromatography-Mass Spectrometry - GC-MS) can introduce significant errors.

  • Instrumental Variability: Fluctuations in the performance of the analytical instrument (LC-MS or GC-MS) can lead to variations in signal intensity and retention time.

  • Purity of the Isotopic Tracer: The presence of unlabeled D-Arabitol or other impurities in the this compound standard can lead to erroneous calculations of isotopic enrichment and metabolic fluxes.

Q3: How can I control for matrix effects in my LC-MS/MS analysis of this compound?

A: Controlling for matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. An ideal internal standard would be a multi-¹³C-labeled D-Arabitol (e.g., D-Arabitol-¹³C₅), as it will co-elute with the analyte and experience similar matrix effects.[3][4][5]

  • Effective Sample Cleanup: Employing solid-phase extraction (SPE) or other sample purification techniques can remove many of the interfering matrix components.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate D-Arabitol from co-eluting matrix components can significantly reduce interference.

  • Standard Addition: This method involves adding known amounts of a D-Arabitol standard to the sample matrix to create a calibration curve within the matrix itself, which can help to compensate for matrix effects.

Q4: Is derivatization necessary for the analysis of this compound?

A: It depends on the analytical platform:

  • For GC-MS: Yes, derivatization is essential. Sugar alcohols like D-Arabitol are not volatile enough for GC analysis. Common derivatization methods include treatment with trifluoroacetic anhydride (TFAA) or a two-step process of methoximation followed by silylation (e.g., with MSTFA).

  • For LC-MS/MS: Derivatization is generally not required, which simplifies sample preparation. Hydrophilic interaction liquid chromatography (HILIC) is a common technique for separating polar compounds like sugar alcohols without derivatization.

Q5: How do I ensure the quality and purity of my this compound tracer?

A: It is crucial to use a high-purity tracer. When purchasing this compound, request a certificate of analysis (CoA) from the supplier that specifies the isotopic and chemical purity. Potential issues to be aware of include the presence of unlabeled (M+0) arabitol or species with different numbers of ¹³C labels. The presence of unlabeled material can be corrected for in your data analysis, but it's essential to know its proportion.

Troubleshooting Guides

Issue 1: High Variability in Quantitative Results Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent pipetting of all reagents and samples.- Use a validated and standardized protocol for sample extraction and cleanup.- If using derivatization, ensure complete and consistent reaction conditions (temperature, time, reagent concentration).
Matrix Effects - Incorporate a stable isotope-labeled internal standard (e.g., D-Arabitol-¹³C₅) into your workflow.[3][4][5]- Evaluate different sample cleanup strategies (e.g., protein precipitation, solid-phase extraction) to minimize matrix components.- Optimize chromatographic separation to resolve D-Arabitol from interfering compounds.
Instrument Instability - Perform regular calibration and performance checks of your mass spectrometer.- Monitor system suitability by injecting a standard solution at regular intervals during the analytical run.
Issue 2: Poor Peak Shape or Shifting Retention Times in LC-MS/MS
Potential Cause Troubleshooting Steps
Column Degradation - Check the column performance with a standard mixture.- If necessary, wash or replace the column.
Mobile Phase Issues - Ensure the mobile phase is correctly prepared and degassed.- Check for any precipitation in the mobile phase bottles or lines.
Sample Matrix Interference - Improve sample cleanup to remove components that may interact with the stationary phase of the column.
Issue 3: Inaccurate Isotopic Enrichment Calculations in Metabolic Flux Analysis
Potential Cause Troubleshooting Steps
Incomplete Isotopic Steady State - Before conducting the full experiment, perform a time-course experiment to determine when isotopic steady state is reached for D-Arabitol and key downstream metabolites.[2]
Tracer Impurity - Obtain a certificate of analysis for your this compound tracer to determine the percentage of unlabeled and other isotopic species.- Correct for the natural abundance of ¹³C and the isotopic purity of the tracer in your data analysis software.
Background Interference - Analyze a blank matrix sample to identify any endogenous compounds that may interfere with the mass signals of your labeled metabolites.

Quantitative Data Summary

The following tables provide an overview of typical performance characteristics for the quantification of D-Arabitol in biological samples. These values can serve as a benchmark for your own experimental results.

Table 1: Performance Characteristics of D-Arabitol Quantification by GC-MS in Urine

ParameterReported Value
Reproducibility (RSD) < 10%[3]
Accuracy (Bias) < 6%[3]
Limit of Detection 0.02 µmol/L[3]
Linearity (Correlation Coefficient) 0.999[3]

RSD: Relative Standard Deviation

Table 2: Typical Analytical Variability for D-/L-Arabinitol Ratio by GC/MS in Urine

ParameterReported Value
Within-run Variability (CV) 5-8%
Between-run Variability (CV) 2-6%

CV: Coefficient of Variation

Table 3: Representative Performance of a UPLC-MS/MS Method for Sugar Alcohols (Fructose and Sorbitol) in Human Plasma

ParameterReported Value
Intra-day Precision (CV) 0.72 - 10.23%
Inter-day Precision (CV) 2.21 - 13.8%
Intra-day Accuracy 97 - 113%
Inter-day Accuracy 100 - 107%
Recovery 93 - 119%

While not specific to D-Arabitol, these values for similar sugar alcohols provide a good estimate of expected performance.

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of D-Arabitol in Cell Culture Media

This protocol is a synthesized approach based on common practices for analyzing polar metabolites in cell culture.

1. Sample Collection and Quenching: a. Collect cell culture media from your experimental plates. b. Immediately quench metabolic activity by adding a cold solvent mixture. For example, add 1 mL of media to 4 mL of ice-cold 80% methanol. c. Add your stable isotope-labeled internal standard (e.g., D-Arabitol-¹³C₅) at a known concentration.

2. Extraction: a. Vortex the mixture vigorously for 1 minute. b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitates. c. Transfer the supernatant to a new tube.

3. Sample Cleanup (if necessary): a. For samples with high salt or protein content, a solid-phase extraction (SPE) step may be beneficial. b. Condition an appropriate SPE cartridge (e.g., a mixed-mode or graphitized carbon cartridge) according to the manufacturer's instructions. c. Load the sample extract onto the cartridge. d. Wash the cartridge to remove interfering compounds. e. Elute the D-Arabitol with an appropriate solvent.

4. Sample Concentration and Reconstitution: a. Dry the extract under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC System: A UPLC or HPLC system.
  • Column: A HILIC column suitable for polar analytes.
  • Mobile Phase A: Acetonitrile with a small percentage of water and an additive like ammonium formate or acetate.
  • Mobile Phase B: Water with a higher percentage of acetonitrile and the same additive.
  • Gradient: A gradient from high organic to higher aqueous content.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in negative mode is common for sugar alcohols.
  • MRM Transitions: Set up multiple reaction monitoring (MRM) transitions for both unlabeled and ¹³C-labeled D-Arabitol.

Protocol 2: Derivatization of D-Arabitol for GC-MS Analysis

This protocol is based on a common two-step derivatization method for sugars and sugar alcohols.[6]

1. Sample Drying: a. Transfer an aliquot of your sample extract to a GC vial. b. Dry the sample completely under nitrogen or in a vacuum concentrator. It is critical to remove all water, as it will interfere with the derivatization reagents.

2. Methoximation: a. Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried sample.[6] b. Vortex for 1 minute. c. Incubate at a controlled temperature (e.g., 37°C) for 90 minutes.[6]

3. Silylation: a. Add 70 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] b. Vortex briefly. c. Incubate at the same temperature for 30 minutes.[6]

4. GC-MS Analysis: a. After cooling to room temperature, the sample is ready for injection into the GC-MS. b. Use a suitable capillary column (e.g., DB-5MS).[6] c. Set up a temperature gradient for the oven to separate the derivatized compounds.[6] d. The mass spectrometer can be operated in either full scan mode to identify compounds or selected ion monitoring (SIM) mode for targeted quantification.[6]

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for this compound Tracer Analysis cluster_experiment Experiment cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture 1. Cell Culture with This compound Tracer Sample_Collection 2. Sample Collection & Quenching Cell_Culture->Sample_Collection Extraction 3. Metabolite Extraction (with Internal Standard) Sample_Collection->Extraction Cleanup 4. Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization 5. Derivatization (for GC-MS) Cleanup->Derivatization LCMS 6a. LC-MS/MS Analysis Cleanup->LCMS Direct Analysis GCMS 6b. GC-MS Analysis Derivatization->GCMS Data_Processing 7. Data Processing LCMS->Data_Processing GCMS->Data_Processing MFA 8. Metabolic Flux Analysis Data_Processing->MFA

Figure 1: General Experimental Workflow for this compound Tracer Analysis

Troubleshooting_Tree Figure 2: Troubleshooting High Variability in Quantitative Data High_Variability High Variability in Replicates? Check_Sample_Prep Review Sample Preparation Protocol High_Variability->Check_Sample_Prep Start Here Check_Matrix_Effects Investigate Matrix Effects High_Variability->Check_Matrix_Effects Check_Instrument Evaluate Instrument Performance High_Variability->Check_Instrument Standardize_Protocol Ensure Consistent Pipetting and Timing Check_Sample_Prep->Standardize_Protocol Implement_SIL_IS Implement a Stable Isotope-Labeled Internal Standard Check_Matrix_Effects->Implement_SIL_IS Optimize_Cleanup Optimize Sample Cleanup (SPE) Check_Matrix_Effects->Optimize_Cleanup Calibrate_Instrument Calibrate and Run System Suitability Check_Instrument->Calibrate_Instrument Resolved Variability Reduced? Implement_SIL_IS->Resolved Optimize_Cleanup->Resolved Calibrate_Instrument->Resolved Standardize_Protocol->Resolved End Problem Solved Resolved->End Yes Re-evaluate Re-evaluate Problem Resolved->Re-evaluate No

Figure 2: Troubleshooting High Variability in Quantitative Data

References

Technical Support Center: Correcting for Natural 13C Abundance in Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ¹³C metabolic flux analysis (MFA). It specifically addresses the critical step of correcting for the natural abundance of stable isotopes in experimental data.

Troubleshooting Guides

This section addresses specific issues that may arise during the natural abundance correction process in your flux analysis experiments.

Q1: My corrected mass isotopomer distributions (MIDs) contain negative values. What does this signify and how can it be resolved?

Potential Cause: The presence of negative values in your corrected MIDs typically points to measurement errors in the mass spectrometry data, where a mass isotopomer peak might be underestimated.[1] This can also be caused by incorrect background subtraction or using an erroneous chemical formula for the metabolite or its derivative.

Resolution Steps:

  • Verify Mass Spectrometry Data: Carefully re-examine the raw mass spectrometry data. Check the peak integration for all mass isotopomers of the metabolite . Ensure that the integration is accurate and not affected by baseline noise or overlapping peaks.

  • Assess Background Noise: High background noise can interfere with the accurate measurement of low-abundance isotopomers. Review your data processing workflow to ensure that background subtraction is performed correctly.

  • Confirm Chemical Formulas: Double-check that the chemical formula used for the metabolite and any derivatization agents is accurate. An incorrect formula will lead to an incorrect correction matrix and flawed results.

  • Re-run the Analysis: If the issue persists after checking the data processing steps, consider re-analyzing the sample on the mass spectrometer to obtain a cleaner dataset.

Q2: The metabolic flux values calculated after correction seem biologically implausible. What are the likely sources of error?

Potential Cause: Biologically inconsistent flux values can stem from several sources, including the application of an inappropriate correction method, inaccuracies in the metabolic network model, or errors in the experimental data used as constraints.

Resolution Steps:

  • Review Correction Algorithm: Ensure that the software and algorithm used for natural abundance correction are appropriate for your experimental setup (e.g., single vs. dual tracer).[2][3]

  • Validate Metabolic Model: The accuracy of flux calculations is highly dependent on the underlying metabolic network model. Verify that the model includes all relevant reactions and that the atom transitions for each reaction are correctly defined.[4]

  • Check Extracellular Rates: The rates of substrate uptake and product secretion are critical constraints for the flux model. Confirm that these experimentally measured rates are accurate.[4]

  • Perform Goodness-of-Fit Analysis: Use statistical tests, such as the chi-squared test, to evaluate how well your calculated fluxes fit the experimental labeling data.[4][5] A poor fit may indicate issues with the model, the data, or the correction process.

Q3: How should I approach natural abundance correction for a dual-isotope labeling experiment (e.g., ¹³C and ¹⁵N)?

Potential Cause: Standard correction software may not be designed to handle the complexity of experiments involving more than one stable isotope tracer. This requires specialized algorithms that can account for the natural abundance of all relevant isotopes simultaneously.

Resolution Steps:

  • Utilize Specialized Software: Employ software tools specifically designed for dual-isotope tracer experiments. Packages like AccuCor2 and IsoCorrectoR are capable of performing accurate, resolution-dependent corrections for these complex datasets.[6][7]

  • Ensure Sufficient Mass Resolution: Dual-labeling experiments often require a mass spectrometer with high resolution to distinguish between isotopologues that are very close in mass (e.g., those containing ¹³C vs. ¹⁵N).[7] Confirm that your instrumentation meets the requirements for resolving the key isotopologues in your experiment.

  • Define Tracer Purity: Accurately define the isotopic purity of both tracers in your correction software, as impurities can significantly affect the results.

Frequently Asked Questions (FAQs)

Q1: What is natural ¹³C abundance and why is it a problem in flux analysis?

Naturally occurring stable isotopes are present in all biological samples. For example, carbon has a stable isotope, ¹³C, which accounts for approximately 1.1% of all carbon atoms in nature.[8] In metabolic flux analysis, an isotopically labeled substrate (the "tracer," which is highly enriched in ¹³C) is introduced to cells.[2] The goal is to track how the tracer's labeled atoms are incorporated into various metabolites. However, the mass spectrometer detects all ¹³C atoms, both those from the tracer and those that were naturally present.[9] Therefore, it is essential to mathematically "correct" the measured data to remove the contribution of naturally abundant isotopes, ensuring that the calculated fluxes reflect only the metabolism of the introduced tracer.[2][10]

Q2: What is a Mass Isotopomer Distribution (MID)?

A mass isotopomer refers to a family of molecules that are identical in chemical formula but differ in the number of isotopic atoms they contain.[11] For a metabolite with 'n' carbon atoms, there can be n+1 mass isotopomers, from the molecule with zero ¹³C atoms (M+0) to the one where all carbons are ¹³C (M+n).[2] The Mass Isotopomer Distribution (MID) is a vector that describes the fractional abundance of each of these mass isotopomers.[2][12] Raw MIDs measured by a mass spectrometer are corrected for natural abundance before being used for flux calculations.[2]

Q3: What are the common methods and software for natural abundance correction?

The most common correction methods are based on linear algebra and use a correction matrix derived from the binomial distribution of naturally occurring isotopes for a given elemental composition.[3][13] Several software packages are available to perform this correction, each with its own advantages. Some widely used tools include:

  • IsoCor/IsoCorrectoR: A Python-based tool (and its R-based counterpart) that can correct for natural abundance in MS and MS/MS data and supports multiple tracers.[6][14][15]

  • AccuCor: An R package designed for high-resolution mass spectrometry data, supporting ¹³C, ²H, and ¹⁵N correction.[16]

  • Corna: A Python package that integrates natural abundance correction workflows for various experimental conditions.[14]

  • 13CFLUX2: A comprehensive software suite for ¹³C-MFA that includes tools for data correction.[4]

Q4: Does the choice of ¹³C-labeled substrate impact the need for correction?

Yes, correction for natural abundance is always a necessary step, regardless of the ¹³C-labeled substrate used. The natural ¹³C is present in the cells, media components, and even in the "unlabeled" portion of the tracer itself. While the choice of tracer does not eliminate the need for correction, it is a critical factor in the experimental design as it significantly influences the precision with which specific metabolic fluxes can be estimated.[17] For instance, a mixture of 80% [1-¹³C] glucose and 20% [U-¹³C] glucose is often used to ensure high ¹³C enrichment across a wide range of metabolites.[12][18]

Q5: At what stage of the ¹³C-MFA workflow is the correction applied?

The natural abundance correction is a crucial data pre-processing step. It is performed after the raw mass spectrometry data has been processed to generate the observed (uncorrected) mass isotopomer distributions (MIDs) for the metabolites of interest, and before these MIDs are used for the computational estimation of metabolic fluxes.[2][12][18]

Data Presentation

Table 1: Natural Abundance of Stable Isotopes in Key Elements

This table summarizes the average natural abundance of the principal stable isotopes for elements commonly found in biological molecules. These values are fundamental to the algorithms used for correction.

ElementIsotopeNatural Abundance (%)
Hydrogen¹H99.9885
²H (D)0.0115
Carbon¹²C98.93
¹³C1.07
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Data sourced from Midani et al., 2017.[9]

Experimental Protocols

General Workflow for a ¹³C Labeling Experiment and Data Correction

This protocol outlines the key steps in a typical ¹³C-MFA experiment, from cell culture to flux estimation.

  • Cell Culture and Labeling: Cultivate cells in a defined medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart. The experiment is run until the cells reach both a metabolic and isotopic steady state.[12][18]

  • Sample Collection: Rapidly quench metabolic activity to preserve the in vivo state of metabolites and harvest the cells.

  • Metabolite Extraction: Extract intracellular metabolites from the cell biomass using appropriate solvent systems.

  • Mass Spectrometry (MS) Analysis: Analyze the metabolite extracts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions of target metabolites.[2][11]

  • Data Processing: Integrate the raw MS data to obtain the observed (uncorrected) MIDs for each metabolite.[2]

  • Natural Abundance Correction: Use a specialized software tool to apply the correction algorithm to the observed MIDs, removing the contribution from naturally occurring isotopes.[2][12]

  • Flux Estimation: Input the corrected MIDs and other constraints (like biomass growth rate and substrate uptake rates) into a computational model to estimate the intracellular metabolic fluxes.[4]

  • Statistical Analysis: Perform statistical analyses, such as calculating confidence intervals and goodness-of-fit, to assess the reliability of the estimated fluxes.[4]

Visualizations

G cluster_exp Experimental Phase cluster_comp Computational Phase A Cell Culture with ¹³C-Labeled Substrate B Sample Quenching & Metabolite Extraction A->B Isotopic Steady State C Mass Spectrometry Analysis (GC/LC-MS) B->C D Process Raw Data to get Observed MIDs C->D E Correct for Natural Isotope Abundance D->E F Metabolic Flux Estimation E->F Corrected MIDs G Statistical Analysis & Goodness-of-Fit F->G Estimated Fluxes G cluster_correction Correction Calculation Observed_MID Observed MID (from Mass Spectrometer) Corrected_MID Corrected MID (Tracer-Derived Labeling) Observed_MID->Corrected_MID - (minus) Natural_Abundance Contribution from Natural Isotopes Flux_Analysis Flux Analysis Corrected_MID->Flux_Analysis Input for Flux Model P1->P2 -

References

Technical Support Center: D-Arabitol-13C-1 Metabolite Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Arabitol-13C-1.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of 13C-labeled D-Arabitol from biological samples, particularly from yeast and fungal cultures.

Question Answer & Troubleshooting Steps
1. Why is rapid quenching of metabolism critical for accurate this compound analysis? To obtain a precise snapshot of the metabolome at a specific time point, all enzymatic reactions must be stopped instantly.[1] Failure to do so can lead to the continued metabolism of this compound, resulting in inaccurate quantification of its isotopic enrichment. For yeast, quenching by spraying cells into cold 60% methanol has been shown to efficiently halt cellular metabolism.[2]
2. I am observing low or inconsistent yields of this compound in my extracts. What are the possible causes? Several factors can contribute to low or variable yields: • Suboptimal Quenching: Inefficient quenching can lead to metabolite loss. Ensure the quenching solution is sufficiently cold (e.g., -40°C or below) and that the cell suspension is rapidly introduced.[1][3] • Metabolite Leakage: Yeast and bacterial cell membranes can become permeable in cold methanol solutions, leading to the leakage of intracellular metabolites.[1] Studies have shown that quenching in pure methanol at ≤ -40°C can prevent this leakage.[3] The duration of exposure to the quenching solution should also be minimized.[2] • Incomplete Cell Lysis: The robust cell walls of yeast and fungi require efficient disruption. If lysis is incomplete, intracellular this compound will not be fully released. Consider optimizing your lysis method (see question 4). • Degradation: Although D-Arabitol is relatively stable, prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH) during extraction should be avoided.
3. How can I minimize metabolite leakage during the quenching step? Metabolite leakage is a significant concern that can lead to the underestimation of intracellular metabolite levels.[3] To minimize leakage: • Use Pure Methanol: Quenching in pure, cold methanol (≤ -40°C) has been shown to be more effective at preventing leakage compared to aqueous methanol solutions.[3] • Minimize Contact Time: The time cells spend in the quenching solution should be as short as possible. Rapid filtration is more effective at minimizing metabolite loss than centrifugation.[2] • Maintain Low Temperatures: Ensure all solutions and equipment that come into contact with the cells post-quenching are kept at or below the quenching temperature.
4. Which cell lysis method is most effective for extracting this compound from yeast/fungi? The choice of lysis method depends on the specific organism and experimental setup. Common and effective methods include: • Bead Beating: This mechanical method uses small glass, ceramic, or steel beads to physically disrupt the cell wall. It is highly efficient for yeast and bacteria.[4] • Sonication: High-frequency sound waves can be used to lyse cells. Temperature control is crucial to prevent sample heating and potential degradation of metabolites.[4] • Freeze-Thaw Cycles: Repeated cycles of freezing in liquid nitrogen and thawing can effectively disrupt cell membranes.[5] This method is often used in combination with others. • Enzymatic Lysis: Enzymes like lyticase or zymolyase can be used to digest the yeast cell wall. This is a gentler method but may be more time-consuming. Troubleshooting: If you suspect incomplete lysis, try combining methods (e.g., enzymatic digestion followed by bead beating) or increasing the intensity/duration of your current method.
5. I am seeing unexpected 13C labeling patterns in my downstream analysis (e.g., Mass Spectrometry). What could be the cause? Inaccurate labeling patterns can arise from several sources: • Natural Isotope Abundance: Naturally occurring 13C (~1.1%) can contribute to the mass isotopologue distribution. This needs to be corrected for during data analysis.[6] • Metabolic Flux: The labeling pattern of downstream metabolites is influenced by the activity of various metabolic pathways. Unexpected patterns may reflect metabolic rerouting in your experimental conditions.[7] • Contamination: Contamination with unlabeled D-Arabitol from external sources can dilute the isotopic enrichment. Ensure all reagents and materials are free from contamination.
6. How do I choose the optimal extraction solvent for this compound? D-Arabitol is a polar polyol, so polar solvents are effective for its extraction. Common choices include: • Boiling Ethanol (75-80%): This method has been shown to be reliable and efficient for extracting a broad range of metabolites from yeast and filamentous fungi.[8] • Methanol/Water Mixtures: Various ratios of methanol and water are commonly used. • Chloroform/Methanol/Water: This biphasic extraction separates polar and non-polar metabolites into different phases, which can be useful for broader metabolomic studies.[5] Recommendation: For targeted this compound analysis, boiling ethanol is a robust starting point. However, the optimal solvent may vary depending on the specific organism and other metabolites of interest.
7. How can I ensure the reproducibility of my this compound extraction? Reproducibility is key for reliable quantitative data. To ensure it: • Standardize Protocols: Adhere strictly to your optimized quenching, lysis, and extraction protocols for all samples. • Use Internal Standards: Spike samples with a known amount of a stable isotope-labeled internal standard (that is not this compound) early in the workflow to control for variability in extraction efficiency and instrument response.[6] • Normalize Samples: Normalize your data to a consistent measure such as cell number, dry cell weight, or total protein concentration to account for variations in sample size.[9]

Experimental Protocols & Data

This section provides detailed methodologies for key experiments related to this compound extraction and a summary of quantitative data comparing different extraction methods.

Protocol 1: Rapid Quenching and Extraction of Intracellular Metabolites from Yeast

This protocol is adapted from established methods for yeast metabolomics and is suitable for this compound studies.

Materials:

  • Yeast culture grown with this compound

  • Pure Methanol, pre-chilled to -40°C or below

  • Boiling Ethanol (75% v/v), pre-heated to 95°C

  • Liquid Nitrogen

  • Filtration apparatus with appropriate filters (e.g., 0.45 µm)

  • Microcentrifuge tubes

  • Bead beater with glass or ceramic beads (e.g., 0.5 mm)

  • Centrifuge capable of reaching -9°C

Procedure:

  • Quenching:

    • Rapidly withdraw a defined volume of yeast culture.

    • Immediately spray the culture into a tube containing at least 5 volumes of pure methanol pre-chilled to -40°C or below.[3]

    • Vortex briefly to ensure rapid mixing and quenching of metabolism.

  • Cell Separation:

    • Quickly filter the quenched cell suspension through a pre-chilled filtration apparatus to separate the cells from the quenching medium. This minimizes metabolite leakage.[2]

    • Alternatively, centrifuge the suspension at a low temperature (e.g., -9°C) for a short duration (e.g., 1-2 minutes) to pellet the cells. Rapidly decant the supernatant.

  • Cell Lysis & Extraction:

    • Immediately resuspend the cell pellet in a pre-weighed microcentrifuge tube containing pre-heated 75% ethanol.

    • Add an equal volume of acid-washed glass or ceramic beads.

    • Incubate at 95°C for 3 minutes.

    • Disrupt the cells using a bead beater (e.g., 2 cycles of 30 seconds with cooling on ice in between).

    • Place the tube on ice to cool.

  • Sample Clarification & Storage:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • Store the extract at -80°C until analysis by LC-MS or GC-MS.

Quantitative Comparison of Metabolite Extraction Methods

While specific data for D-Arabitol is limited, the following table summarizes the performance of different extraction methods for various classes of metabolites in yeast, which can guide the selection of a method for polyol extraction.

Extraction Method Amino Acids Organic Acids Phosphorylated Sugars & Nucleotides Overall Recommendation for Broad Metabolome Coverage
Methanol-Quenching with Boiling Ethanol Extraction Good recoveryGood recoverySignificantly higher recovery Recommended [8]
Methanol-Acetonitrile-Water Extraction Good recoveryGood recoveryLower recoveryLess optimal for phosphorylated compounds[8]
Chloroform-Methanol-Water Good recoveryGood recoveryVariable recoveryGood for simultaneous extraction of polar and non-polar metabolites[5]

Note: The efficiency of each method should be empirically validated for this compound in the specific biological system being studied.

Visualizations

Experimental Workflow for this compound Studies

The following diagram illustrates a typical experimental workflow for a this compound tracing study in yeast.

experimental_workflow culture Yeast Culture (Growth Phase) labeling Introduce this compound culture->labeling sampling Time-course Sampling labeling->sampling quenching Rapid Quenching (-40°C Pure Methanol) sampling->quenching lysis Cell Lysis (e.g., Bead Beating) quenching->lysis extraction Metabolite Extraction (e.g., Boiling Ethanol) lysis->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data_processing Data Processing (Natural Abundance Correction) analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis ppp_arabitol glucose Glucose g6p Glucose-6-Phosphate glucose->g6p ppp Pentose Phosphate Pathway (Oxidative Phase) g6p->ppp ru5p Ribulose-5-Phosphate ppp->ru5p xu5p Xylulose-5-Phosphate ru5p->xu5p Epimerase r5p Ribose-5-Phosphate ru5p->r5p Isomerase darabitol D-Arabitol ru5p->darabitol Reduction Steps nucleotides Nucleotide Synthesis r5p->nucleotides

References

Technical Support Center: D-Arabitol-¹³C-1 & Kinetic Isotope Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Arabitol-¹³C-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to minimizing and managing kinetic isotope effects (KIEs) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Kinetic Isotope Effect (KIE) and why is it relevant when using D-Arabitol-¹³C-1?

A1: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. In the context of D-Arabitol-¹³C-1, the substitution of a naturally abundant ¹²C atom with a heavier ¹³C atom can lead to a slower enzymatic conversion rate. This is because the ¹³C atom forms a stronger chemical bond than ¹²C, requiring more energy to break during a reaction.[1] This effect is particularly important in ¹³C-metabolic flux analysis (MFA), where it can influence the labeling patterns of intracellular metabolites and potentially lead to inaccuracies in flux estimations if not properly considered.[1][2]

Q2: How does the metabolism of D-Arabitol proceed and where might KIEs manifest?

A2: D-Arabitol is metabolized via the pentose phosphate pathway (PPP). A key enzymatic step is the oxidation of D-arabitol to D-ribulose or D-xylulose, often catalyzed by NAD-dependent D-arabitol dehydrogenase (ArDH).[3][4] KIEs are most likely to occur at this enzymatic step, where the C-H bond at the ¹³C-labeled position is broken. The altered reaction rate can affect the flow of D-Arabitol-¹³C-1 through the PPP, impacting the isotopic enrichment of downstream metabolites.

Q3: What are the potential consequences of ignoring KIEs in my D-Arabitol-¹³C-1 experiments?

Q4: Is it possible to completely eliminate KIEs?

A4: Completely eliminating KIEs is generally not feasible as they are an inherent quantum mechanical property of isotopic substitution. The focus should be on minimizing their impact and accounting for them in your experimental design and data analysis.

Troubleshooting Guides

Issue 1: Discrepancies between expected and observed ¹³C labeling patterns in metabolites downstream of D-Arabitol.
  • Possible Cause: A significant Kinetic Isotope Effect at the D-arabitol dehydrogenase step is slowing the entry of the ¹³C label into the pentose phosphate pathway.

  • Troubleshooting Steps:

    • Vary Substrate Concentration: Run experiments with varying concentrations of D-Arabitol-¹³C-1. At saturating substrate concentrations, the enzyme's catalytic step may be less rate-limiting, potentially reducing the observed KIE.

    • Conduct Control Experiments: If possible, perform parallel experiments with unlabeled D-Arabitol and D-Arabitol-¹³C-1 to quantify the difference in metabolite production rates.

    • Utilize Isotopically Non-Stationary MFA: This approach analyzes the transient ¹³C-labeling patterns, which can provide more information about flux dynamics and help to identify and quantify KIEs.[5]

    • Incorporate KIE into your Metabolic Model: Adjust your metabolic flux analysis model to include a parameter for the KIE at the D-arabitol dehydrogenase reaction. This will allow for a more accurate estimation of metabolic fluxes.[1]

Issue 2: Inconsistent results across replicate experiments.
  • Possible Cause: Minor variations in experimental conditions can exacerbate the impact of KIEs.

  • Troubleshooting Steps:

    • Standardize Pre-culture Conditions: Ensure that cell cultures are in a consistent metabolic steady state before introducing the ¹³C-labeled substrate.

    • Precise Temperature Control: Enzymatic reaction rates are highly sensitive to temperature. Maintain precise and consistent temperature control throughout your experiments.

    • Consistent Extraction and Quenching: Standardize your protocols for quenching metabolic activity and extracting metabolites to minimize variability.

    • Monitor Cell Viability and Growth Phase: Ensure that cells are in a comparable physiological state across all replicates.

Experimental Protocols

Protocol 1: Assessing the Impact of KIE via Substrate Saturation Analysis

  • Cell Culture: Culture your cells of interest to the desired density and metabolic state.

  • Experimental Setup: Prepare multiple parallel cultures.

  • Substrate Addition: Add D-Arabitol-¹³C-1 to each culture at a range of concentrations, from sub-saturating to saturating levels (e.g., 0.1x, 1x, and 10x the estimated Km of D-arabitol dehydrogenase).

  • Time-Course Sampling: Collect samples at multiple time points after the addition of the labeled substrate.

  • Metabolite Extraction and Analysis: Quench metabolism and extract intracellular metabolites. Analyze the isotopic enrichment of key downstream metabolites (e.g., ribulose-5-phosphate, xylulose-5-phosphate) using GC-MS or LC-MS.

  • Data Analysis: Plot the rate of label incorporation into downstream metabolites as a function of D-Arabitol-¹³C-1 concentration. A plateau in the rate at higher concentrations suggests that the enzymatic reaction is saturated and the impact of the KIE on the overall flux may be minimized.

Quantitative Data Summary

ParameterUnlabeled D-ArabitolD-Arabitol-¹³C-1Potential Impact of KIE
Enzyme Vmax (Hypothetical) 100 µmol/min/mg protein95 µmol/min/mg proteinReduction in the maximum reaction velocity.
Enzyme Km (Hypothetical) 50 µM50 µMKm is generally less affected by heavy-atom KIEs.
Metabolic Flux (Hypothetical) 10 mmol/gDW/h9.2 mmol/gDW/hUnderestimation of the true metabolic flux if KIE is not considered.

Visualizations

Experimental_Workflow Experimental Workflow to Assess KIE cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture exp_setup Experimental Setup (Varying D-Arabitol-13C-1 Conc.) cell_culture->exp_setup substrate_add Add this compound exp_setup->substrate_add time_course Time-Course Sampling substrate_add->time_course extraction Metabolite Extraction & Quenching time_course->extraction ms_analysis GC/LC-MS Analysis extraction->ms_analysis data_analysis Data Analysis (Rate vs. Concentration) ms_analysis->data_analysis

Caption: Workflow for assessing KIE by varying substrate concentration.

D_Arabitol_Metabolism D-Arabitol Metabolism and Potential KIE Point D_Arabitol_13C1 This compound ArDH D-arabitol dehydrogenase (ArDH) D_Arabitol_13C1->ArDH D_Ribulose D-Ribulose ArDH->D_Ribulose KIE_point Potential KIE (Slower Reaction) ArDH->KIE_point PPP Pentose Phosphate Pathway (PPP) D_Ribulose->PPP

Caption: D-Arabitol metabolism highlighting the potential point of KIE.

References

Technical Support Center: Enhancing Precision in D-Arabitol-¹³C-1 Based MFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing precision in D-Arabitol-¹³C-1 based Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: Why use D-Arabitol-¹³C-1 as a tracer for MFA?

A1: D-Arabitol-¹³C-1 is a valuable tracer for probing the pentose phosphate pathway (PPP). Its metabolism is initiated by phosphorylation to D-arabitol-5-phosphate, which then enters the PPP. This provides a direct route to label PPP intermediates, which can be challenging to analyze with more traditional tracers like glucose that have multiple entry points into central carbon metabolism. Using D-Arabitol-¹³C-1 can, therefore, lead to a more precise quantification of PPP fluxes.

Q2: What are the key metabolic steps of D-Arabitol-¹³C-1?

A2: The metabolism of D-Arabitol typically involves the following key steps:

  • Uptake: D-Arabitol is transported into the cell.

  • Phosphorylation: D-Arabitol is phosphorylated to D-arabitol-5-phosphate.

  • Oxidation: D-arabitol-5-phosphate is oxidized to D-ribulose-5-phosphate, a key intermediate of the pentose phosphate pathway.

  • Isomerization/Epimerization: D-ribulose-5-phosphate can be interconverted to D-xylulose-5-phosphate and D-ribose-5-phosphate, which are further metabolized in the non-oxidative PPP.

Q3: What is isotopic steady state and why is it important?

A3: Isotopic steady state is the condition where the isotopic labeling pattern of intracellular metabolites becomes constant over time. Reaching this state is a crucial assumption in many MFA models, as it simplifies the mathematical analysis and allows for the calculation of metabolic fluxes from the measured labeling patterns of downstream metabolites.[1] Failure to achieve isotopic steady state can lead to inaccurate flux estimations.

Q4: How can I confirm that my system has reached isotopic steady state?

A4: To confirm isotopic steady state, you should perform a time-course experiment. This involves collecting samples at multiple time points after the introduction of the D-Arabitol-¹³C-1 tracer and measuring the isotopic enrichment of key intracellular metabolites. Isotopic steady state is reached when the labeling patterns of these metabolites no longer change over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during D-Arabitol-¹³C-1 based MFA experiments.

Issue 1: Low or No Incorporation of ¹³C Label into Downstream Metabolites

Possible Causes & Solutions:

CauseRecommended Action
Inefficient cellular uptake of D-Arabitol. - Verify the expression and activity of the relevant sugar transporters in your cell line or organism. - Optimize media composition; for example, ensure the absence of competing sugars that might inhibit D-Arabitol uptake.
Low activity of D-Arabitol kinase. - If possible, measure the enzymatic activity of D-Arabitol kinase in cell lysates. - Consider genetic engineering to overexpress the kinase if its activity is a limiting factor.
Incorrect tracer concentration. - Ensure the final concentration of D-Arabitol-¹³C-1 in the medium is as intended. - Perform a dose-response experiment to determine the optimal tracer concentration for your system.
Cell viability issues. - Check cell viability and growth rate after the addition of the tracer. High concentrations of some metabolites can be toxic.
Issue 2: High Variability in Mass Isotopomer Distribution (MID) Data

Possible Causes & Solutions:

CauseRecommended Action
Incomplete quenching of metabolism. - Ensure rapid and effective quenching of metabolic activity during sample collection. Cold methanol (-80°C) is a common and effective quenching agent.
Sample degradation. - Process samples quickly and store them at -80°C. - Minimize freeze-thaw cycles.
Analytical instrument instability. - Perform regular calibration and maintenance of your GC-MS or LC-MS system. - Include internal standards in your samples to control for analytical variability.
Inconsistent derivatization. - Optimize the derivatization protocol for D-Arabitol and other target metabolites to ensure complete and reproducible derivatization. For GC-MS analysis, silylation is a common derivatization method for sugar alcohols.[2][3]
Issue 3: Poor Fit of the MFA Model to Experimental Data

Possible Causes & Solutions:

CauseRecommended Action
Incorrect metabolic network model. - Review the literature to ensure your metabolic model accurately represents the known pathways in your organism. - Consider the possibility of unknown or alternative metabolic pathways for D-Arabitol.
Assumption of isotopic steady state is not met. - As mentioned in the FAQs, perform a time-course experiment to verify that isotopic steady state has been reached before collecting samples for MFA.
Measurement errors in extracellular rates. - Accurately measure substrate uptake and product secretion rates. These rates are critical constraints for the MFA model.
Incorrect atom transitions in the model. - Double-check the atom mapping for all reactions in your model, especially those involved in the pentose phosphate pathway.

Experimental Protocols

Protocol 1: D-Arabitol-¹³C-1 Labeling Experiment
  • Cell Culture: Culture cells to the mid-exponential growth phase in a standard growth medium.

  • Tracer Introduction: Replace the standard medium with a pre-warmed medium containing a known concentration of D-Arabitol-¹³C-1 (e.g., 5 mM). The unlabeled D-Arabitol should be replaced with the labeled tracer.

  • Incubation: Incubate the cells with the tracer for a predetermined time to reach isotopic steady state. This time should be determined empirically through a time-course experiment.

  • Quenching and Extraction:

    • Rapidly quench metabolism by adding ice-cold methanol.

    • Scrape the cells and transfer the cell suspension to a centrifuge tube.

    • Centrifuge to pellet the cells and extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Sample Preparation for Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites for GC-MS or LC-MS analysis. For GC-MS, a common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Protocol 2: GC-MS Analysis of D-Arabitol Isotopologues
  • Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A suitable column for separating derivatized sugars should be used (e.g., a DB-5ms column).

  • Injection: Inject the derivatized sample into the GC.

  • Separation: Develop a temperature gradient program to achieve good separation of D-Arabitol from other metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all fragments or in selected ion monitoring (SIM) mode to increase sensitivity for specific fragments of D-Arabitol.

  • Data Analysis:

    • Identify the peak corresponding to derivatized D-Arabitol based on its retention time and mass spectrum.

    • Extract the mass isotopomer distribution (MID) of the D-Arabitol fragment.

    • Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Tracer_Intro Introduce Tracer Cell_Culture->Tracer_Intro Tracer_Prep Prepare D-Arabitol-13C-1 Medium Tracer_Prep->Tracer_Intro Incubation Incubate to Isotopic Steady State Tracer_Intro->Incubation Quenching Quench Metabolism Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

Caption: Experimental workflow for D-Arabitol-¹³C-1 based MFA.

D_Arabitol_Metabolism D_Arabitol_ext This compound (extracellular) D_Arabitol_int This compound (intracellular) D_Arabitol_ext->D_Arabitol_int Transport D_Arabitol_5P D-Arabitol-5-Phosphate D_Arabitol_int->D_Arabitol_5P Kinase D_Ribulose_5P D-Ribulose-5-Phosphate D_Arabitol_5P->D_Ribulose_5P Dehydrogenase PPP Pentose Phosphate Pathway D_Ribulose_5P->PPP Glycolysis Glycolysis / Gluconeogenesis PPP->Glycolysis

Caption: Metabolic pathway of D-Arabitol-¹³C-1.

References

addressing D-Arabitol-13C-1 purity and stability concerns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and stability of D-Arabitol-13C-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled form of D-Arabitol, where the carbon-1 atom is replaced with a ¹³C isotope. D-Arabitol is a five-carbon sugar alcohol (polyol) found in various organisms.[1][2] The ¹³C label makes it a valuable tool for tracer studies in metabolic research and for use as an internal standard in mass spectrometry-based quantitative analysis.[3][4] Its applications include metabolic flux analysis (MFA), therapeutic drug monitoring (TDM), and as an internal standard for clinical and food analysis.[3][5]

Q2: What is the expected chemical purity of this compound upon purchase?

A2: The chemical purity of this compound is typically high, often exceeding 98%. However, the exact purity specification can vary by manufacturer and batch. It is crucial to refer to the Certificate of Analysis (CoA) provided with the product for precise purity information. Purity is generally assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q3: What are the recommended storage conditions to ensure the stability of this compound?

A3: As a stable, non-radioactive isotopically labeled compound, this compound should be stored under the same conditions as its unlabeled counterpart.[7] For optimal stability, it is recommended to store the compound as a solid in a tightly sealed container, protected from light and moisture. While room temperature storage may be acceptable for short periods, long-term stability is best maintained at low temperatures, such as -20°C or -80°C, especially once in solution.[8]

Q4: What is the typical shelf-life of this compound?

A4: The shelf-life of this compound is generally several years when stored as a dry solid under the recommended conditions. However, the stability can be affected by factors such as storage temperature, humidity, and exposure to light. For reconstituted solutions, the stability period is much shorter and should be determined on a case-by-case basis. It is advisable to prepare solutions fresh or store them at ≤ -20°C for short-term use.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Analytical Data (NMR, GC-MS)

Q: I am observing unexpected peaks in my ¹H or ¹³C NMR spectrum (or extra peaks in my GC-MS chromatogram). What could be the cause?

A: Unexpected peaks can arise from several sources. Follow this guide to troubleshoot the issue.

  • Step 1: Identify Common Contaminants: The most common sources of extraneous peaks are residual solvents from synthesis or purification. Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents.[9][10]

  • Step 2: Assess for Isotopic Impurities: The synthesis of isotopically labeled compounds can sometimes result in a small percentage of unlabeled (¹²C) D-Arabitol or species with multiple ¹³C labels. In mass spectrometry, this would appear as ions at different m/z values than expected for the singly labeled compound.[11]

  • Step 3: Consider Positional Isomers: Although unlikely for a C-1 labeled compound, confirm that the ¹³C label is at the correct position. 2D NMR techniques like HSQC and HMBC can help confirm the position of the label by correlating the ¹³C signal with the corresponding proton signals.[12]

  • Step 4: Evaluate for Degradation Products: If the compound has been stored improperly or for an extended period, degradation may have occurred. Common degradation pathways for polyols include oxidation. Analyze the sample using a validated stability-indicating method, such as HPLC, to resolve and identify potential degradants.

  • Step 5: Check for Contamination from Sample Handling: Ensure that all glassware, solvents, and equipment used for sample preparation are clean. Contaminants from these sources can easily be introduced into your sample.

Quantitative Data Summary

Table 1: Purity and Stability Profile of this compound

ParameterTypical Specification/ValueAnalytical MethodNotes
Purity Profile
Chemical Purity>98%HPLC, GC-MSVaries by manufacturer; refer to CoA.
Isotopic Purity>99 atom % ¹³CMass Spectrometry, NMRSpecifies the percentage of molecules containing the ¹³C isotope at the labeled position.
Common ImpuritiesResidual Solvents (e.g., Ethanol, Acetone), Unlabeled D-ArabitolNMR, GC-MSThe presence and identity of solvents should be listed on the CoA.[9][10]
Stability Profile
Solid State (Short-term)Stable for >2 years at 2-8°CHPLCShould be stored protected from light and moisture.
Solid State (Long-term)Stable for >5 years at -20°CHPLCThe crystalline form is generally more stable than the amorphous form.[8]
Aqueous SolutionStable for ~24 hours at 2-8°CHPLCProne to microbial growth; use sterile water and filter-sterilize.
Frozen Solution (-20°C)Stable for up to 3 monthsHPLCAvoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-ELSD

This method is suitable for determining the chemical purity of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with an Evaporative Light Scattering Detector (ELSD).

  • Column: A column suitable for sugar alcohol separation, such as an Aminex HPX-87H column.

  • Mobile Phase: 0.005 N Sulfuric Acid (H₂SO₄) in ultrapure water.[13]

  • Flow Rate: 0.6 mL/min.[13]

  • Column Temperature: 60-65°C.[13]

  • ELSD Settings:

    • Nebulizer Temperature: 30-40°C

    • Evaporator Temperature: 50-60°C

    • Gas Flow (Nitrogen): 1.5 - 2.0 L/min

  • Sample Preparation: Accurately weigh and dissolve this compound in ultrapure water to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Analysis: Run the sample and a certified reference standard of D-Arabitol. Calculate the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram (Area Percent method).

Protocol 2: Stability Study Protocol

This protocol outlines a basic approach to evaluate the stability of this compound under specific conditions.

  • Sample Preparation: Prepare multiple aliquots of this compound both as a solid and in solution (e.g., 1 mg/mL in water) in appropriate vials.

  • Storage Conditions: Place the aliquots under various storage conditions to be tested (e.g., 25°C/60% RH, 40°C/75% RH, 5°C, -20°C, and exposure to light).

  • Testing Time Points: Establish a testing schedule. For a one-year study, this could be 0, 3, 6, 9, and 12 months. For accelerated studies (e.g., at 40°C), more frequent initial time points are recommended.[14]

  • Analytical Method: At each time point, analyze the samples using a validated stability-indicating method, such as the HPLC-ELSD method described in Protocol 1. This method should be able to separate the intact this compound from any potential degradation products.

  • Data Evaluation: Compare the purity results at each time point to the initial (time 0) result. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. The shelf-life is determined by the time it takes for the purity to drop below a pre-defined acceptance criterion (e.g., 95%).

Visualizations

Purity_Troubleshooting_Workflow start Unexpected Peak Observed in NMR or MS Data check_solvent Step 1: Compare peak to known residual solvent shifts. start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent check_isotopic Step 2: Check for isotopic impurities (e.g., M+0, M+2 peaks in MS). is_solvent->check_isotopic No end_solvent Result: Solvent Impurity. Modify purification or drying process. is_solvent->end_solvent Yes is_isotopic Is it an isotopic impurity? check_isotopic->is_isotopic check_degradation Step 3: Consider degradation. Has the sample been stored properly? is_isotopic->check_degradation No end_isotopic Result: Isotopic Impurity. Note in data; likely inherent to synthesis. is_isotopic->end_isotopic Yes is_degradation Is it a degradation product? check_degradation->is_degradation check_handling Step 4: Review sample handling and preparation procedures. is_degradation->check_handling No end_degradation Result: Degradation Product. Use fresh sample and review storage conditions. is_degradation->end_degradation Yes end_handling Result: External Contamination. Use clean glassware and high-purity solvents. check_handling->end_handling end_unknown Issue Unresolved. Consider advanced characterization (e.g., LC-MS/MS). check_handling->end_unknown

Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.

Caption: Chemical structure of D-Arabitol with the ¹³C label at the C-1 position highlighted.

Stability_Assessment_Flowchart start Initiate Stability Study prep Prepare Aliquots (Solid and Solution) start->prep store Store under Defined Conditions (e.g., Temp, Humidity, Light) prep->store initial_analysis Time Point 0: Analyze for Initial Purity store->initial_analysis loop_start For Each Subsequent Time Point initial_analysis->loop_start analyze Analyze Sample Purity (Use Stability-Indicating Method) loop_start->analyze compare Compare Purity to Time 0. Check for Degradants. analyze->compare stable Purity within Specification. Continue to next time point. compare->stable Stable unstable Purity Below Specification. Degradation confirmed. Determine shelf-life. compare->unstable Unstable stable->loop_start end_study Study Complete. Compile Stability Report. stable->end_study Final Time Point unstable->end_study

Caption: Logical workflow for conducting a stability assessment of this compound.

References

Technical Support Center: Stable Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stable isotope labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these powerful analytical techniques. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in stable isotope labeling experiments?

A1: The most frequent pitfalls in stable isotope labeling experiments, particularly in quantitative proteomics and metabolomics, include incomplete incorporation of the isotopic label, metabolic conversion of labeled precursors (e.g., arginine-to-proline conversion in SILAC), errors in sample mixing, and complexities in data analysis.[1][2][3] These issues can lead to significant quantification errors and misinterpretation of results.

Q2: How can I determine if my cells have reached sufficient isotopic enrichment?

A2: Achieving near-complete labeling is crucial for accurate quantification.[4] For cell culture experiments like SILAC, this is typically achieved by passaging the cells for a sufficient number of doublings in the isotope-labeled medium. It is recommended to perform a preliminary experiment to determine the optimal labeling time for your specific cell line. Mass spectrometry analysis of a small sample can confirm the percentage of incorporation by comparing the intensity of the labeled and unlabeled peptide or metabolite peaks. A labeling efficiency of over 95% is generally considered acceptable.

Q3: What is arginine-to-proline conversion and how does it affect my SILAC experiment?

A3: Arginine-to-proline conversion is a metabolic process where cells convert arginine into proline.[5] In SILAC experiments using labeled arginine, this can lead to the unintended incorporation of the heavy isotope label into proline residues of newly synthesized proteins.[1] This phenomenon can skew quantification by underestimating the abundance of "heavy" peptides that contain proline, as the isotopic label is effectively divided between arginine and proline-containing peptides.[5]

Q4: How do I choose the right stable isotope tracer for my experiment?

A4: The selection of an appropriate stable isotope tracer is critical and depends on the metabolic pathway you are investigating.[6][7] You need to consider which atoms in the precursor molecule will be transferred to the downstream metabolites of interest. For example, 13C-labeled glucose is commonly used to trace glucose metabolism through glycolysis and the TCA cycle.[7] The choice of tracer should be guided by your specific research question and a thorough understanding of the relevant biochemical pathways.[8]

Q5: What are matrix effects and how can I mitigate them?

A5: Matrix effects are alterations in the ionization efficiency of an analyte due to the presence of co-eluting compounds in the sample matrix.[9] This can lead to either suppression or enhancement of the signal, causing inaccurate quantification. A common strategy to correct for matrix effects is the use of stable isotope-labeled internal standards. These standards are chemically identical to the analyte of interest but isotopically distinct, and they experience the same matrix effects, allowing for accurate normalization of the signal.[9]

Troubleshooting Guides

Guide 1: Incomplete Isotope Labeling

Problem: Mass spectrometry data shows a significant portion of unlabeled or partially labeled peptides/metabolites, leading to inaccurate quantification.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Labeling Time For cell culture, increase the number of cell passages in the labeled medium. Perform a time-course experiment to determine the optimal duration for achieving >95% labeling efficiency.
Amino Acid Contamination in Dialyzed Serum Ensure the fetal bovine serum used in cell culture media is thoroughly dialyzed to remove unlabeled amino acids.
Cellular Amino Acid Pools Some cell types have large internal pools of unlabeled amino acids that can be slow to turn over. Increase the labeling duration to ensure these pools are fully replaced.
Slow Protein Turnover Proteins with long half-lives may not become fully labeled within a standard experimental timeframe. Consider this when interpreting data for specific proteins.[3]

Experimental Protocol: Verifying Labeling Efficiency

  • Culture a small batch of cells in the stable isotope-labeled medium for varying numbers of passages (e.g., 4, 6, 8).

  • Harvest the cells at each time point.

  • Extract proteins and perform a standard tryptic digest.

  • Analyze the resulting peptides by LC-MS/MS.

  • Calculate the labeling efficiency for a selection of abundant peptides by comparing the peak intensities of the labeled ("heavy") and unlabeled ("light") versions. The formula is: Labeling Efficiency (%) = [Heavy / (Heavy + Light)] * 100.

  • Select the number of passages that consistently yields >95% labeling efficiency for your experiments.

Guide 2: Arginine-to-Proline Conversion in SILAC

Problem: Inaccurate H/L (heavy/light) ratios for proline-containing peptides due to the metabolic conversion of labeled arginine to labeled proline.[5]

Possible Causes & Solutions:

CauseRecommended Solution
High Arginase Activity in Cells Some cell lines have naturally high levels of arginase, the enzyme responsible for the first step in converting arginine to other metabolites, including proline.
Insufficient Proline in Culture Medium Low levels of proline in the culture medium can drive the cells to synthesize it from arginine.

Experimental Protocol: Preventing Arginine-to-Proline Conversion

The most effective method to prevent this conversion is to supplement the SILAC medium with a high concentration of unlabeled L-proline.[5]

  • Prepare your SILAC DMEM/RPMI medium lacking L-arginine, L-lysine, and L-proline.

  • Add your "heavy" (e.g., 13C6, 15N4-Arginine) and "light" (unlabeled) amino acids as per your experimental design.

  • Crucially, supplement the medium with at least 200 mg/L of unlabeled L-proline. [5] This provides the cells with an abundant source of proline, inhibiting the feedback loop that leads to its synthesis from arginine.

  • Culture your cells in this supplemented medium. This simple addition has been shown to make the conversion of arginine to proline completely undetectable.[5]

Visualizing Workflows and Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

G cluster_prep Phase 1: Cell Culture & Labeling cluster_sample Phase 2: Sample Preparation cluster_analysis Phase 3: Data Acquisition & Analysis A Start Cell Culture B Passage Cells in 'Heavy' or 'Light' SILAC Medium A->B C Apply Experimental Treatment B->C D Harvest Cells C->D E Combine 'Heavy' and 'Light' Cell Lysates (1:1 Ratio) D->E F Protein Extraction & Digestion (e.g., with Trypsin) E->F G Peptide Cleanup F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I J Quantification of H/L Ratios I->J K Data Interpretation J->K

Caption: A general experimental workflow for a SILAC-based quantitative proteomics experiment.

G decision decision issue issue solution solution start Inaccurate Quantification in SILAC Data q1 Are H/L ratios for most peptides skewed? start->q1 q2 Are only proline-containing peptides affected? q1->q2 No issue1 Incomplete Labeling or Mixing Error q1->issue1 Yes q2->start No, investigate other causes issue2 Arginine-to-Proline Conversion q2->issue2 Yes sol1a Increase cell passages in SILAC media issue1->sol1a sol1b Verify 1:1 sample mixing issue1->sol1b sol2 Supplement media with unlabeled Proline issue2->sol2

Caption: A troubleshooting decision tree for common quantification issues in SILAC experiments.

References

Optimizing Quenching Techniques for 13C Tracer Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize quenching techniques for accurate 13C tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in a 13C tracer experiment?

The goal of quenching is to instantly and completely halt all enzymatic reactions within the cells.[1] This ensures that the measured isotopic enrichment of intracellular metabolites accurately reflects the metabolic state at the exact moment of sampling, preventing any changes during sample preparation.[1][2] For accurate metabolomic results, metabolism must be stopped quickly before or during sampling.[1]

Q2: What are the most common problems encountered during quenching?

The two most significant challenges are:

  • Metabolite Leakage: The quenching process can compromise cell membrane integrity, causing intracellular metabolites to leak out into the surrounding medium.[3][4] This is a known issue with methods like cold methanol quenching, particularly in bacteria and yeast.[3][5]

  • Incomplete Enzyme Inactivation: If the quenching is not rapid or cold enough, enzymes may continue to be active, altering the concentration and labeling patterns of metabolites.[1][6] This can lead to inaccurate estimations of metabolic fluxes. For example, residual enolase activity can convert 3-phosphoglycerate into phosphoenolpyruvate during the quenching process.[6]

Q3: How do I choose the right quenching method for my experiment?

The optimal method depends on your cell type (e.g., suspension, adherent, microbial), the specific metabolites of interest, and the experimental setup.

  • Fast Filtration: Often recommended for microorganisms and suspension cells to rapidly separate cells from the culture medium, minimizing both leakage and contamination.[3][7]

  • Cold Methanol Quenching: A widely used method, but it must be optimized to prevent metabolite leakage.[1][8] Higher methanol concentrations (e.g., 80%) may reduce leakage in some organisms like L. bulgaricus.[8]

  • Liquid Nitrogen Snap-Freezing: Provides the most rapid temperature drop but can cause cell damage and subsequent leakage if not preceded by a rapid washing/separation step.[9]

Q4: Can the quenching solvent itself interfere with the analysis?

Yes. Quenching solutions containing nonvolatile salts can severely impact Mass Spectrometry (MS) analysis through matrix effects, leading to ion suppression and inaccurate quantification.[9] It is preferable to use volatile solutions or methods like fast filtration followed by liquid nitrogen quenching that do not introduce nonvolatile components.[9] Some studies recommend adding formic acid to the quenching solvent to improve enzyme inactivation, but this must be neutralized afterward to prevent acid-catalyzed degradation of metabolites in the extract.[6]

Q5: For adherent cells, is scraping or trypsinization better for harvesting before quenching?

Scraping is generally recommended over trypsinization. Trypsin treatment can disrupt the cell membrane, leading to enhanced permeability and significant leakage of metabolites.[10] Harvesting should be followed immediately by the addition of a cold quenching solution to minimize metabolic changes.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low intracellular metabolite signal 1. Significant metabolite leakage during quenching.[3] 2. Inefficient extraction following quenching.1. Switch to a fast filtration method to separate cells from the medium before quenching in liquid nitrogen or cold solvent.[7][11] 2. For cold methanol quenching, test different methanol concentrations (e.g., 60% vs. 80%) and temperatures (-40°C or colder).[5][8] 3. Optimize the extraction solvent and procedure to ensure complete cell lysis and metabolite solubilization.[11]
Inconsistent or non-reproducible labeling patterns 1. Incomplete or slow quenching, allowing metabolic activity to continue after sampling.[6] 2. Variable time between sampling and quenching.1. Ensure the quenching solution is sufficiently cold (e.g., -40°C to -80°C) and the sample-to-solvent volume ratio is high enough for rapid cooling.[2][12] 2. Use an automated or highly standardized procedure to keep the time from sampling to complete quenching minimal and consistent (ideally within seconds).[7] 3. Consider adding 0.1 M formic acid to your methanol quenching solution to enhance enzyme inactivation, followed by neutralization.[6]
High background signal from extracellular medium Contamination from metabolites present in the culture medium, especially for suspension cells.[11]1. Implement a rapid washing step. Fast filtration is ideal as it allows for quick washing of the cells on the filter with a cold, isotonic solution (e.g., 0.9% NaCl) before quenching.[9][11] 2. For centrifugation-based methods, ensure the supernatant is completely removed after pelleting.
Evidence of cell damage (e.g., from viability assays) The quenching method is too harsh, causing physical damage to the cell membrane.[9]1. If using liquid nitrogen directly, first separate cells from the medium via fast filtration to avoid ice crystal damage from the bulk medium.[9] 2. For cold methanol quenching, ensure the solution is isotonic to the cells to minimize osmotic shock.

Data on Quenching Method Performance

Quantitative comparison of different quenching protocols is crucial for selecting the best method. The following tables summarize key findings from published studies.

Table 1: Comparison of Quenching Methods for Synechocystis sp. PCC 6803 [2][13]

Quenching MethodTemperatureKey FindingEfficacy
Rapid Filtration + 100% Methanol -80°CExhibited the highest quenching efficiency with minimal metabolic turnover post-sampling.Excellent
30% Methanol Slurry + Centrifugation -24°CSlightly less effective than rapid filtration but allows for less laborious processing.Good
60% Methanol + Centrifugation -65°CCaused significant metabolite loss (leakage).Poor
Saline Ice Slurry + Centrifugation ~0°CIneffective at halting metabolism, as indicated by high rates of 13C-label incorporation after sampling.Poor

Table 2: Effect of Methanol Concentration on Quenching Lactobacillus bulgaricus [8]

Quenching SolutionKey FindingMetabolite Leakage
60% Methanol/Water The general "standard" method, but resulted in higher leakage for this organism.High
80% Methanol/Water Led to less damage to the cells and detected higher levels of intracellular metabolites.Low
80% Methanol/Glycerol Also performed better than 60% methanol, reducing the extent of leakage.Low

Experimental Protocols

Protocol 1: Fast Filtration and On-Filter Quenching

This method is highly effective at preventing metabolite leakage and is suitable for microorganisms and suspension cells.[7][11]

  • Preparation: Pre-assemble a vacuum filtration unit with the appropriate filter type (e.g., hydrophilic polyethersulfone). Pre-cool a wash solution (e.g., 0.9% w/w NaCl) and prepare a container with liquid nitrogen.

  • Sampling: Rapidly withdraw a defined volume of cell culture from your bioreactor or flask.

  • Filtration and Washing: Immediately apply the sample to the filter under vacuum (e.g., 10-20 mbar). The vacuum should be strong enough for rapid filtration (a few seconds) but not so strong as to cause cell lysis.[11] Wash the cells on the filter with 5-10 mL of the pre-cooled wash solution to remove extracellular media.

  • Quenching: As soon as the wash solution has passed through, immediately remove the filter using forceps and plunge it directly into liquid nitrogen. The entire process from sampling to quenching should take less than 15 seconds.[7][11]

  • Storage: Store the frozen filter at -80°C until metabolite extraction.

Protocol 2: Cold Methanol Quenching for Suspension Cells

This is a common method but requires careful optimization to minimize leakage.[1]

  • Preparation: Prepare a quenching solution of 60-80% (v/v) methanol in water. Cool the solution to at least -40°C in a dry ice/ethanol bath.

  • Sampling: Withdraw a known volume of cell culture (e.g., 1 mL).

  • Quenching: Directly add the cell culture to a larger volume (e.g., 4-5 mL) of the pre-cooled methanol solution and vortex immediately to ensure rapid mixing and temperature drop.

  • Separation: Centrifuge the quenched sample at a low temperature (e.g., -9°C or 4°C) and high speed (e.g., >10,000 g) for several minutes to pellet the cells.

  • Final Steps: Decant the supernatant. The resulting cell pellet can be stored at -80°C or used immediately for metabolite extraction.

Visual Guides

G General Workflow for 13C Tracer Experiments A 1. Cell Culture with 13C Labeled Tracer B 2. Rapid Sampling & Metabolic Quenching A->B G Achieve Isotopic Steady State A->G C 3. Metabolite Extraction (e.g., with cold solvent) B->C D 4. Derivatization (for GC-MS analysis) C->D E 5. Mass Spectrometry (LC-MS or GC-MS) D->E F 6. Data Analysis (Isotopologue Distribution) E->F G->B

Caption: Key steps in a 13C tracer experiment, highlighting the critical quenching stage.

G Decision Guide for Selecting a Quenching Method start What is your sample type? suspension Suspension Culture (Microbes, Mammalian) start->suspension Suspension adherent Adherent Cells start->adherent Adherent leakage_risk High risk of leakage or labile metabolites? suspension->leakage_risk method_scrape 1. Aspirate Medium 2. Wash with cold saline 3. Scrape into Cold Methanol adherent->method_scrape method_ff Use Fast Filtration + Liquid N2 Quench leakage_risk->method_ff Yes method_cm Use Optimized Cold Methanol Quench leakage_risk->method_cm No

Caption: A logical guide to help choose the appropriate quenching protocol.

G Common Pitfalls in Metabolic Quenching cluster_cell Cell Metabolites Intracellular Metabolites (13C Labeled) Leakage Problem 1: Metabolite Leakage Metabolites->Leakage Membrane Damage Enzymes Metabolic Enzymes AlteredMetabolites Altered 13C Labeling (Inaccurate Data) Enzymes->AlteredMetabolites Continued Activity Leakage->Metabolites IncompleteQuench Problem 2: Incomplete Quenching IncompleteQuench->Enzymes

Caption: Visualization of metabolite leakage and incomplete enzyme inactivation.

References

Validation & Comparative

Validating D-Arabitol-13C-1 Metabolic Flux Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the results of metabolic flux analysis (MFA) is a critical step in ensuring the accuracy and reliability of experimental findings. This guide provides a comprehensive comparison of methods to validate D-Arabitol-13C-1 metabolic flux results, offering detailed experimental protocols and supporting data to aid in the rigorous assessment of metabolic pathway dynamics.

D-Arabitol, a five-carbon sugar alcohol, plays a significant role in the pentose phosphate pathway (PPP), a critical metabolic route for generating NADPH and precursors for nucleotide biosynthesis. The use of D-Arabitol labeled with carbon-13 at the first position (this compound) as a tracer in MFA studies allows for the detailed quantification of carbon flow through this pathway. However, the calculated flux maps are mathematical estimations and require thorough validation to confirm their biological relevance.

Core Principles of Validation in ¹³C Metabolic Flux Analysis

The primary goal of validating ¹³C-MFA results is to assess the consistency between the model-predicted isotopic labeling patterns and the experimentally measured data. A statistically significant agreement between the predicted and measured values lends confidence to the estimated metabolic fluxes. Key validation approaches include statistical goodness-of-fit tests and the use of independent experimental data, often from parallel labeling experiments with different tracers.

Comparison of Validation Methods

A robust validation strategy often employs a combination of statistical and experimental approaches. Below is a comparison of common methods used to validate this compound metabolic flux results.

Validation MethodPrincipleAdvantagesDisadvantages
Goodness-of-Fit (Chi-Squared Test) Statistical comparison of the residuals between the measured and model-predicted mass isotopomer distributions (MIDs). A successful fit indicates that the model adequately describes the experimental data.Provides a quantitative measure of how well the model fits the data. Widely implemented in MFA software.A good fit does not guarantee model correctness, as different models can sometimes fit the data equally well. Can be insensitive to certain flux errors.
Parallel Labeling Experiments Performing identical experiments with a different isotopic tracer (e.g., [1,2-¹³C₂]glucose) and comparing the resulting flux maps. Consistent flux estimations across different tracers strengthen the validity of the results.Provides independent experimental validation. Can improve the precision and resolution of flux estimations, especially for complex pathways like the PPP.[1][2]Requires additional, carefully controlled experiments, increasing time and cost.
Independent Measurement of Key Fluxes Directly measuring a specific metabolic rate (e.g., glucose uptake or lactate secretion) and comparing it to the corresponding flux value calculated by the MFA model.Offers a direct, quantitative comparison for specific parts of the metabolic network.Limited to fluxes that can be experimentally measured. Does not validate the entire flux map.
Sensitivity Analysis Computationally assessing how sensitive the model's output (fluxes) is to small changes in the input data (isotopic labeling patterns). Robust flux estimations should not be overly sensitive to minor experimental noise.Helps to identify which fluxes are well-determined by the data and which are more uncertain.A computational method that relies on the initial model's accuracy. Does not provide direct experimental validation.

Experimental Protocols

Protocol 1: Goodness-of-Fit Analysis using Chi-Squared (χ²) Test
  • Perform ¹³C-MFA with this compound: Culture cells or organisms in the presence of this compound until isotopic steady state is reached.

  • Measure Mass Isotopomer Distributions (MIDs): Harvest metabolites and analyze their isotopic labeling patterns using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Estimate Fluxes: Use an MFA software suite (e.g., INCA, Metran) to estimate the metabolic fluxes that best fit the measured MIDs to a predefined metabolic network model.

  • Calculate the Sum of Squared Residuals (SSR): The software will calculate the SSR, which represents the weighted difference between the measured and simulated MIDs.

  • Perform Chi-Squared (χ²) Test: Compare the calculated SSR to a chi-squared distribution with degrees of freedom equal to the number of independent measurements minus the number of estimated fluxes.

  • Evaluate the Fit: An acceptable fit is achieved if the SSR falls within a statistically determined confidence interval (typically 95%). This indicates that the discrepancies between the model and the data are not statistically significant.

Protocol 2: Validation using a Parallel Labeling Experiment with [1,2-¹³C₂]glucose
  • Primary Experiment: Conduct the ¹³C-MFA experiment using this compound as described in Protocol 1 and calculate the initial flux map.

  • Parallel Experiment: Replicate the experimental conditions precisely, but replace this compound with [1,2-¹³C₂]glucose as the isotopic tracer.[1][3] This tracer is particularly effective for resolving fluxes within the PPP.[1]

  • Measure MIDs and Estimate Fluxes: Repeat the measurement and flux estimation steps for the parallel experiment.

  • Compare Flux Maps: Directly compare the flux values for the key reactions in the pentose phosphate pathway obtained from both the this compound and [1,2-¹³C₂]glucose experiments.

  • Assess Consistency: Consistent flux estimations for the major PPP reactions across both experiments provide strong validation for the metabolic network model and the calculated flux distribution.

Data Presentation

The following table presents a hypothetical comparison of flux data for the oxidative Pentose Phosphate Pathway (PPP) obtained from experiments with this compound and a validating tracer, [1,2-¹³C₂]glucose. The values are presented as a percentage of the glucose uptake rate, with confidence intervals indicating the precision of the estimation.

ReactionFlux (% of Glucose Uptake) with this compoundFlux (% of Glucose Uptake) with [1,2-¹³C₂]glucoseGoodness-of-Fit (p-value)
G6P -> 6PGL (G6PDH)15.2 ± 1.814.8 ± 1.5> 0.05
6PGL -> Ru5P (6PGD)15.1 ± 1.814.7 ± 1.5> 0.05

G6P: Glucose-6-phosphate, 6PGL: 6-phosphoglucono-δ-lactone, Ru5P: Ribulose-5-phosphate, G6PDH: Glucose-6-phosphate dehydrogenase, 6PGD: 6-phosphogluconate dehydrogenase.

A high degree of concordance between the flux values obtained with different tracers, coupled with a statistically acceptable goodness-of-fit, provides strong evidence for the validity of the MFA results.

Mandatory Visualization

To visualize the experimental and validation workflow, the following diagrams are provided.

ValidationWorkflow cluster_experiment This compound Experiment cluster_validation Validation exp Cell Culture with This compound measure Measure MIDs (GC-MS / LC-MS) exp->measure flux_est Estimate Fluxes (MFA Software) measure->flux_est gof Goodness-of-Fit (Chi-Squared Test) flux_est->gof Statistical Validation parallel_exp Parallel Experiment ([1,2-13C2]glucose) flux_est->parallel_exp Experimental Validation compare Compare Flux Maps gof->compare parallel_exp->compare

Caption: Experimental and validation workflow for this compound MFA.

DArabitol_PPP_Pathway Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-P->6-Phosphoglucono-δ-lactone G6PDH 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-P Ribulose-5-P 6-Phosphogluconate->Ribulose-5-P 6PGD Glycolysis Glycolysis Ribulose-5-P->Glycolysis Nucleotide\nSynthesis Nucleotide Synthesis Ribulose-5-P->Nucleotide\nSynthesis This compound This compound D-Arabitol-1-P D-Arabitol-1-P This compound->D-Arabitol-1-P Ribulose-5-P_from_Arabitol Ribulose-5-P D-Arabitol-1-P->Ribulose-5-P_from_Arabitol Ribulose-5-P_from_Arabitol->Glycolysis Ribulose-5-P_from_Arabitol->Nucleotide\nSynthesis

References

A Comparative Guide to D-Arabitol-13C-1 and Uniformly Labeled 13C-Glucose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the activity of biochemical pathways. Among these, uniformly labeled 13C-glucose has long been a gold standard for probing central carbon metabolism. However, the emergence of more specialized tracers, such as D-Arabitol-13C-1, offers new avenues for dissecting specific metabolic routes. This guide provides an objective comparison of this compound and uniformly labeled 13C-glucose, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their studies.

Core Applications and Metabolic Fate

Uniformly labeled 13C-glucose ([U-13C]-glucose) is a versatile tracer that provides a global view of central carbon metabolism. With all six carbon atoms labeled, it allows for the tracking of glucose-derived carbons through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] This makes it an excellent choice for obtaining a broad understanding of cellular metabolic activity and for studies where a comprehensive analysis of interconnected pathways is required.[2]

This compound , on the other hand, is a more specialized tracer. D-arabitol is a five-carbon sugar alcohol (pentitol) that is closely linked to the pentose phosphate pathway.[3] In many organisms, including humans, D-arabitol is considered a metabolic end-product.[3][4] However, in some microorganisms, it can be catabolized and enter the non-oxidative branch of the PPP.[5][6] The specific labeling on the first carbon allows for precise tracking of its entry and conversion within this pathway, offering a more targeted approach to studying PPP dynamics.

Comparative Data Summary

The following table summarizes the key characteristics and applications of each tracer based on available literature. Direct quantitative comparisons in a single study are limited; however, the data presented provides a clear distinction in their utility.

FeatureThis compoundUniformly Labeled 13C-Glucose
Primary Metabolic Pathway Traced Non-oxidative Pentose Phosphate PathwayGlycolysis, Pentose Phosphate Pathway (oxidative and non-oxidative), TCA Cycle
Key Insights Provided Specific flux through the non-oxidative PPP, pentitol metabolismOverall glucose metabolism, interplay between major carbon pathways
Common Analytical Techniques Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)GC-MS, LC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy
Known Metabolic Fate in Mammals Largely considered a metabolic end-product, with limited intracellular conversion.[3][4]Readily metabolized through central carbon pathways.[1]
Advantages High specificity for the non-oxidative PPP.Comprehensive view of central carbon metabolism.
Limitations Limited metabolism in many cell types, may not be suitable for all systems.Label scrambling can complicate the interpretation of flux through specific reactions.

Experimental Protocols

General Protocol for 13C Metabolic Flux Analysis (MFA)

A generalized workflow for conducting metabolic flux analysis using either this compound or [U-13C]-glucose is outlined below. Specific parameters will need to be optimized for the experimental system being studied.

  • Cell Culture and Tracer Introduction:

    • Culture cells to the desired density in a standard growth medium.

    • Replace the standard medium with a medium containing the 13C-labeled tracer (e.g., 10 mM [U-13C]-glucose or a specified concentration of this compound).

    • Incubate the cells for a predetermined period to allow for the incorporation of the label into downstream metabolites and to reach an isotopic steady state.[7] This can range from minutes to hours depending on the metabolic rates of the cells.[8]

  • Metabolite Extraction:

    • Rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold methanol.

    • Harvest the cells and perform a metabolite extraction, often using a solvent system such as methanol/water/chloroform to separate polar and nonpolar metabolites.

  • Sample Analysis:

    • Analyze the polar metabolite fraction using LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites.[9][10] NMR spectroscopy can also be employed for certain analyses.[11]

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use specialized software (e.g., Metran, INCA) to fit the measured isotopologue distributions to a metabolic network model and estimate the intracellular metabolic fluxes.[12]

Signaling Pathways and Workflows

Metabolic Fate of Uniformly Labeled 13C-Glucose

[U-13C]-glucose enters the cell and is rapidly phosphorylated to glucose-6-phosphate. From there, it can enter glycolysis to produce pyruvate, which then fuels the TCA cycle, or it can enter the pentose phosphate pathway to generate NADPH and precursors for nucleotide biosynthesis. The uniform labeling allows for the tracing of all six carbons through these interconnected pathways.

G cluster_extracellular Extracellular cluster_intracellular Intracellular [U-13C]-Glucose_ext [U-13C]-Glucose [U-13C]-Glucose_int [U-13C]-Glucose [U-13C]-Glucose_ext->[U-13C]-Glucose_int G6P [U-13C]-Glucose-6-Phosphate [U-13C]-Glucose_int->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate [U-13C]-Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA NADPH NADPH PPP->NADPH Nucleotides Nucleotide Precursors PPP->Nucleotides

Caption: Metabolic fate of [U-13C]-glucose.

Metabolic Fate of this compound

This compound enters the cell and, in organisms capable of its catabolism, is converted to intermediates of the non-oxidative pentose phosphate pathway, such as D-ribulose-5-phosphate or D-xylulose-5-phosphate.[5] This provides a direct route to probe the activity of this branch of the PPP, independent of the oxidative branch.

G cluster_extracellular Extracellular cluster_intracellular Intracellular D-Arabitol_ext This compound D-Arabitol_int This compound D-Arabitol_ext->D-Arabitol_int Conversion Metabolic Conversion D-Arabitol_int->Conversion PPP_non_ox Non-oxidative PPP Intermediates (e.g., [1-13C]-Ribulose-5-P) Conversion->PPP_non_ox Downstream Downstream PPP Metabolites PPP_non_ox->Downstream

Caption: Metabolic fate of this compound.

Experimental Workflow for 13C Tracer Analysis

The general workflow for utilizing either tracer in a metabolic flux experiment follows a standardized procedure from sample preparation to data analysis.

G Start Cell Culture Tracer Introduce 13C Tracer (this compound or [U-13C]-Glucose) Start->Tracer Quench Quench Metabolism Tracer->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS / GC-MS Analysis Extract->Analyze Data Data Processing & Flux Analysis Analyze->Data End Results Data->End

Caption: General experimental workflow.

Conclusion

Both this compound and uniformly labeled 13C-glucose are valuable tools for metabolic research, each with its own distinct advantages. [U-13C]-glucose provides a broad, systemic view of central carbon metabolism, making it ideal for initial metabolic phenotyping and studies of interconnected pathways.[1][2] In contrast, this compound offers a more targeted approach, enabling the specific investigation of the non-oxidative pentose phosphate pathway.[5] The choice of tracer will ultimately depend on the specific research question and the metabolic capabilities of the experimental system. For a comprehensive understanding of PPP dynamics, a combination of tracers, such as specifically labeled glucose isotopes (e.g., [1,2-13C2]glucose) and potentially this compound in amenable systems, may provide the most detailed insights.[13][14] As with any stable isotope tracer study, careful experimental design and robust analytical methods are paramount for obtaining accurate and interpretable results.[12][15]

References

Cross-Validation of D-Arabitol-13C-1 Data with Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methodologies for the quantification of D-Arabitol: the use of D-Arabitol-13C-1 as an internal standard in mass spectrometry-based techniques and traditional enzyme assays. This document outlines the experimental protocols for both methods, presents comparative performance data, and illustrates the key metabolic pathway for D-Arabitol biosynthesis.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance characteristics of D-Arabitol quantification using this compound with mass spectrometry (MS) versus enzymatic assays. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.

ParameterThis compound with MS (GC-MS or LC-MS)Enzymatic Assay (e.g., D-arabinitol dehydrogenase)
Principle Isotope dilution mass spectrometry. This compound is added as an internal standard, and the ratio of labeled to unlabeled D-Arabitol is measured.Spectrophotometric or fluorometric measurement of NAD+ reduction to NADH, which is proportional to the D-Arabitol concentration.
Specificity High. Can distinguish between D- and L-arabinitol enantiomers with appropriate chromatography.Generally high for D-arabinitol, but can be susceptible to interference from other polyols.
Correlation Considered a gold-standard method for quantification.Strong correlation with GC-MS methods has been reported (r = 0.94 for serum D-arabinitol).[1][2] No significant difference was found when compared to LC-MS for urine samples.[3]
Sample Throughput Lower, requires sample derivatization and chromatographic separation.Higher, amenable to automation in 96-well plate format.
Instrumentation Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).Spectrophotometer or Fluorometer.

Experimental Protocols

D-Arabitol Quantification using this compound with GC-MS

This protocol describes a general procedure for the quantification of D-Arabitol in biological samples using gas chromatography-mass spectrometry with this compound as an internal standard.

1. Sample Preparation:

  • To a known volume of the biological sample (e.g., 100 µL of serum or urine), add a known amount of this compound internal standard solution.

  • Deproteinize the sample by adding a precipitating agent (e.g., ice-cold acetone or methanol), vortex, and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to convert the polar hydroxyl groups of arabitol into volatile trimethylsilyl (TMS) ethers.

  • Incubate the mixture at a specified temperature and time (e.g., 60°C for 30 minutes).

3. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the TMS-derivatized arabitol isomers. The temperature program should be optimized to achieve good resolution.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both unlabeled D-Arabitol-TMS and this compound-TMS.

  • Quantification: The concentration of D-Arabitol in the original sample is calculated based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of D-Arabitol.

Enzymatic Assay for D-Arabitol Quantification

This protocol is based on the activity of D-arabinitol dehydrogenase, which catalyzes the oxidation of D-Arabitol.

1. Reagents:

  • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 9.0)

  • NAD+ solution (e.g., 10 mM in assay buffer)

  • D-arabinitol dehydrogenase enzyme solution

  • D-Arabitol standards of known concentrations

  • Sample to be analyzed

2. Assay Procedure (96-well plate format):

  • Pipette standards, samples, and a blank (assay buffer) into the wells of a microplate.

  • Add the NAD+ solution to all wells.

  • Initiate the reaction by adding the D-arabinitol dehydrogenase solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Measure the absorbance at 340 nm using a microplate reader. The increase in absorbance is due to the formation of NADH.

3. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of D-Arabitol in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualization

D-Arabitol Biosynthesis via the Pentose Phosphate Pathway

The following diagram illustrates the primary metabolic pathway for the synthesis of D-Arabitol from glucose, proceeding through the Pentose Phosphate Pathway (PPP).

D_Arabitol_Biosynthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase PPP Pentose Phosphate Pathway (Oxidative Phase) G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P DRibulose D-Ribulose Ru5P->DRibulose Ribulose-5-phosphate phosphatase DArabitol D-Arabitol DRibulose->DArabitol D-arabinitol dehydrogenase

D-Arabitol synthesis from glucose via the Pentose Phosphate Pathway.
Experimental Workflow Comparison

This diagram outlines the key steps in quantifying D-Arabitol using both the mass spectrometry-based approach with a labeled standard and the enzymatic assay.

Workflow_Comparison cluster_MS This compound with Mass Spectrometry cluster_Enzyme Enzymatic Assay MS_Start Sample + this compound MS_Deproteinize Deproteinization MS_Start->MS_Deproteinize MS_Derivatize Derivatization (e.g., TMS) MS_Deproteinize->MS_Derivatize MS_Analysis GC-MS or LC-MS Analysis MS_Derivatize->MS_Analysis MS_Quant Quantification (Isotope Ratio) MS_Analysis->MS_Quant Enzyme_Start Sample + Reagents Enzyme_Incubate Incubation with Enzyme Enzyme_Start->Enzyme_Incubate Enzyme_Measure Spectrophotometric Reading Enzyme_Incubate->Enzyme_Measure Enzyme_Quant Quantification (Standard Curve) Enzyme_Measure->Enzyme_Quant

Comparison of analytical workflows for D-Arabitol quantification.

References

A Head-to-Head Comparison of D-Arabitol-13C-1 and Radioactive 14C-Arabitol in Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between stable and radioactive isotope tracers is a critical decision in study design. This guide provides an objective comparison of D-Arabitol-13C-1 (a stable isotope tracer) and 14C-arabitol (a radioactive tracer) for use in metabolic research, offering insights into their respective advantages, limitations, and supporting experimental frameworks.

The use of isotopically labeled compounds is indispensable for elucidating metabolic pathways, quantifying flux, and understanding the absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities. D-arabitol, a five-carbon sugar alcohol, is a significant metabolite in various organisms, notably fungi like Candida albicans, and its study can provide insights into fungal metabolism and pathogenesis.[1][2][3] This comparison focuses on the practical application of 13C- and 14C-labeled arabitol to guide researchers in selecting the most appropriate tracer for their experimental goals.

Quantitative Data Summary: 13C vs. 14C Tracers

The following table summarizes the key performance and practical differences between this compound and 14C-arabitol tracer studies.

FeatureThis compound (Stable Isotope)14C-Arabitol (Radioactive Isotope)
Detection Principle Mass shift detected by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)[4]Detection of beta particle emission upon radioactive decay via Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS)[5]
Safety Profile Non-radioactive, poses no radiation risk to researchers or subjects.[6]Radioactive, requires specialized handling, licensing, and disposal procedures to manage radiation exposure.[7][8]
Ethical Considerations Suitable for use in human studies, including those involving vulnerable populations, with minimal ethical barriers.Use in humans is highly regulated and often restricted to low-dose "microtracer" studies to minimize radiation exposure.[6][9]
Sensitivity High, but generally lower than 14C detection with Accelerator Mass Spectrometry (AMS).[6]Extremely high sensitivity, especially with AMS, allowing for the detection of very low concentrations (picogram levels).[5]
Typical Applications Metabolic flux analysis, pathway elucidation, steady-state and dynamic metabolic modeling.[10][11][12]ADME studies, mass balance studies, metabolite identification, and long-term fate studies.[9][13][14]
Analytical Instrumentation High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with LC or GC; NMR spectrometer.[4]Liquid Scintillation Counter, Radio-HPLC, Accelerator Mass Spectrometer.[15]
Sample Throughput Generally higher throughput with modern LC-MS systems.Can be lower due to longer counting times required for low-activity samples in LSC.
Cost High initial cost for mass spectrometry instrumentation; labeled compounds can be expensive.Lower cost for basic detection equipment (LSC); cost of radiolabeled compound synthesis and waste disposal can be significant.
Information Richness Provides positional information on the label within a molecule (with NMR and MS/MS), allowing for detailed pathway analysis.[11]Primarily provides quantitative information on the total amount of tracer present.
Contamination Risk No risk of radiological contamination.Risk of persistent radiological contamination of laboratory equipment and space if not handled properly.[16]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable tracer studies. Below are representative protocols for key experiments using this compound and 14C-arabitol.

Protocol 1: this compound Tracer Study in Fungal Culture with LC-MS Analysis

Objective: To trace the metabolic fate of D-arabitol in Candida albicans culture and identify downstream metabolites.

Materials:

  • Candida albicans strain

  • Yeast nitrogen base (YNB) medium

  • This compound (as the primary carbon source)

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge

  • Methanol, chloroform, and water (for metabolite extraction)

  • Liquid chromatography-high resolution mass spectrometry (LC-HRMS) system

Methodology:

  • Culture Preparation: Inoculate C. albicans into a starter culture with standard YNB medium containing glucose and grow overnight.

  • Tracer Introduction: Harvest and wash the cells to remove the glucose-containing medium. Resuspend the cells in YNB medium where the sole carbon source is this compound.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the cell culture.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by centrifuging the cells at a low temperature and resuspending the pellet in a cold methanol/water solution.

    • Perform a liquid-liquid extraction using a methanol/chloroform/water solvent system to separate polar metabolites.

    • Collect the polar (aqueous) phase for analysis.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using an LC-HRMS system.

    • Employ a chromatographic method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).

    • The mass spectrometer will detect the mass shift in metabolites that have incorporated the 13C label from this compound.

  • Data Analysis: Process the raw data to identify and quantify the isotopologues of downstream metabolites. This will reveal the metabolic pathways through which D-arabitol is processed.

Protocol 2: 14C-Arabitol Tracer Study for Metabolic Fate and Excretion in a Rodent Model

Objective: To determine the absorption, distribution, and excretion profile of D-arabitol in a rat model.

Materials:

  • 14C-Arabitol (with a known specific activity)

  • Sprague-Dawley rats

  • Metabolic cages for separate collection of urine and feces

  • Dosing vehicle (e.g., saline)

  • Liquid scintillation counter and scintillation cocktail

  • Tissue homogenizer

  • Sample oxidizer

Methodology:

  • Dosing: Administer a single oral or intravenous dose of 14C-arabitol to the rats.

  • Sample Collection:

    • House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-4, 4-8, 8-24, 24-48 hours).

    • At the end of the study, euthanize the animals and collect blood and various tissues (e.g., liver, kidneys, brain).

  • Sample Processing:

    • Measure the total volume of urine and the total weight of feces collected at each interval.

    • Homogenize tissue samples.

    • Aliquots of urine, plasma, and tissue homogenates are mixed with a scintillation cocktail.

    • Feces and larger tissue samples may require combustion in a sample oxidizer to convert 14C to 14CO2, which is then trapped and counted.

  • Radioactivity Measurement:

    • Quantify the amount of 14C in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of the administered radioactive dose recovered in urine and feces over time to determine the routes and rate of excretion.

    • Determine the concentration of radioactivity in blood, plasma, and tissues to understand the distribution profile of arabitol and its metabolites.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex processes involved in tracer studies. The following visualizations were created using the Graphviz DOT language.

D_Arabitol_Metabolic_Pathway cluster_PPP Pentose Phosphate Pathway (Oxidative Phase) cluster_Arabitol_Synthesis D-Arabitol Synthesis Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD + NADPH Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate D-Ribulose D-Ribulose Ribulose-5-Phosphate->D-Ribulose Phosphatase D-Arabitol D-Arabitol D-Ribulose->D-Arabitol D-arabitol dehydrogenase (ArDH) Glucose Glucose Glucose->Glucose-6-Phosphate Hexokinase

Caption: D-Arabitol synthesis from glucose via the Pentose Phosphate Pathway.

Tracer_Study_Workflow cluster_Experimental_Phase Experimental Phase cluster_Analytical_Phase Analytical Phase cluster_Data_Analysis Data Analysis Phase Tracer_Admin Tracer Administration (e.g., this compound or 14C-Arabitol) Time_Course Time-Course Sampling (e.g., blood, urine, tissue) Tracer_Admin->Time_Course Quenching Metabolic Quenching Time_Course->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis (LC-MS for 13C, LSC for 14C) Extraction->Analysis Raw_Data Raw Data Processing Analysis->Raw_Data Quantification Isotopologue Quantification & Pathway Mapping Raw_Data->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General experimental workflow for a tracer study.

Conclusion

The choice between this compound and 14C-arabitol fundamentally depends on the research question, the biological system under investigation, and the available resources.

  • This compound is the superior choice for studies requiring high safety standards, such as those involving human subjects, and for detailed metabolic flux analysis where understanding the specific fate of each carbon atom is crucial. The non-invasive nature of stable isotopes makes them ideal for dynamic studies of metabolism in living organisms.

  • 14C-Arabitol remains the gold standard for ADME and mass balance studies, particularly in drug development, due to its exceptional sensitivity.[17] This allows for the comprehensive tracking of a compound and all its metabolites, ensuring that no metabolic fate is overlooked, which is a critical requirement for regulatory submissions.[15]

By carefully considering the data presented in this guide, researchers can make an informed decision on the most suitable tracer to achieve their scientific objectives effectively and safely.

References

A Researcher's Guide to the Comparative Metabolic Analysis of Arabitol Isomers using 13C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fates of arabitol isomers—specifically D-arabitol and L-arabitol—and the related pentitol, ribitol, through the lens of 13C isotope labeling. Understanding the distinct metabolic pathways of these sugar alcohols is crucial for various fields, including biotechnology, microbiology, and the study of metabolic diseases. This document synthesizes experimental data from various studies to offer a clear comparison, details the underlying experimental protocols, and visualizes the key metabolic pathways.

Comparative Metabolic Overview

The metabolism of arabitol isomers and ribitol varies significantly across different organisms, primarily dictated by the enzymatic machinery available for their uptake and conversion. 13C-based metabolic flux analysis is a powerful technique to trace the journey of carbon atoms from these sugar alcohols through central carbon metabolism, providing quantitative insights into pathway activities.

MetabolitePrimary Metabolic Pathway Entry PointKey EnzymesCommon Organisms Studied
D-Arabitol D-xylulose-5-phosphate (via D-arabitol-phosphate)D-arabitol-phosphate dehydrogenaseBacteria (e.g., Bacillus methanolicus), Fungi
L-Arabitol D-xylulose-5-phosphate (via L-xylulose)L-arabitol 4-dehydrogenase, L-xylulose reductaseYeasts (e.g., Candida arabinofermentans, Pichia guilliermondii)
Ribitol D-ribulose-5-phosphateRibitol dehydrogenaseFungi, Bacteria

Quantitative Metabolic Data

The following table summarizes fractional 13C enrichment data from a study investigating the metabolism of L-[2-13C]arabinose in yeast, which leads to the production of labeled arabitol and ribitol. This data provides insights into the downstream metabolic fate of these pentitols.

MetaboliteCarbon PositionFractional 13C Enrichment (%)
ArabitolC1Becomes labeled at later stages
C2Primary labeled position
C4Becomes labeled at later stages
RibitolC1Becomes labeled at the onset of L-arabinose exhaustion
TrehaloseC1Becomes labeled at the onset of L-arabinose exhaustion
C2Labeled
C3Labeled
XylitolC2Labeled

Data adapted from a study on L-arabinose metabolism in yeasts, where arabitol and ribitol are downstream products.[1]

Experimental Protocols

The following sections detail the typical methodologies employed in the 13C-based metabolic analysis of arabitol isomers.

13C Labeling Experiment

A common approach involves growing microorganisms on a medium containing a specific 13C-labeled substrate, such as 13C-labeled arabitol or a precursor like 13C-labeled glucose or arabinose.

Protocol:

  • Culture Preparation: Prepare a defined culture medium with the 13C-labeled substrate as the primary carbon source.

  • Inoculation and Growth: Inoculate the medium with the microorganism of interest and incubate under controlled conditions (temperature, pH, aeration).

  • Harvesting: Harvest the cells during the exponential growth phase by centrifugation.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract intracellular metabolites using appropriate solvents (e.g., a chloroform-methanol-water mixture).

Analytical Methods for 13C Labeling Detection

The incorporation of 13C into various metabolites is typically quantified using Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy Protocol:

  • Sample Preparation: Lyophilize the extracted metabolites and dissolve them in a suitable deuterated solvent (e.g., D2O).

  • Data Acquisition: Acquire 13C NMR spectra using a high-field NMR spectrometer.

  • Data Analysis: Integrate the peak areas corresponding to specific carbon atoms to determine the fractional 13C enrichment.

GC-MS Protocol:

  • Derivatization: Chemically modify the metabolites (e.g., by silylation) to increase their volatility for gas chromatography.

  • Chromatographic Separation: Separate the derivatized metabolites using a gas chromatograph equipped with a suitable capillary column.

  • Mass Spectrometry Analysis: Detect and fragment the separated metabolites using a mass spectrometer.

  • Data Analysis: Analyze the mass isotopomer distributions of the metabolite fragments to determine the extent and position of 13C labeling.

Metabolic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways for D-arabitol and L-arabitol, as well as a general workflow for 13C metabolic flux analysis.

D_Arabitol_Metabolism D-Arabitol D-Arabitol D-Arabitol-P D-Arabitol-P D-Arabitol->D-Arabitol-P Arabitol Kinase D-Xylulose-5-P D-Xylulose-5-P D-Arabitol-P->D-Xylulose-5-P D-Arabitol-P Dehydrogenase Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-P->Pentose Phosphate Pathway

Caption: Metabolic pathway of D-arabitol.

L_Arabitol_Metabolism L-Arabitol L-Arabitol L-Xylulose L-Xylulose L-Arabitol->L-Xylulose L-Arabitol 4-Dehydrogenase Xylitol Xylitol L-Xylulose->Xylitol L-Xylulose Reductase D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol Dehydrogenase D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-P->Pentose Phosphate Pathway

Caption: Metabolic pathway of L-arabitol.

C13_MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase 13C_Labeling 1. Cell Culture with 13C-labeled Substrate Metabolite_Extraction 2. Metabolite Extraction 13C_Labeling->Metabolite_Extraction Analytical_Measurement 3. NMR / GC-MS Analysis Metabolite_Extraction->Analytical_Measurement Data_Processing 4. Isotopomer Data Processing Analytical_Measurement->Data_Processing Flux_Estimation 6. Flux Estimation and Analysis Data_Processing->Flux_Estimation Metabolic_Modeling 5. Metabolic Network Model Construction Metabolic_Modeling->Flux_Estimation

Caption: General workflow for 13C metabolic flux analysis.

References

Validating D-arabitol Metabolic Pathways: A Comparative Guide Using 13C Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-arabitol metabolic pathways validated using 13C tracer experiments. It is designed to assist researchers in understanding the nuances of these pathways in different organisms and to provide the necessary experimental framework for their own investigations. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key metabolic routes and experimental workflows.

Introduction to D-arabitol Metabolism and 13C Tracer Analysis

D-arabitol is a five-carbon sugar alcohol found in various organisms, including fungi, bacteria, and plants. It plays a role in osmoregulation, as a storage carbohydrate, and can be a significant metabolite in certain pathogenic fungi. The metabolic pathways for D-arabitol synthesis and catabolism can vary between species, and understanding these differences is crucial for fields ranging from metabolic engineering to the development of antifungal drugs.

13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[1] This method involves introducing a substrate labeled with the stable isotope 13C into a biological system and then tracking the incorporation of the 13C atoms into various metabolites.[2][3] By analyzing the isotopic labeling patterns, researchers can deduce the active metabolic pathways and calculate the corresponding fluxes, providing a detailed snapshot of cellular metabolism.[4]

Comparative Analysis of D-arabitol Metabolic Fluxes

The following tables summarize quantitative data from 13C tracer studies on D-arabitol and related pentitol metabolism in different microorganisms. These studies highlight the different strategies organisms employ for D-arabitol utilization and synthesis.

Table 1: Metabolic Flux Distribution in Bacillus methanolicus

This table presents the metabolic fluxes in the central carbon metabolism of Bacillus methanolicus when grown on D-arabitol as the sole carbon source. The data is derived from 13C Metabolic Flux Analysis.

Metabolic Reaction/PathwayRelative Flux (%)
D-arabitol uptake100
Pentose Phosphate Pathway (oxidative)15
Pentose Phosphate Pathway (non-oxidative)85
Glycolysis (Embden-Meyerhof-Parnas)60
TCA Cycle40
Anaplerotic reactions10
Biomass synthesis25

Data adapted from a study on Bacillus methanolicus metabolism.

Table 2: Comparison of D-arabitol and Mannitol Metabolism in Bacillus methanolicus

This table compares key metabolic parameters during the growth of Bacillus methanolicus on D-arabitol versus mannitol.

ParameterD-arabitolMannitol
Substrate Uptake Rate (mmol gCDW⁻¹ h⁻¹)5.7 ± 0.17.4 ± 0.5
Biomass Yield (gCDW g⁻¹)0.25 ± 0.010.28 ± 0.01
CO₂ Evolution Rate (mmol gCDW⁻¹ h⁻¹)8.2 ± 0.39.1 ± 0.4

CDW: Cell Dry Weight. Data extracted from a study characterizing D-arabitol as a carbon source for B. methanolicus.[5]

Visualizing D-arabitol Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the known metabolic pathways of D-arabitol in different organisms.

D-arabitol_Metabolic_Pathways cluster_fungi Fungal Pathway (e.g., Candida albicans) cluster_bacteria Bacterial Pathway (e.g., E. coli) D-Glucose D-Glucose D-Ribulose-5P D-Ribulose-5P D-Glucose->D-Ribulose-5P PPP D-Ribulose D-Ribulose D-Ribulose-5P->D-Ribulose Phosphatase Central Metabolism Central Metabolism D-Ribulose-5P->Central Metabolism D-Ribulose->D-Ribulose-5P Kinase D-arabitol D-arabitol D-Ribulose->D-arabitol D-arabitol dehydrogenase (synthesis) D-arabitol->D-Ribulose D-arabitol dehydrogenase (catabolism) D-arabitol_in D-arabitol (extracellular) D-arabitol_out D-arabitol (intracellular) D-arabitol_in->D-arabitol_out Transport D-Xylulose D-Xylulose D-arabitol_out->D-Xylulose D-arabitol dehydrogenase D-Xylulose-5P D-Xylulose-5P D-Xylulose->D-Xylulose-5P Kinase Pentose Phosphate\nPathway Pentose Phosphate Pathway D-Xylulose-5P->Pentose Phosphate\nPathway

Caption: Comparative overview of D-arabitol metabolic pathways in fungi and bacteria.

Experimental Protocol for 13C Tracer Analysis of D-arabitol Metabolism

This section provides a detailed methodology for conducting a 13C tracer experiment to validate and quantify fluxes in D-arabitol metabolic pathways.

Strain Cultivation and 13C Labeling
  • Pre-culture Preparation: Inoculate a single colony of the microorganism of interest into a liquid medium containing a non-labeled carbon source and incubate under optimal growth conditions until the mid-exponential phase is reached.

  • Isotope Labeling Experiment:

    • Harvest the cells from the pre-culture by centrifugation and wash them twice with a minimal medium lacking a carbon source.

    • Resuspend the cells in a fresh minimal medium containing the 13C-labeled D-arabitol as the sole carbon source (e.g., [1,2-13C2]D-arabitol or [U-13C5]D-arabitol). The choice of tracer will depend on the specific pathways being investigated.[6][7]

    • Incubate the culture under the same conditions as the pre-culture.

    • Monitor cell growth (e.g., by measuring optical density).

    • Collect cell samples at different time points during the exponential growth phase to ensure the system is in a metabolic steady state.

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench the metabolic activity of the collected cell samples by transferring them into a cold quenching solution (e.g., -20°C 60% methanol).

  • Cell Lysis and Extraction:

    • Centrifuge the quenched cell suspension to pellet the cells.

    • Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) and performing repeated freeze-thaw cycles.

    • Separate the cell debris by centrifugation.

    • Collect the supernatant containing the metabolites.

Analytical Measurement of 13C Labeling
  • Sample Preparation: Derivatize the extracted metabolites if necessary to improve their volatility and stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic labeling patterns of the metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Acquire the mass spectra of the targeted metabolites and their fragments.

    • Determine the mass isotopomer distributions (MIDs) for each metabolite, which represent the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Data Analysis and Flux Calculation
  • Data Correction: Correct the raw MS data for the natural abundance of 13C.

  • Metabolic Flux Analysis:

    • Use a computational software package (e.g., INCA, Metran, WUFlux) to perform the metabolic flux analysis.[1]

    • Input the biochemical reaction network of the organism, the stoichiometry of the reactions, the atom transitions for each reaction, the measured extracellular fluxes (substrate uptake and product secretion rates), and the measured MIDs of the intracellular metabolites.

    • The software will then estimate the intracellular metabolic fluxes by fitting the simulated MIDs to the experimentally measured MIDs.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a 13C tracer experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Strain_Cultivation 1. Strain Cultivation & 13C Labeling Metabolite_Extraction 2. Metabolite Extraction Strain_Cultivation->Metabolite_Extraction MS_Analysis 3. Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Data_Correction 4. Data Correction MS_Analysis->Data_Correction MFA 5. Metabolic Flux Analysis Data_Correction->MFA Flux_Maps 6. Generation of Flux Maps MFA->Flux_Maps

Caption: A typical workflow for a 13C metabolic flux analysis experiment.

Conclusion

Validating D-arabitol metabolic pathways using 13C tracers provides invaluable quantitative insights into cellular metabolism. This guide offers a framework for comparing these pathways across different organisms and for designing and executing robust 13C-MFA experiments. The provided data and protocols serve as a starting point for researchers aiming to elucidate the intricacies of D-arabitol metabolism, which can ultimately inform strategies for metabolic engineering and the development of novel therapeutics.

References

D-Arabitol-13C-1 as a Metabolic Tracer: A Comparative Guide to Common Carbon Sources

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical pathways. While 13C-labeled glucose and glutamine are the most ubiquitously employed tracers in mammalian systems, the potential of alternative carbon sources such as D-Arabitol-13C-1 warrants a thorough evaluation. This guide provides a comprehensive comparison of this compound with established 13C-labeled tracers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal tracer for their specific research questions.

Overview of Common 13C Tracers in Metabolic Flux Analysis

Metabolic flux analysis (MFA) using 13C-labeled substrates is a powerful technique to quantify intracellular metabolic rates. The choice of tracer is critical as it dictates the precision and scope of the metabolic pathways that can be resolved.[1]

13C-Labeled Glucose

Glucose is a central carbon source for most mammalian cells, and its various isotopomers are instrumental in dissecting glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

TracerPrimary ApplicationsKey Insights
[1-¹³C]glucose Glycolysis, Pentose Phosphate Pathway (oxidative branch)Measures the relative flux through the oxidative PPP by tracking the loss of the ¹³C label as ¹³CO₂.
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate PathwayProvides precise estimates for glycolysis and the PPP. It can distinguish between glycolysis and the PPP based on the labeling patterns of downstream metabolites like 3-phosphoglycerate.[2][3]
[U-¹³C₆]glucose Central Carbon Metabolism, TCA CycleLabels all carbons in glucose, allowing for the tracing of glucose-derived carbons throughout central metabolism, including the TCA cycle and biosynthetic pathways.[2]
13C-Labeled Glutamine

Glutamine is another crucial nutrient for many proliferating cells, serving as a key anaplerotic source for the TCA cycle.

TracerPrimary ApplicationsKey Insights
[U-¹³C₅]glutamine TCA Cycle, Anaplerosis, Reductive CarboxylationPreferred for analyzing the TCA cycle by tracing the entry of glutamine-derived carbon. It is also effective in studying reductive carboxylation, a pathway important in some cancer cells.[1][2]

D-Arabitol as a Tracer: A Human Metabolic Perspective

D-arabitol is a five-carbon sugar alcohol. While it is a metabolite in some fungi and bacteria, its role in human metabolism is limited.[4][5] Studies have shown that in humans, D-arabitol is largely considered a metabolic end-product.[4][6] Human cells exhibit minimal degradation of arabitol, and it is typically cleared from the body without significant metabolic conversion.[6] This presents a fundamental challenge to its use as a metabolic tracer in mammalian systems, as an effective tracer must be readily taken up and metabolized by the cells under investigation.

Potential Applications and Limitations

Given its metabolic fate in humans, this compound is not a suitable tracer for interrogating central carbon metabolism in mammalian cells. Its primary utility may lie in:

  • Microbial Metabolism Studies: In organisms where D-arabitol is actively metabolized, such as certain yeasts and bacteria, this compound could serve as a valuable tool to probe specific metabolic pathways.[5][7]

  • Gut Microbiota Research: Recent studies suggest that D-arabitol can influence the gut microbiota composition and promote the production of short-chain fatty acids (SCFAs).[8] this compound could be employed to trace the metabolic fate of arabitol within the complex gut microbial ecosystem.

Experimental Protocols

General Protocol for 13C Metabolic Flux Analysis

A typical 13C-MFA experiment involves the following key steps:

  • Tracer Selection and Experimental Design: Choose the appropriate 13C-labeled substrate based on the metabolic pathways of interest.[9][10]

  • Cell Culture and Isotope Labeling: Culture cells in a defined medium containing the 13C tracer. The duration of labeling should be sufficient to reach isotopic steady-state.[11]

  • Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

  • Analytical Measurement: Analyze the mass isotopomer distribution of key metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[12][13]

  • Flux Estimation and Statistical Analysis: Use computational software to estimate metabolic fluxes by fitting the measured labeling data to a metabolic network model.[9][12]

Visualizing Metabolic Pathways

Tracing [1,2-¹³C₂]glucose through Glycolysis and the Pentose Phosphate Pathway

glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose_12C [1,2-¹³C₂]Glucose G6P Glucose-6-P (M+2) Glucose_12C->G6P F6P Fructose-6-P (M+2) G6P->F6P G6P_ppp Glucose-6-P (M+2) FBP Fructose-1,6-BP (M+2) F6P->FBP DHAP DHAP (M+2) FBP->DHAP GAP GAP (M+2) DHAP->GAP 3PG 3-PG (M+2) GAP->3PG PEP PEP (M+2) 3PG->PEP Pyruvate Pyruvate (M+2) PEP->Pyruvate 6PGL 6-P-Glucono- d-lactone (M+2) G6P_ppp->6PGL -¹³CO₂ 6PG 6-P-Gluconate (M+2) 6PGL->6PG -¹³CO₂ Ru5P Ribulose-5-P (M+1) 6PG->Ru5P -¹³CO₂ R5P Ribose-5-P (M+1) Ru5P->R5P GAP_ppp GAP Ru5P->GAP_ppp Transketolase/ Transaldolase F6P_ppp Fructose-6-P Ru5P->F6P_ppp Transketolase/ Transaldolase S7P Sedoheptulose-7-P E4P Erythrose-4-P

Caption: Fate of [1,2-¹³C₂]glucose in glycolysis and the PPP.

Tracing [U-¹³C₅]glutamine in the TCA Cycle

tca_cycle Glutamine [U-¹³C₅]Glutamine Glutamate Glutamate (M+5) Glutamine->Glutamate aKG α-Ketoglutarate (M+5) Glutamate->aKG SuccinylCoA Succinyl-CoA (M+4) aKG->SuccinylCoA Succinate Succinate (M+4) SuccinylCoA->Succinate Fumarate Fumarate (M+4) Succinate->Fumarate Malate Malate (M+4) Fumarate->Malate OAA Oxaloacetate (M+4) Malate->OAA Citrate Citrate (M+4) OAA->Citrate Isocitrate Isocitrate (M+4) Citrate->Isocitrate Isocitrate->aKG Pyruvate_anaplerosis Pyruvate Pyruvate_anaplerosis->OAA Anaplerosis AcetylCoA Acetyl-CoA AcetylCoA->Citrate

Caption: Anaplerotic entry of [U-¹³C₅]glutamine into the TCA cycle.

Hypothetical Metabolic Fate of D-Arabitol in Mammalian Cells

arabitol_fate D_Arabitol_13C D-Arabitol-¹³C-1 Cell Mammalian Cell D_Arabitol_13C->Cell Limited Uptake Extracellular Extracellular Space Excretion Excretion Cell->Excretion Minimal Metabolism Extracellular->Excretion

Caption: Presumed fate of D-Arabitol-¹³C-1 in mammalian systems.

References

A Comparative Guide to D-Arabitol-13C-1 Metabolism in Yeast Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-Arabitol-13C-1 metabolism in different yeast strains. The information is intended to assist researchers in selecting appropriate yeast models for studying fungal metabolic pathways, particularly those relevant to human pathogenesis and drug development. D-arabitol, a five-carbon sugar alcohol, is a significant metabolite in many fungi and its presence in human physiological fluids can be an indicator of invasive candidiasis.[1] Understanding the metabolic intricacies of D-arabitol synthesis and degradation across various yeast species is crucial for developing targeted antifungal therapies.

Comparative Analysis of D-Arabitol Production

The ability to produce D-arabitol varies significantly among different yeast species. Some species are known to be high producers, while others produce negligible amounts. This section provides a quantitative comparison of D-arabitol production in selected yeast strains based on literature data.

Yeast StrainCarbon SourceD-Arabitol Concentration/Production RateYield (g/g substrate)Reference
Candida albicansGlucose (3.0 g/L)14.1 µg/mLNot Reported[2]
Candida parapsilosisGlucose (3.0 g/L)8.4 µg/mLNot Reported[2]
Candida tropicalisGlucose (3.0 g/L)1.6 µg/mLNot Reported[2]
Zygosaccharomyces rouxiiGlucose (175 g/L)83.4 g/L0.48[3]
Zygosaccharomyces sp. Gz-5Glucose (295 g/L)114 g/L0.386[4]
Pichia anomalaGlucose (200 g/L)80.43 g/LNot Reported[5]
Saccharomyces cerevisiaeNot a significant producerNot ReportedNot Reported[6]
Candida kruseiGlucose (3.0 g/L)Not DetectedNot Reported[2]
Torulopsis glabrataGlucose (3.0 g/L)Not DetectedNot Reported[2]

D-Arabitol Metabolic Pathways

D-arabitol is primarily synthesized from the pentose phosphate pathway (PPP) intermediate D-ribulose-5-phosphate.[7] The metabolic pathways can vary slightly between yeast species, particularly in the enzymes and cofactors involved.

D-Arabitol Synthesis Pathway

The synthesis of D-arabitol from glucose involves the following key steps:

  • Glycolysis: Glucose is converted to glucose-6-phosphate.

  • Pentose Phosphate Pathway (PPP): Glucose-6-phosphate enters the PPP to produce D-ribulose-5-phosphate.

  • Dephosphorylation: D-ribulose-5-phosphate is dephosphorylated to D-ribulose.

  • Reduction: D-ribulose is reduced to D-arabitol by D-arabitol dehydrogenase (ArDH), an NAD(P)H-dependent enzyme.[7][8]

In some yeasts, an alternative pathway involving the conversion of D-ribulose-5-phosphate to D-xylulose-5-phosphate, followed by dephosphorylation and reduction, has been proposed.[9]

D_Arabitol_Synthesis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Ru5P D-Ribulose-5-P PPP->Ru5P Ribulose D-Ribulose Ru5P->Ribulose Dephosphorylation Arabitol D-Arabitol Ribulose->Arabitol Reduction (ArDH)

Figure 1: Simplified pathway of D-arabitol synthesis from glucose in yeast.

D-Arabitol Catabolism Pathway

The catabolism of D-arabitol is essentially the reverse of its synthesis, converting D-arabitol back to D-ribulose, which can then be phosphorylated and re-enter the PPP. This process is also catalyzed by D-arabitol dehydrogenase.[10] Interestingly, studies in Candida albicans suggest that the synthesis and utilization pathways of D-arabitol are separate.[10][11]

Experimental Protocols

This section outlines a general methodology for conducting a this compound metabolism study in yeast, based on established protocols for 13C-based metabolic flux analysis.

Yeast Strain Cultivation
  • Yeast Strains: Select high-producing strains (e.g., Candida albicans, Zygosaccharomyces rouxii) and a low-producing strain (e.g., Saccharomyces cerevisiae) for comparison.

  • Media: Grow yeast strains in a defined minimal medium containing a known concentration of glucose as the primary carbon source. For the labeling experiment, the standard glucose will be replaced with D-Glucose-13C-1.

  • Culture Conditions: Maintain cultures at an optimal temperature (e.g., 30-37°C) with appropriate aeration and agitation.[2][3]

13C-Labeling Experiment
  • Inoculation: Inoculate the 13C-labeled medium with a pre-culture of the respective yeast strain.

  • Sampling: Collect cell samples at various time points during the exponential growth phase.

  • Quenching: Immediately quench metabolic activity by rapidly transferring the cell suspension into a cold solution (e.g., -40°C methanol) to prevent further metabolic changes.[12]

  • Cell Extraction: Extract intracellular metabolites using a method such as boiling ethanol extraction.[12]

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Yeast_Culture Yeast Strain Cultivation (e.g., C. albicans, Z. rouxii, S. cerevisiae) Inoculation Inoculation Yeast_Culture->Inoculation Media_Prep Prepare Minimal Medium with D-Glucose-13C-1 Media_Prep->Inoculation Incubation Incubation with Shaking Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling Quenching Metabolic Quenching (-40°C Methanol) Sampling->Quenching Extraction Metabolite Extraction (Boiling Ethanol) Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis & Flux Calculation LCMS->Data_Analysis

Figure 2: General experimental workflow for a 13C-labeling study in yeast.

Analytical Methods
  • LC-MS/MS Analysis: Analyze the isotopic enrichment of D-arabitol and other relevant metabolites in the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14] This technique allows for the separation and quantification of labeled and unlabeled metabolites.

  • Data Analysis: Determine the mass isotopomer distributions of the metabolites. This data can then be used in metabolic flux analysis (MFA) software to calculate the carbon flux through the D-arabitol synthesis pathway and other related metabolic routes.

Enzyme Assays
  • D-Arabitol Dehydrogenase (ArDH) Activity: Prepare cell-free extracts from the different yeast strains and measure the specific activity of ArDH. This can be done by spectrophotometrically monitoring the NAD+ reduction or NADH oxidation at 340 nm.[8]

Key Differences in D-Arabitol Metabolism Among Yeast Strains

  • Candida albicans : A pathogenic yeast that produces significant amounts of D-arabitol, which is considered a virulence factor.[15] It possesses a well-characterized NAD-dependent D-arabitol dehydrogenase.[7]

  • Zygosaccharomyces rouxii : An osmotolerant yeast known for its high production of polyols, including D-arabitol.[3][16] It is often used in industrial applications for the production of sugar alcohols.

  • Saccharomyces cerevisiae : The common baker's yeast is generally a poor producer of D-arabitol. While it has the necessary metabolic pathways, the flux towards D-arabitol synthesis is low under normal conditions. Some engineered strains have shown increased production.[6]

  • Pichia anomala : This yeast is also a notable producer of D-arabitol and other polyols, especially under osmotic stress.[5][17]

This comparative guide highlights the diversity in D-arabitol metabolism among different yeast strains. The provided data and protocols can serve as a valuable resource for researchers investigating fungal metabolism, developing new antifungal drugs, and exploring the biotechnological production of sugar alcohols.

References

Illuminating Metabolic Pathways: A Comparative Guide to D-Arabitol-13C-1 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful technique for tracing the fate of metabolic precursors and quantifying fluxes through various pathways. This guide provides a comparative analysis of D-Arabitol-¹³C-1 labeling for confirming metabolic precursors, with a focus on the Pentose Phosphate Pathway (PPP), and contrasts it with more established methods using ¹³C-labeled glucose.

While D-Arabitol-¹³C-1 presents a targeted approach for investigating the PPP, a key pathway in nucleotide synthesis, NADPH production, and amino acid precursor formation, its application in published metabolic flux analysis studies is not as widespread as that of ¹³C-glucose tracers. This guide will objectively compare the theoretical advantages of D-Arabitol-¹³C-1 with the experimentally validated performance of ¹³C-glucose isotopomers, providing supporting data and detailed experimental protocols.

Comparison of ¹³C Tracers for Pentose Phosphate Pathway Analysis

The choice of a ¹³C-labeled tracer is critical for accurately resolving metabolic fluxes. Different tracers provide distinct labeling patterns in downstream metabolites, offering unique insights into pathway activity.

TracerPrinciple of Detection for PPPAdvantagesDisadvantages
D-Arabitol-¹³C-1 D-Arabitol can be phosphorylated to arabitol-5-phosphate and subsequently enter the non-oxidative branch of the PPP at the level of xylulose-5-phosphate or ribulose-5-phosphate. The ¹³C-1 label would be traced through the interconversions of pentose phosphates.- Direct entry into the pentose pool: Bypasses the initial steps of glycolysis and the oxidative PPP, potentially offering a more direct probe of the non-oxidative PPP. - Reduced complexity: May result in simpler labeling patterns in downstream metabolites compared to glucose tracers, simplifying data analysis.- Limited commercial availability and higher cost compared to ¹³C-glucose. - Fewer published studies and established protocols for its specific use in metabolic flux analysis. - Cellular uptake and metabolism may not be as efficient or well-characterized as glucose in all organisms or cell types.
[1,2-¹³C₂]glucose Metabolism through the oxidative PPP results in the loss of the C1 carbon as ¹³CO₂, leading to singly labeled (M+1) pentose phosphates. Glycolytic processing retains both labeled carbons, producing doubly labeled (M+2) pyruvate and lactate. The ratio of M+1 to M+2 lactate is indicative of PPP activity.[1]- Well-established and widely used tracer for PPP analysis.[1][2] - Provides simultaneous information on both glycolysis and the PPP. - Commercially available in various labeling patterns.- Indirect measurement of PPP flux through downstream metabolites like lactate. - Complex labeling patterns can arise from scrambling of labels in the non-oxidative PPP, requiring sophisticated modeling for accurate flux determination.
[U-¹³C₆]glucose Uniformly labeled glucose provides ¹³C enrichment in all downstream metabolites. The distribution of mass isotopomers in pentose phosphates and other central metabolites can be used to calculate relative pathway fluxes.- Provides comprehensive labeling information throughout central carbon metabolism. - Useful for obtaining a global view of metabolic fluxes.- Can lead to highly complex mass isotopomer distributions , making it challenging to resolve fluxes through specific pathways without advanced computational analysis. - May not be the most sensitive tracer for resolving the split between glycolysis and the PPP compared to specifically labeled glucose molecules.

Quantitative Data Summary

The following table summarizes representative data from studies utilizing ¹³C-glucose tracers to quantify Pentose Phosphate Pathway flux. Note: Direct comparative data for D-Arabitol-¹³C-1 is not available in the reviewed literature; the table showcases the type of quantitative output achievable with established methods.

Cell Line/Organism¹³C Tracer UsedAnalytical MethodMeasured ParameterResultReference
Human Hepatoma (Hep G2)[1,2-¹³C₂]glucoseGC-MSPentose Cycle (PC) activity (% of glucose flux)5.73 ± 0.52%[1]
Mammalian Carcinoma Cell Line[1,2-¹³C₂]glucoseGC-MSRelative flux through PPP vs. Glycolysis[1,2-¹³C₂]glucose provided the most precise estimates for PPP flux.[2]
Escherichia coli[1-¹³C]glucose & [U-¹³C]glucoseGC-MSFlux split ratio at glucose-6-phosphate node (Glycolysis/PPP)Strain-dependent, but precisely quantifiable.Generic ¹³C-MFA protocols

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in ¹³C metabolic flux analysis.

Experimental Protocol 1: General ¹³C-Metabolic Flux Analysis using GC-MS

This protocol provides a generalized workflow for conducting a ¹³C labeling experiment to determine metabolic fluxes.

1. Cell Culture and ¹³C Labeling:

  • Culture cells in a defined minimal medium to ensure the ¹³C-labeled substrate is the primary carbon source.

  • In the mid-logarithmic growth phase, switch the culture to a medium containing the desired ¹³C-labeled precursor (e.g., [1,2-¹³C₂]glucose or D-Arabitol-¹³C-1) at a known concentration.

  • Continue the culture to achieve isotopic and metabolic steady-state. This typically requires several cell doublings.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by, for example, submerging the culture vessel in liquid nitrogen or using a cold methanol-water solution.

  • Harvest the cells by centrifugation at a low temperature.

  • Extract intracellular metabolites using a suitable solvent system, such as a cold mixture of methanol, chloroform, and water.

3. Sample Derivatization for GC-MS Analysis:

  • Evaporate the metabolite extract to dryness under a stream of nitrogen.

  • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is silylation using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Separate the metabolites on a suitable GC column.

  • Acquire mass spectra in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific metabolites.

5. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

  • The software will estimate the intracellular metabolic fluxes that best explain the experimental data.

Experimental Protocol 2: Analysis of Proteinogenic Amino Acids for Pathway Confirmation

This method leverages the fact that the carbon backbones of many amino acids are derived from central metabolic intermediates.

1. Cell Culture and Labeling:

  • As described in Protocol 1.

2. Protein Hydrolysis:

  • After cell harvesting, pellet the cells and wash them.

  • Hydrolyze the total cell protein to its constituent amino acids, typically by incubation in 6 M HCl at 110°C for 24 hours.

3. Amino Acid Derivatization:

  • Dry the hydrolysate and derivatize the amino acids for GC-MS analysis (e.g., using MTBSTFA).

4. GC-MS Analysis and Data Interpretation:

  • Analyze the derivatized amino acids by GC-MS.

  • The labeling patterns of the amino acids provide information about the labeling state of their metabolic precursors (e.g., pyruvate, oxaloacetate, ribose-5-phosphate). This information can be used to deduce the activity of different metabolic pathways.

Visualizing Metabolic Labeling Strategies

Diagrams generated using Graphviz (DOT language) illustrate the flow of the ¹³C label from different precursors through the Pentose Phosphate Pathway.

PPP_Labeling_with_1_2_13C_Glucose cluster_glycolysis Glycolysis cluster_ppp Oxidative PPP [1,2-13C]Glucose [1,2-13C]Glucose G6P G6P (M+2) [1,2-13C]Glucose->G6P Pyruvate Pyruvate (M+2) G6P->Pyruvate G6P_PPP G6P (M+2) Lactate Lactate (M+2) Pyruvate->Lactate R5P R5P (M+1) G6P_PPP->R5P CO2 13CO2 G6P_PPP->CO2 Loss of C1

Caption: Tracing [1,2-¹³C₂]glucose through Glycolysis and the Oxidative PPP.

Arabitol_to_PPP cluster_uptake Uptake & Phosphorylation cluster_non_ox_ppp Non-Oxidative PPP Arabitol D-Arabitol-13C-1 Arabitol5P Arabitol-5-P (M+1) Arabitol->Arabitol5P Xylulose5P Xylulose-5-P (M+1) Arabitol5P->Xylulose5P Ribose5P Ribose-5-P (M+1) Xylulose5P->Ribose5P Sedoheptulose7P S7P Xylulose5P->Sedoheptulose7P Fructose6P F6P Xylulose5P->Fructose6P Glyceraldehyde3P G3P Xylulose5P->Glyceraldehyde3P Ribose5P->Sedoheptulose7P Erythrose4P E4P Sedoheptulose7P->Erythrose4P Sedoheptulose7P->Fructose6P

Caption: Theoretical pathway of D-Arabitol-¹³C-1 into the Non-Oxidative PPP.

Conclusion

Confirming metabolic precursors and quantifying pathway fluxes are essential for advancing our understanding of cellular physiology and disease. While ¹³C-labeled glucose tracers are the current gold standard for interrogating the Pentose Phosphate Pathway due to a wealth of supporting literature and established methodologies, D-Arabitol-¹³C-1 offers a potentially valuable alternative for directly probing the non-oxidative branch of the PPP.

The choice of tracer will ultimately depend on the specific research question, the biological system under investigation, and the available analytical instrumentation. For researchers aiming to obtain a broad overview of central carbon metabolism, [U-¹³C₆]glucose is a powerful tool. For more targeted questions about the interplay between glycolysis and the PPP, [1,2-¹³C₂]glucose provides a robust and well-validated approach. As more research becomes available, D-Arabitol-¹³C-1 may prove to be a highly specific and informative tracer for dissecting the complexities of the non-oxidative pentose phosphate pathway. This guide provides the foundational knowledge for researchers to make informed decisions about designing and implementing ¹³C metabolic labeling experiments.

References

A Researcher's Guide to Assessing Model Accuracy in 13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods and software for assessing model accuracy in 13C Metabolic Flux Analysis (13C-MFA). We delve into the critical aspects of data presentation, experimental protocols, and the underlying principles of ensuring the reliability of your flux maps. This guide is intended to be an objective resource, supported by experimental data, to aid in the selection of appropriate tools and methodologies for your research needs.

Core Concepts in Model Accuracy Assessment

  • Goodness-of-Fit: This evaluates how well the model-simulated labeling patterns match the experimentally measured data. A statistically acceptable fit indicates that the chosen metabolic network model is a plausible representation of the cellular metabolism under the studied conditions. The most common method for this is the chi-square (χ²) statistical test.[1] The sum of squared residuals (SSR) between the measured and simulated data is calculated and compared to the expected χ² distribution. If the SSR falls within a pre-defined confidence interval (typically 95%), the model is considered to provide a good fit to the data.[1]

  • Precision of Flux Estimates (Confidence Intervals): Beyond a good fit, it is crucial to understand the certainty associated with each estimated flux value. Confidence intervals provide a range within which the true flux value is expected to lie with a certain probability (e.g., 95%). Narrower confidence intervals indicate higher precision in the flux estimate. Two prevalent methods for calculating these intervals are Monte Carlo simulations and parameter continuation methods.[2]

Comparison of Software for 13C-MFA

SoftwareKey FeaturesGoodness-of-Fit MethodConfidence Interval CalculationPerformance Highlights
13CFLUX2 High-performance, supports large-scale networks, flexible scripting for workflows.[3][4]Chi-square (χ²) testNot explicitly detailed in provided abstractsReported to be 100 – 10,000 times faster than its predecessor, 13CFLUX.[4]
METRAN Integrated environment for 13C-MFA, tracer experiment design, and statistical analysis.[5]Chi-square (χ²) testNot explicitly detailed in provided abstractsUser-friendly interface, widely used in academia.[6]
OpenFLUX Open-source, MATLAB-based, focuses on the EMU framework for efficient computation.[7]Not explicitly detailed in provided abstractsNot explicitly detailed in provided abstractsPerformance benchmarked against 13C-FLUX, yielding identical optimum solutions.[7]
INCA Widely used, user-friendly interface for isotopic tracer studies.Chi-square (χ²) testNot explicitly detailed in provided abstractsA commonly used tool in the field.[8]

It is important to note that the accuracy of the results is not solely dependent on the software but is also heavily influenced by the quality of the experimental data and the correctness of the underlying metabolic model.[6]

Methods for Assessing Model Accuracy: A Closer Look

Goodness-of-Fit: The Chi-Square (χ²) Test

The χ² test is a statistical method used to determine if there is a significant difference between the expected frequencies and the observed frequencies in one or more categories. In the context of 13C-MFA, it assesses the discrepancy between the mass isotopomer distributions predicted by the metabolic model and those measured experimentally.

Experimental Protocol for Generating Data for Goodness-of-Fit Analysis:

  • Cell Culture and Isotope Labeling: Cultivate cells in a chemically defined medium containing a 13C-labeled substrate (e.g., [U-13C]glucose). Ensure the culture reaches a metabolic and isotopic steady state.[9]

  • Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

  • Sample Derivatization: Derivatize the extracted metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Separate and analyze the derivatized metabolites using GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.[10]

  • Data Correction: Correct the raw MS data for the natural abundance of 13C.

  • Flux Estimation: Use a 13C-MFA software package to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model.

  • Chi-Square Calculation: The software will calculate the sum of squared residuals (SSR) and compare it to the chi-square distribution with a specific degree of freedom (number of measurements minus the number of estimated free fluxes) to determine the goodness-of-fit.

Interpretation of a Chi-Square Test Result:

A table summarizing a hypothetical goodness-of-fit analysis is presented below:

ModelSum of Squared Residuals (SSR)Degrees of Freedomp-valueConclusion
Model A45.3500.66Good fit (p > 0.05)
Model B75.1500.01Poor fit (p < 0.05)

In this example, Model A provides a statistically acceptable fit to the experimental data, while Model B does not. A poor fit may indicate an incomplete or inaccurate metabolic network model, errors in the experimental data, or violation of the steady-state assumption.

Precision of Flux Estimates: Confidence Interval Calculation

Confidence intervals provide a quantitative measure of the uncertainty associated with each estimated flux. Two common methods for their calculation are:

  • Monte Carlo Simulations: This method involves creating a large number of simulated datasets by adding random noise (based on the experimental measurement errors) to the best-fit simulated data. 13C-MFA is then performed on each of these simulated datasets. The distribution of the resulting flux estimates for each reaction is used to determine the confidence intervals. This approach is computationally intensive but can handle non-linearities in the model well.[11][12][13][14]

  • Parameter Continuation (Likelihood Profiling): This analytical method explores the solution space around the optimal flux values to determine the range of flux values for each reaction that are statistically consistent with the experimental data. It is generally faster than Monte Carlo simulations but may be less accurate for highly non-linear models.[2]

Comparison of Confidence Interval Calculation Methods:

MethodAdvantagesDisadvantages
Monte Carlo Simulations Robust for non-linear models; provides a direct representation of the flux probability distribution.[11][12][13][14]Computationally expensive, especially for large networks.
Parameter Continuation Computationally faster than Monte Carlo methods.[2]May be less accurate for highly non-linear models; can be complex to implement.

The choice of method often depends on the complexity of the metabolic model and the available computational resources.

Visualizing Workflows and Pathways

Clear visualization of the experimental and computational workflows, as well as the metabolic pathways under investigation, is crucial for understanding and communicating the results of a 13C-MFA study.

G General Workflow for Assessing Model Accuracy in 13C-MFA cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_assessment Model Accuracy Assessment exp_design Experimental Design (Tracer Selection) cell_culture Cell Culture with 13C-labeled Substrate exp_design->cell_culture sampling Metabolite Extraction & Quenching cell_culture->sampling analysis LC-MS/GC-MS Analysis (MID Measurement) sampling->analysis flux_est Flux Estimation (e.g., using 13CFLUX2, METRAN) analysis->flux_est model_def Metabolic Network Model Definition model_def->flux_est goodness_of_fit Goodness-of-Fit (Chi-Square Test) flux_est->goodness_of_fit confidence_int Confidence Interval Calculation flux_est->confidence_int model_validation Model Validation goodness_of_fit->model_validation confidence_int->model_validation model_refinement Model Refinement model_validation->model_refinement model_refinement->model_def

13C-MFA Model Accuracy Assessment Workflow.

G Central Carbon Metabolism: Glycolysis and TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate_cyt Pyruvate (cytosol) PEP->Pyruvate_cyt Pyruvate_mit Pyruvate (mitochondria) Pyruvate_cyt->Pyruvate_mit Oxaloacetate Oxaloacetate Pyruvate_cyt->Oxaloacetate PC PPP->F6P PPP->GAP AcetylCoA Acetyl-CoA Pyruvate_mit->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Pyruvate_cyt ME Malate->Oxaloacetate Oxaloacetate->Citrate

Key Pathways in Central Carbon Metabolism.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining high-quality data for 13C-MFA. Below is a generalized protocol for a GC-MS-based analysis.

1. Cell Culture and Labeling:

  • Objective: To achieve isotopic steady-state labeling of intracellular metabolites.

  • Procedure:

    • Culture cells in a defined medium to ensure known nutrient composition.

    • Replace the standard carbon source with its 13C-labeled counterpart (e.g., [U-13C]glucose). The choice of tracer is critical and should be based on the specific metabolic pathways of interest.[9]

    • Continue the culture for a sufficient duration to allow the isotopic labeling of intracellular metabolites to reach a steady state. This typically requires several cell doublings.[9]

    • Monitor cell growth and substrate/product concentrations in the medium to ensure metabolic steady-state.

2. Metabolite Extraction and Quenching:

  • Objective: To rapidly halt enzymatic activity and extract intracellular metabolites.

  • Procedure:

    • Quickly separate cells from the culture medium (e.g., by centrifugation or filtration).

    • Immediately quench metabolism by exposing the cells to a cold solvent, such as methanol or a methanol/water mixture.

    • Lyse the cells to release intracellular metabolites.

    • Separate the cell debris from the metabolite-containing extract.

3. Sample Preparation for GC-MS:

  • Objective: To derivatize non-volatile metabolites to make them amenable to GC-MS analysis.

  • Procedure:

    • Dry the metabolite extract.

    • Add a derivatization agent (e.g., MTBSTFA) to the dried extract.

    • Incubate the mixture at an elevated temperature to complete the derivatization reaction.[10]

4. GC-MS Analysis:

  • Objective: To separate and quantify the mass isotopomers of the derivatized metabolites.

  • Procedure:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the different metabolites based on their volatility and interaction with the column.

    • The mass spectrometer ionizes the eluted metabolites and separates the ions based on their mass-to-charge ratio, providing the mass isotopomer distribution for each metabolite.[10]

5. Data Analysis:

  • Objective: To process the raw GC-MS data and use it for flux estimation.

  • Procedure:

    • Identify and integrate the peaks corresponding to the derivatized metabolites.

    • Correct the measured mass isotopomer distributions for the natural abundance of heavy isotopes.

    • Input the corrected data into a 13C-MFA software package to estimate fluxes and assess model accuracy as described in the sections above.

Conclusion

Assessing model accuracy is a critical and indispensable step in 13C metabolic flux analysis. A statistically robust assessment, encompassing both goodness-of-fit and the precision of flux estimates, is essential for generating reliable and interpretable results. This guide has provided a comparative overview of the key concepts, software tools, and experimental protocols involved in this process. By carefully considering the choice of software, understanding the nuances of different statistical methods, and adhering to rigorous experimental procedures, researchers can enhance the accuracy and impact of their 13C-MFA studies in basic research, drug development, and metabolic engineering.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling D-Arabitol-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Arabitol-13C-1. The following procedural guidance is designed to ensure safe operational handling and disposal of this stable isotope-labeled compound.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is a stable, non-radioactive isotope, it is essential to handle it with the same precautions as its unlabeled counterpart, D-Arabitol. Safety Data Sheets (SDS) for D-Arabitol present some variations in hazard classification. Some sources indicate it may cause skin, eye, and respiratory irritation[1], while others do not classify it as hazardous[2][3][4]. Therefore, a conservative approach to PPE is recommended.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required PPE Specifications and Use Cases
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[5] A face shield should be worn over goggles when there is a splash hazard.[5][6]Must be ANSI Z87.1 compliant.[6] Goggles are preferred for handling liquids.
Hand Protection Disposable nitrile gloves.[7][5]Inspect gloves before use and use proper removal technique.[8] For extended contact, consider double gloving.
Body Protection Laboratory coat.[5]Provides a barrier against spills and contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[8]Local exhaust ventilation, such as a fume hood, is recommended when weighing or transferring powder to minimize dust inhalation.[2]
Foot Protection Closed-toe shoes.[5]Protects feet from spills and falling objects.

Safe Handling and Operational Workflow

Adherence to a standardized workflow is critical to minimize exposure and prevent cross-contamination, which is especially important when working with expensive isotope-labeled compounds.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area (e.g., fume hood) prep_ppe->prep_area prep_materials Gather all necessary equipment and reagents prep_area->prep_materials weigh Weigh this compound (in ventilated enclosure if dusty) prep_materials->weigh dissolve Dissolve or prepare solution as per protocol weigh->dissolve aliquot Aliquot for experimental use dissolve->aliquot decontaminate Decontaminate work surfaces and equipment aliquot->decontaminate dispose_waste Dispose of waste in labeled containers decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.